CM-272
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6-methoxy-2-(5-methylfuran-2-yl)-N-(1-methylpiperidin-4-yl)-7-(3-pyrrolidin-1-ylpropoxy)quinolin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H38N4O3/c1-20-7-8-26(35-20)25-18-23(29-21-9-14-31(2)15-10-21)22-17-27(33-3)28(19-24(22)30-25)34-16-6-13-32-11-4-5-12-32/h7-8,17-19,21H,4-6,9-16H2,1-3H3,(H,29,30) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLQLKZTYUYIWDB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C2=NC3=CC(=C(C=C3C(=C2)NC4CCN(CC4)C)OC)OCCCN5CCCC5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H38N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
CM-272: A Technical Guide to its Mechanism of Action in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Abstract
CM-272 is a pioneering, first-in-class small molecule inhibitor that demonstrates potent and selective dual targeting of two key epigenetic enzymes: histone methyltransferase G9a and DNA methyltransferases (DNMTs). This technical guide provides an in-depth exploration of the mechanism of action of this compound in cancer cells. It details the molecular interactions, downstream signaling consequences, and cellular effects that underscore its anti-neoplastic activity. This document consolidates quantitative data from preclinical studies, outlines key experimental protocols for assessing its efficacy, and provides visual representations of its mechanistic pathways to support further research and development in oncology.
Introduction
Epigenetic modifications are critical regulators of gene expression and their dysregulation is a hallmark of cancer. Two of the most well-characterized epigenetic mechanisms are histone methylation and DNA methylation, which often work in concert to silence tumor suppressor genes. G9a (also known as EHMT2) is the primary enzyme responsible for histone H3 lysine 9 dimethylation (H3K9me2), a mark associated with transcriptional repression. DNA methyltransferases (DNMT1, DNMT3A, and DNMT3B) catalyze the addition of a methyl group to DNA, another key repressive epigenetic mark. The coordinated action of G9a and DNMTs plays a significant role in maintaining a silenced state of tumor suppressor genes in various cancers.[1][2]
This compound was developed as a reversible, substrate-competitive dual inhibitor of G9a and DNMTs.[3][4] Its mechanism of action is centered on the reactivation of silenced tumor suppressor genes and the induction of an anti-tumor immune response, presenting a promising therapeutic strategy for various hematological and solid tumors.[1][2]
Biochemical and Cellular Activity
This compound exhibits potent inhibitory activity against G9a and multiple DNMT isoforms. The following table summarizes its in vitro inhibitory and anti-proliferative activities across various cancer cell lines.
Table 1: In Vitro Inhibitory and Growth Inhibition Data for this compound
| Target/Cell Line | Assay Type | Value | Reference |
| Enzymatic Inhibition | |||
| G9a | IC50 | 8 nM | [3] |
| GLP | IC50 | 2 nM | [3] |
| DNMT1 | IC50 | 382 nM | [3] |
| DNMT3A | IC50 | 85 nM | [3] |
| DNMT3B | IC50 | 1200 nM | [3] |
| Cellular Growth Inhibition | |||
| CEMO-1 (ALL) | GI50 (48h) | 218 nM | [3] |
| MV4-11 (AML) | GI50 (48h) | 269 nM | [3] |
| OCI-Ly10 (DLBCL) | GI50 (48h) | 455 nM | [3] |
IC50: Half-maximal inhibitory concentration; GI50: Half-maximal growth inhibition; ALL: Acute Lymphoblastic Leukemia; AML: Acute Myeloid Leukemia; DLBCL: Diffuse Large B-cell Lymphoma.
Core Mechanism of Action: Dual Epigenetic Modulation
The primary mechanism of action of this compound is the simultaneous inhibition of G9a and DNMTs, which leads to a cascade of downstream effects culminating in anti-tumor activity.
Reversal of Epigenetic Silencing
G9a and DNMT1 physically interact to coordinate the silencing of target genes.[1] this compound, by inhibiting both enzymes, leads to a reduction in global levels of H3K9me2 and 5-methylcytosine (5mC).[1][3] This dual inhibition results in the reactivation of epigenetically silenced tumor suppressor genes, which in turn can inhibit cancer cell proliferation and induce apoptosis.[1][2]
Caption: Dual inhibition of G9a and DNMTs by this compound.
Induction of Type I Interferon Response and Immunogenic Cell Death
A key aspect of this compound's therapeutic activity is the induction of a type I interferon (IFN) response in tumor cells.[1][3] This is thought to occur through the reactivation of endogenous retroviral elements and other repetitive sequences that are normally silenced by the G9a/DNMT machinery. The expression of these elements can trigger a viral mimicry response, leading to the production of type I IFNs.
This IFN signaling, in turn, can lead to immunogenic cell death (ICD).[1] ICD is a form of apoptosis that is accompanied by the release of damage-associated molecular patterns (DAMPs), which can prime an anti-tumor immune response.
Caption: this compound induction of immunogenic cell death.
Cellular Effects of this compound
Treatment of cancer cells with this compound results in several observable cellular phenotypes.
Inhibition of Cell Proliferation and Cell Cycle Arrest
This compound inhibits the proliferation of various cancer cell lines in a dose- and time-dependent manner.[1][3] This is often accompanied by a blockage in cell cycle progression.[3]
Induction of Apoptosis
This compound treatment leads to the induction of apoptosis in a dose- and time-dependent manner in cell lines from acute lymphoblastic leukemia (ALL), acute myeloid leukemia (AML), and diffuse large B-cell lymphoma (DLBCL).[1][3]
Experimental Protocols
The following are generalized protocols for key experiments used to characterize the mechanism of action of this compound.
In Vitro Enzyme Inhibition Assay
-
Objective: To determine the IC50 of this compound against G9a and DNMTs.
-
Principle: Recombinant G9a or DNMT enzymes are incubated with their respective substrates (histone H3 peptide for G9a, and a DNA substrate for DNMTs) and a methyl donor (S-adenosylmethionine, SAM), in the presence of varying concentrations of this compound. The enzymatic activity is measured by quantifying the incorporation of the methyl group, often using a radioactive or fluorescence-based method.
-
General Protocol:
-
Prepare a reaction buffer containing the enzyme, substrate, and co-factor.
-
Add serial dilutions of this compound to the reaction mixture.
-
Initiate the reaction by adding the methyl donor.
-
Incubate at the optimal temperature for the enzyme.
-
Stop the reaction and measure the enzymatic activity.
-
Calculate the IC50 value by plotting the percent inhibition against the log of the inhibitor concentration.
-
Cell Viability and Proliferation Assay
-
Objective: To determine the GI50 of this compound on cancer cell lines.
-
Principle: Cancer cells are treated with various concentrations of this compound for a defined period. Cell viability or proliferation is then assessed using assays such as MTT, MTS, or CellTiter-Glo, which measure metabolic activity, or by direct cell counting.
-
General Protocol:
-
Seed cancer cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with a range of this compound concentrations.
-
Incubate for the desired time period (e.g., 48 or 72 hours).
-
Add the viability reagent and incubate as per the manufacturer's instructions.
-
Measure the absorbance or luminescence using a plate reader.
-
Calculate the GI50 value from the dose-response curve.
-
Apoptosis Assay by Flow Cytometry
-
Objective: To quantify the induction of apoptosis by this compound.
-
Principle: Apoptosis is characterized by the externalization of phosphatidylserine on the cell membrane. Annexin V, a protein with high affinity for phosphatidylserine, conjugated to a fluorochrome (e.g., FITC), is used to detect apoptotic cells. Propidium iodide (PI) is used as a counterstain to identify necrotic or late apoptotic cells.
-
General Protocol:
-
Treat cancer cells with this compound for the desired time.
-
Harvest the cells and wash with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and PI.
-
Incubate in the dark at room temperature.
-
Analyze the cells by flow cytometry.
-
Caption: Workflow for assessing apoptosis via flow cytometry.
Conclusion and Future Directions
This compound represents a novel therapeutic approach that targets the epigenetic vulnerabilities of cancer cells. Its dual inhibitory activity against G9a and DNMTs leads to the reactivation of tumor suppressor genes and the induction of an anti-tumor immune response. The preclinical data strongly support its potential as a therapeutic agent for various malignancies, particularly hematological cancers.[1] Further research is warranted to explore its efficacy in combination with other anti-cancer therapies, such as immune checkpoint inhibitors, and to identify predictive biomarkers for patient stratification. The detailed mechanistic understanding of this compound will be crucial for its successful clinical translation.
References
The Dual Inhibitory Power of CM-272: A Technical Guide to its Core Function
For Researchers, Scientists, and Drug Development Professionals
CM-272 has emerged as a pioneering, first-in-class small molecule that exhibits a potent, selective, and reversible dual inhibitory function against two critical epigenetic regulators: the histone methyltransferase G9a (also known as EHMT2) and DNA methyltransferases (DNMTs). This technical guide provides an in-depth exploration of the core mechanisms of this compound, presenting key quantitative data, detailed experimental methodologies, and visual representations of the signaling pathways it modulates.
Core Mechanism: Simultaneous Inhibition of G9a and DNMTs
This compound is a substrate-competitive inhibitor, targeting the enzymatic activity of both G9a and several DNMTs.[1][2][3] G9a is primarily responsible for the mono- and di-methylation of histone H3 at lysine 9 (H3K9me1 and H3K9me2), epigenetic marks associated with transcriptional repression. DNMTs, including DNMT1, DNMT3A, and DNMT3B, are responsible for the methylation of DNA, another key mechanism for gene silencing.
The significance of this dual inhibition lies in the well-established interplay between G9a and DNMT1. G9a can physically interact with DNMT1, creating a functional complex that coordinates histone and DNA methylation to silence tumor suppressor genes.[2][3] By simultaneously targeting both enzymes, this compound offers a more comprehensive and potentially more effective approach to reversing epigenetic silencing in cancer cells.
Quantitative Inhibitory Activity
The inhibitory potency of this compound against its primary targets has been quantified through various enzymatic assays. The half-maximal inhibitory concentration (IC50) values demonstrate its high affinity for G9a and its broader activity against multiple DNMTs.
| Target Enzyme | IC50 (nM) |
| G9a | 8 |
| GLP | 2 |
| DNMT1 | 382 |
| DNMT3A | 85 |
| DNMT3B | 1200 |
Data compiled from multiple sources.[2][3]
In cellular contexts, this compound has demonstrated potent anti-proliferative effects across a range of hematological cancer cell lines. The half-maximal growth inhibition (GI50) values after 48 hours of treatment are presented below.
| Cell Line | Cancer Type | GI50 (nM) |
| CEMO-1 | Acute Lymphoblastic Leukemia (ALL) | 218 |
| MV4-11 | Acute Myeloid Leukemia (AML) | 269 |
| OCI-Ly10 | Diffuse Large B-cell Lymphoma (DLBCL) | 455 |
Data from San José-Enériz E, et al. Nat Commun. 2017.
Signaling Pathways Modulated by this compound
The dual inhibitory action of this compound triggers a cascade of downstream cellular events, ultimately leading to anti-tumor effects. The primary signaling consequence is the reactivation of epigenetically silenced genes, including tumor suppressor genes. This is followed by the induction of a type I interferon (IFN) response and immunogenic cell death (ICD).
Caption: this compound's dual inhibition of G9a and DNMT1.
The reactivation of tumor suppressor genes contributes to the observed cellular phenotypes of cell cycle arrest and apoptosis. Furthermore, the global reduction in repressive epigenetic marks leads to the expression of endogenous retroviral elements, triggering a viral mimicry response that culminates in the production of type I interferons.
Caption: this compound induced immune response pathway.
This type I IFN signaling, in turn, promotes immunogenic cell death, a form of apoptosis that stimulates an anti-tumor immune response.
Experimental Protocols
This section provides an overview of the key experimental methodologies used to characterize the dual inhibitory function of this compound.
Enzymatic Assays
G9a and DNMT1 Time-Resolved Fluorescence Energy Transfer (TR-FRET) Assays:
The inhibitory activity of this compound on G9a and DNMT1 is typically determined using TR-FRET-based assays.
Caption: TR-FRET enzymatic assay workflow.
-
Reagent Preparation: Recombinant G9a or DNMT1 enzyme, biotinylated histone H3 peptide (for G9a) or DNA substrate (for DNMT1), S-adenosylmethionine (SAM) cofactor, and serial dilutions of this compound are prepared in assay buffer.
-
Enzymatic Reaction: The enzyme, this compound, and SAM are pre-incubated, followed by the addition of the substrate to initiate the reaction. The reaction is allowed to proceed at room temperature.
-
Detection: A solution containing a Europium-labeled anti-methylated substrate antibody and a streptavidin-conjugated acceptor fluorophore is added to stop the reaction and initiate the FRET signal.
-
Signal Measurement: The plate is read on a TR-FRET compatible plate reader, with excitation at approximately 340 nm and emission detection at 615 nm (Europium) and 665 nm (acceptor). The ratio of acceptor to donor emission is proportional to the enzyme activity.
-
Data Analysis: IC50 values are calculated by plotting the percent inhibition against the logarithm of the this compound concentration and fitting the data to a four-parameter logistic equation.
Cellular Assays
Cell Viability Assay (MTS):
-
Cell Seeding: Cancer cell lines are seeded in 96-well plates and allowed to adhere overnight.
-
Treatment: Cells are treated with a range of concentrations of this compound for 24, 48, or 72 hours.
-
MTS Reagent Addition: MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent is added to each well.
-
Incubation: Plates are incubated for 1-4 hours at 37°C to allow for the conversion of MTS to formazan by viable cells.
-
Absorbance Reading: The absorbance at 490 nm is measured using a microplate reader.
-
Data Analysis: Cell viability is expressed as a percentage of the untreated control, and GI50 values are calculated.
Apoptosis Assay (Annexin V/Propidium Iodide Staining):
-
Cell Treatment: Cells are treated with this compound at various concentrations for a specified time.
-
Cell Harvesting: Both adherent and floating cells are collected and washed with cold PBS.
-
Staining: Cells are resuspended in Annexin V binding buffer and stained with FITC-conjugated Annexin V and Propidium Iodide (PI).
-
Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic/necrotic.
Cell Cycle Analysis (Propidium Iodide Staining):
-
Cell Treatment: Cells are treated with this compound for a designated period.
-
Fixation: Cells are harvested, washed with PBS, and fixed in cold 70% ethanol.
-
Staining: Fixed cells are washed and stained with a solution containing Propidium Iodide and RNase A.
-
Flow Cytometry: The DNA content of the cells is analyzed by flow cytometry. The percentages of cells in the G0/G1, S, and G2/M phases of the cell cycle are quantified.
Conclusion
This compound represents a significant advancement in epigenetic drug discovery due to its novel dual inhibitory mechanism. By targeting both G9a and DNMTs, it effectively reverses the epigenetic silencing of key tumor suppressor genes, leading to potent anti-cancer effects through the induction of cell cycle arrest, apoptosis, and a tumor-specific immune response. The detailed methodologies and pathway analyses presented in this guide provide a comprehensive resource for researchers and drug development professionals seeking to understand and further investigate the therapeutic potential of this promising compound.
References
The Dual Epigenetic Modulator CM-272: A Technical Overview of its Mechanism and Therapeutic Potential
For Immediate Release: November 13, 2025
This whitepaper provides a detailed technical guide on CM-272, a first-in-class, reversible dual inhibitor of the histone methyltransferase G9a and DNA methyltransferases (DNMTs). This document is intended for researchers, scientists, and drug development professionals interested in the epigenetic regulation of cancer and the therapeutic applications of dual-target inhibitors. This compound has demonstrated potent anti-tumor activity in a range of hematological and solid tumors, positioning it as a promising candidate for further preclinical and clinical investigation.
Core Mechanism of Action: Dual Inhibition of G9a and DNMTs
This compound is a selective, substrate-competitive small molecule that potently inhibits both G9a and its closely related homolog GLP, as well as the DNA methyltransferases DNMT1 and DNMT3A.[1][2] G9a is the primary enzyme responsible for histone H3 lysine 9 dimethylation (H3K9me2), a key epigenetic mark associated with transcriptional repression. DNMTs, on the other hand, catalyze the methylation of DNA at CpG islands, another crucial mechanism for gene silencing. The coordinated action of G9a and DNMTs is often observed in cancer to silence tumor suppressor genes. By simultaneously targeting both enzymes, this compound can synergistically reactivate silenced genes, leading to anti-tumor effects.[3][4]
Quantitative Data Summary
The inhibitory activity of this compound has been quantified against its primary targets and its anti-proliferative effect has been assessed in various cancer cell lines.
Table 1: In Vitro Enzymatic Inhibitory Activity of this compound (IC50)
| Target Enzyme | IC50 (nM) |
| G9a | 8 |
| GLP | 2 |
| DNMT1 | 382 |
| DNMT3A | 85 |
| DNMT3B | 1200 |
| Data compiled from multiple sources.[1][2] |
Table 2: Anti-Proliferative Activity of this compound in Hematological Cancer Cell Lines (GI50)
| Cell Line | Cancer Type | GI50 (nM) |
| CEMO-1 | Acute Lymphoblastic Leukemia (ALL) | 218 |
| MV4-11 | Acute Myeloid Leukemia (AML) | 269 |
| OCI-Ly10 | Diffuse Large B-cell Lymphoma (DLBCL) | 455 |
| GI50 values were determined after 48 hours of treatment.[1] |
Signaling Pathways and Cellular Effects
The dual inhibition of G9a and DNMTs by this compound triggers a cascade of downstream events within cancer cells, ultimately leading to cell death and immune system activation.
Experimental Protocols
The following are detailed methodologies for key experiments typically used to characterize the activity of this compound.
G9a and DNMT Enzymatic Assays (General Protocol)
Objective: To determine the in vitro inhibitory activity of this compound against G9a and DNMT enzymes.
Materials:
-
Recombinant human G9a and DNMT1/3A enzymes
-
Histone H3 peptide (for G9a assay) or hemi-methylated DNA substrate (for DNMT assay)
-
S-adenosyl-L-[methyl-³H]-methionine (³H-SAM) as a methyl donor
-
This compound at various concentrations
-
Scintillation counter and appropriate reagents
Procedure:
-
Prepare a reaction mixture containing the respective enzyme, substrate, and varying concentrations of this compound in assay buffer.
-
Initiate the reaction by adding ³H-SAM.
-
Incubate the reaction at 30°C for 1 hour.
-
Stop the reaction and transfer the mixture to a filter membrane to capture the methylated substrate.
-
Wash the membrane to remove unincorporated ³H-SAM.
-
Measure the radioactivity on the filter using a scintillation counter.
-
Calculate the percentage of inhibition at each this compound concentration and determine the IC50 value by non-linear regression analysis.
Cell Viability Assay (MTS Assay)
Objective: To assess the anti-proliferative effect of this compound on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., CEMO-1, MV4-11)
-
Complete cell culture medium
-
This compound at various concentrations
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
96-well plates
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 1x10⁶ cells/mL and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound for 48 hours.
-
Add MTS reagent to each well and incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated controls and determine the GI50 value.
Apoptosis and Cell Cycle Analysis (Flow Cytometry)
Objective: To determine the effect of this compound on apoptosis and cell cycle progression.
Materials:
-
Cancer cell lines
-
This compound
-
Annexin V-FITC and Propidium Iodide (PI) staining kit (for apoptosis)
-
PI and RNase A staining solution (for cell cycle)
-
Flow cytometer
Procedure for Apoptosis:
-
Treat cells with this compound for 24-48 hours.
-
Harvest and wash the cells with PBS.
-
Resuspend cells in Annexin V binding buffer.
-
Add Annexin V-FITC and PI and incubate in the dark for 15 minutes.
-
Analyze the cells by flow cytometry to quantify early (Annexin V+/PI-) and late (Annexin V+/PI+) apoptotic cells.
Procedure for Cell Cycle:
-
Treat cells with this compound for 24 hours.
-
Harvest and fix the cells in ice-cold 70% ethanol.
-
Wash the cells and resuspend in PI/RNase A staining solution.
-
Incubate in the dark for 30 minutes.
-
Analyze the DNA content by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the preclinical evaluation of this compound.
In Vivo Efficacy
This compound has demonstrated significant in vivo anti-tumor activity in various preclinical models. In xenograft models of acute lymphoblastic leukemia (ALL) and acute myeloid leukemia (AML), treatment with this compound led to a significant prolongation of survival.[1] Furthermore, studies in bladder cancer models have shown that this compound can induce an anti-tumor immune response, converting "cold" tumors into "hot" tumors and enhancing the efficacy of immune checkpoint inhibitors like anti-PD-L1.[3] Similar efficacy has been observed in models of cholangiocarcinoma and prostate cancer.[4][5]
Conclusion
This compound represents a novel and promising therapeutic strategy for a variety of cancers. Its unique dual inhibitory mechanism against both G9a and DNMTs allows for a multi-pronged attack on the epigenetic machinery that drives tumorigenesis. The potent in vitro and in vivo activity, coupled with its ability to stimulate an anti-tumor immune response, underscores the significant therapeutic potential of this compound. Further research and clinical development are warranted to fully elucidate its role in cancer therapy.
References
- 1. Informed by Cancer Stem Cells of Solid Tumors: Advances in Treatments Targeting Tumor-Promoting Factors and Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A "One Arrow Three Eagle" Strategy to Improve this compound Primed Bladder Cancer Immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. G9a inhibition by this compound: Developing a novel anti-tumoral strategy for castration-resistant prostate cancer using 2D and 3D in vitro models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Targeting signaling pathways in prostate cancer: mechanisms and clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ex vivo drug response profiling for response and outcome prediction in hematologic malignancies: the prospective non-interventional SMARTrial - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide: Epigenetic Modifications Induced by CM-272
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
CM-272 is a first-in-class, potent, and reversible dual inhibitor of the histone methyltransferase G9a (also known as EHMT2) and DNA methyltransferases (DNMTs). By simultaneously targeting these two key epigenetic enzymes, this compound triggers a cascade of molecular events that lead to the reactivation of silenced tumor suppressor genes and the induction of an anti-tumor immune response. This technical guide provides a comprehensive overview of the epigenetic modifications induced by this compound, detailing its mechanism of action, experimental validation, and the signaling pathways it modulates. The information presented herein is curated from seminal research publications to support further investigation and drug development efforts in the field of oncology.
Core Mechanism of Action
This compound exerts its anti-cancer effects by reversing aberrant epigenetic silencing, a hallmark of many cancers. Its dual inhibitory action on G9a and DNMTs leads to a reduction in two key repressive epigenetic marks: histone H3 lysine 9 dimethylation (H3K9me2) and 5-methylcytosine (5mC). This leads to a more open chromatin state, allowing for the re-expression of genes that can suppress tumor growth and promote apoptosis.
A significant consequence of this compound treatment is the induction of a type I interferon (IFN) response.[1] This is a critical component of the innate immune system and plays a vital role in anti-tumor immunity. The reactivation of endogenous retroviral elements, often silenced by the G9a/DNMT machinery, is thought to be a key trigger for this IFN response, leading to immunogenic cell death.
Quantitative Analysis of Epigenetic Modifications
The efficacy of this compound in reversing epigenetic silencing has been quantified across various cancer cell lines. The following tables summarize the key inhibitory concentrations and the observed effects on global methylation levels.
Table 1: Inhibitory Activity of this compound
| Target Enzyme | IC50 (nM) |
| G9a | 8 |
| GLP | 2 |
| DNMT1 | 382 |
| DNMT3A | 85 |
| DNMT3B | 1200 |
Data sourced from San José-Enériz E, et al. Nat Commun. 2017.[2]
Table 2: Growth Inhibition by this compound in Hematological Malignancy Cell Lines
| Cell Line | Cancer Type | GI50 (nM) after 48h |
| CEMO-1 | Acute Lymphoblastic Leukemia (ALL) | 218 |
| MV4-11 | Acute Myeloid Leukemia (AML) | 269 |
| OCI-Ly10 | Diffuse Large B-cell Lymphoma (DLBCL) | 455 |
Data sourced from San José-Enériz E, et al. Nat Commun. 2017.[2]
Table 3: Effect of this compound on Global Epigenetic Marks
| Cell Line | Treatment | Global H3K9me2 Reduction | Global 5mC Reduction |
| CEMO-1 | 500 nM this compound for 48h | Significant | Significant |
| MV4-11 | 500 nM this compound for 48h | Significant | Significant |
| OCI-Ly10 | 500 nM this compound for 48h | Significant | Not specified |
| DU145 (Prostate Cancer) | EC50 concentration | Significant | Not specified |
| PC3 (Prostate Cancer) | EC50 concentration | Significant | Not specified |
Data for hematological malignancies sourced from San José-Enériz E, et al. Nat Commun. 2017.[2] Data for prostate cancer cell lines sourced from Moreira-Silva et al. Biomed Pharmacother. 2022.
Key Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the effects of this compound.
Western Blot for Histone Methylation Analysis
Objective: To quantify the global levels of H3K9me2.
Protocol:
-
Cell Lysis: Treat cells with the desired concentration of this compound for the specified duration. Harvest cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
Sample Preparation: Mix 20-30 µg of protein lysate with Laemmli sample buffer and boil at 95°C for 5 minutes.
-
Gel Electrophoresis: Separate proteins on a 15% SDS-PAGE gel.
-
Protein Transfer: Transfer proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with the following primary antibodies diluted in blocking buffer:
-
Anti-H3K9me2 (e.g., clone D85B4, Cell Signaling Technology)
-
Anti-Histone H3 (as a loading control, e.g., polyclonal, Abcam)
-
-
Secondary Antibody Incubation: Wash the membrane three times with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane three times with TBST and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Quantification: Densitometry analysis is performed using appropriate software, normalizing the H3K9me2 signal to the total Histone H3 signal.
5-mC DNA Methylation ELISA
Objective: To quantify global DNA methylation levels.
Protocol:
-
DNA Extraction: Extract genomic DNA from this compound treated and control cells using a DNA isolation kit.
-
DNA Quantification: Quantify the DNA concentration using a spectrophotometer.
-
ELISA Assay: Perform the 5-mC DNA Methylation ELISA according to the manufacturer's instructions (e.g., using a commercially available kit). This typically involves:
-
Binding of 100 ng of genomic DNA to the assay wells.
-
Incubation with a specific anti-5-mC antibody.
-
Incubation with an HRP-conjugated secondary antibody.
-
Addition of a colorimetric substrate and measurement of absorbance at 450 nm.
-
-
Quantification: Calculate the percentage of 5-mC relative to a standard curve generated with methylated DNA controls provided in the kit.
Cell Viability Assay (MTT)
Objective: To determine the effect of this compound on cell proliferation and viability.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a range of this compound concentrations for the desired time period (e.g., 48-72 hours).
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Apoptosis Assay (Annexin V/PI Staining)
Objective: To quantify the induction of apoptosis by this compound.
Protocol:
-
Cell Treatment: Treat cells with this compound at the desired concentration and time.
-
Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and stain with FITC-conjugated Annexin V and Propidium Iodide (PI) for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry.
-
Data Analysis: Quantify the percentage of cells in different populations: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways affected by this compound and a typical experimental workflow for its characterization.
Caption: Mechanism of action of this compound.
References
The Dual Inhibitor CM-272: A Technical Guide to its Impact on Histone H3K9 Methylation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Histone H3 lysine 9 (H3K9) methylation is a critical epigenetic modification primarily associated with transcriptional repression and the formation of heterochromatin.[1][2][3][4] The enzymes responsible for mono- and dimethylation of H3K9 (H3K9me1 and H3K9me2) in euchromatic regions are the histone methyltransferases G9a (also known as EHMT2) and G9a-like protein (GLP, or EHMT1).[5][6][7][8] These two enzymes form a heteromeric complex that is essential for their catalytic activity and plays a crucial role in gene silencing and maintaining cellular identity.[5][6] Dysregulation of G9a/GLP activity is implicated in various pathologies, most notably cancer, making them attractive targets for therapeutic intervention.[8][9]
CM-272 is a first-in-class, reversible, and substrate-competitive small molecule inhibitor designed to dually target the G9a/GLP complex and DNA methyltransferases (DNMTs).[10][11][12] By inhibiting G9a and GLP, this compound directly prevents the methylation of H3K9, leading to a global reduction in H3K9me2 levels. This guide provides an in-depth technical overview of this compound's mechanism, its quantitative effects on H3K9 methylation, and the experimental protocols used to characterize its activity.
Mechanism of Action: Dual Inhibition of G9a/GLP and DNMTs
This compound functions by competitively inhibiting the catalytic SET domain of both G9a and its homolog GLP.[9] These enzymes are the primary writers of the H3K9me1 and H3K9me2 marks in euchromatin.[5] The G9a/GLP complex physically interacts with DNMT1, coordinating histone and DNA methylation to maintain a silenced chromatin state.[12] this compound's ability to inhibit both G9a/GLP and DNMTs simultaneously offers a multi-pronged approach to reverse epigenetic silencing.[11][12] Inhibition of G9a/GLP leads to a decrease in global H3K9me2 levels, which in turn can lead to the reactivation of tumor suppressor genes and the induction of an immunogenic response in cancer cells.[10][11][12][13]
Quantitative Data on this compound Inhibitory Activity
This compound demonstrates high potency against the G9a/GLP complex and various DNMTs. The following tables summarize its inhibitory concentrations (IC50) from biochemical assays and its growth inhibitory activity (GI50) in different cancer cell lines, which is associated with a reduction in global H3K9me2 levels.
Table 1: Biochemical Inhibitory Potency of this compound
| Target | IC50 (nM) |
|---|---|
| G9a | 8[10][12] |
| GLP | 2[10][12] |
| DNMT1 | 382[10][12] |
| DNMT3A | 85[10][12] |
Table 2: Cellular Growth Inhibition and Epigenetic Effects of this compound
| Cell Line | Cancer Type | GI50 (nM) | Associated Effect on H3K9me2 |
|---|---|---|---|
| CEMO-1 | Acute Lymphoblastic Leukemia (ALL) | 218[10][12] | Decrease in global levels[10][12] |
| MV4-11 | Acute Myeloid Leukemia (AML) | 269[10][12] | Decrease in global levels[10] |
| OCI-Ly10 | Diffuse Large B-cell Lymphoma (DLBCL) | 455[10][12] | Decrease in global levels[10] |
| MO4 | Melanoma | ~384 | Significant reduction[14] |
| DU-145 | Castration-Resistant Prostate Cancer (CRPC) | Not specified | Significant reduction[7][15] |
Treatment with this compound has been shown to reduce global H3K9me2 levels across a variety of cancer cell lines, including those from hematological malignancies, melanoma, and prostate cancer.[7][10][12][14] This effect is a direct consequence of G9a/GLP inhibition and serves as a key pharmacodynamic biomarker for the drug's activity.
Experimental Protocols
Here we detail common methodologies used to evaluate the effect of this compound on H3K9 methylation.
Biochemical G9a/GLP Histone Methyltransferase (HMT) Assay
This assay quantifies the enzymatic activity of G9a/GLP in vitro and the inhibitory effect of compounds like this compound.
-
Principle: A radiometric assay measures the transfer of a tritiated methyl group from the cofactor S-adenosyl-L-[methyl-³H]-methionine (³H-SAM) to a histone H3 substrate.
-
Materials:
-
Recombinant G9a or GLP enzyme.
-
Biotinylated H3 peptide substrate.
-
³H-SAM cofactor.
-
Streptavidin-coated scintillant-embedded plates (e.g., FlashPlate).
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 8.5, 5 mM MgCl₂, 4 mM DTT).
-
This compound serially diluted in DMSO.
-
-
Protocol:
-
Add 2-5 µL of diluted this compound or DMSO (vehicle control) to the wells of the streptavidin-coated plate.
-
Add the G9a/GLP enzyme and H3 peptide substrate to the wells.
-
Initiate the reaction by adding ³H-SAM.
-
Incubate the plate at room temperature for a defined period (e.g., 1 hour).
-
Wash the plate to remove unbound ³H-SAM.
-
Measure the incorporated radioactivity using a microplate scintillation counter.
-
Calculate the percentage of inhibition relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.
-
Cellular H3K9me2 Level Assessment by Western Blot
This method is used to determine the global levels of H3K9me2 in cells following treatment with this compound.
-
Principle: Sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) separates proteins from cell lysates by size. Specific antibodies are then used to detect the target protein (H3K9me2) and a loading control (e.g., total Histone H3).
-
Materials:
-
Cancer cell lines (e.g., MV4-11, DU-145).
-
This compound.
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
Primary antibodies: anti-H3K9me2 (rabbit) and anti-Histone H3 (mouse).
-
Secondary antibodies: HRP-conjugated anti-rabbit and anti-mouse IgG.
-
Enhanced chemiluminescence (ECL) substrate.
-
-
Protocol:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound (e.g., 100 nM to 1000 nM) or DMSO for a specified time (e.g., 48-72 hours).
-
Harvest cells and perform histone extraction or create whole-cell lysates.
-
Determine protein concentration using a BCA or Bradford assay.
-
Denature an equal amount of protein from each sample and separate using SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour.
-
Incubate the membrane with primary antibodies (anti-H3K9me2 and anti-H3) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and apply the ECL substrate.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Quantify band intensity using densitometry software, normalizing the H3K9me2 signal to the total H3 signal.
-
Cell Proliferation/Viability Assay
This assay measures the effect of this compound on the growth and viability of cancer cells.
-
Principle: Colorimetric or fluorometric assays (e.g., MTS, MTT, or CellTiter-Glo) are used to quantify the number of viable cells in a culture.
-
Materials:
-
Cancer cell lines.
-
96-well plates.
-
This compound.
-
MTS reagent or CellTiter-Glo luminescent cell viability assay kit.
-
-
Protocol:
-
Seed cells at a specific density in a 96-well plate and allow them to attach.
-
Add serially diluted this compound to the wells.
-
Incubate for a defined period (e.g., 72 hours).
-
Add the assay reagent (e.g., MTS) to each well and incubate as per the manufacturer's instructions.
-
Measure the absorbance or luminescence using a plate reader.
-
Calculate the percentage of cell viability relative to the DMSO-treated control and determine the GI50 value.
-
Visualized Experimental Workflow
The following diagram outlines a typical workflow for assessing the cellular impact of this compound.
Conclusion
This compound is a potent dual inhibitor of the G9a/GLP histone methyltransferase complex and DNA methyltransferases. Its mechanism of action directly leads to a significant and measurable reduction in global H3K9me2 levels in a variety of cancer cell models. This epigenetic reprogramming is associated with potent anti-proliferative and pro-apoptotic effects.[10][11][12] The experimental protocols detailed herein provide a robust framework for researchers to investigate the impact of this compound and similar epigenetic modulators on H3K9 methylation and cellular function, facilitating further drug development and a deeper understanding of epigenetic regulation in disease.
References
- 1. embopress.org [embopress.org]
- 2. G9a/GLP complexes independently mediate H3K9 and DNA methylation to silence transcription - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jia.biology.columbia.edu [jia.biology.columbia.edu]
- 4. Establishment of H3K9-methylated heterochromatin and its functions in tissue differentiation and maintenance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A case study in cross-talk: the histone lysine methyltransferases G9a and GLP - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Histone methyltransferases G9a and GLP form heteromeric complexes and are both crucial for methylation of euchromatin at H3-K9 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Discovery of the First-in-Class G9a/GLP PROTAC Degrader - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Discovery of first-in-class reversible dual small molecule inhibitors against G9a and DNMTs in hematological malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. cancer-research-network.com [cancer-research-network.com]
- 13. Novel G9a/DNMT first-in-class dual reversible inhibitor has potent antitumor effect in bladder cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Inhibiting Histone and DNA Methylation Improves Cancer Vaccination in an Experimental Model of Melanoma [frontiersin.org]
- 15. G9a inhibition by this compound: Developing a novel anti-tumoral strategy for castration-resistant prostate cancer using 2D and 3D in vitro models - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of CM-272 in Epigenetic Gene Reactivation: A Technical Guide
Executive Summary: In the landscape of oncology, epigenetic modifications are recognized as critical drivers of tumorigenesis, primarily through the silencing of tumor suppressor genes. CM-272 has emerged as a first-in-class, reversible dual inhibitor of two key epigenetic enzymes: the histone methyltransferase G9a and DNA methyltransferases (DNMTs).[1][2] By simultaneously targeting both histone and DNA methylation, this compound effectively reverses transcriptional silencing, leading to the reactivation of critical genes. This guide provides an in-depth analysis of this compound's mechanism of action, its cellular consequences, and its therapeutic potential, supported by quantitative data and detailed experimental methodologies.
The Epigenetic Basis of Gene Silencing in Cancer
Gene expression in cancer is frequently dysregulated by epigenetic mechanisms that do not alter the DNA sequence itself. Two dominant repressive marks are the methylation of DNA at CpG islands and the di-methylation of histone H3 at lysine 9 (H3K9me2).
-
DNA Methylation: Catalyzed by DNMTs (DNMT1, DNMT3A, DNMT3B), the addition of a methyl group to cytosine bases in DNA is a primary mechanism for stable gene silencing.
-
Histone Methylation: The G9a enzyme (also known as EHMT2) and the related GLP (EHMT1) are the primary writers of the H3K9me2 mark, which creates a compact chromatin structure inaccessible to the transcriptional machinery.
Crucially, G9a and DNMT1 can physically interact, creating a coordinated feedback loop that establishes and maintains a transcriptionally silent state at target gene promoters, including those of tumor suppressors.[2] Reversing this silencing is a key therapeutic strategy.
This compound: A Dual Inhibitor of G9a and DNMTs
This compound is a potent, selective, and substrate-competitive small molecule designed to simultaneously inhibit the enzymatic activity of both G9a and DNMTs.[2] Its dual-targeting nature allows it to comprehensively dismantle the epigenetic machinery responsible for pathological gene silencing.
The inhibitory potency of this compound has been quantified through IC50 values, which represent the concentration of the drug required to inhibit 50% of the target enzyme's activity.
| Target Enzyme | IC50 (nM) |
| G9a | 8 |
| GLP | 2 |
| DNMT1 | 382 |
| DNMT3A | 85 |
| DNMT3B | 1200 |
Table 1: In vitro inhibitory concentrations (IC50) of this compound against key methyltransferases. Data sourced from multiple studies.[1][2][3]
Core Mechanism: Reactivation of Silenced Genes
The primary mechanism by which this compound exerts its anti-cancer effects is through the reactivation of silenced genes. By inhibiting G9a/GLP and DNMTs, this compound leads to a global reduction in the repressive H3K9me2 and 5-methylcytosine (5mC) marks.[2] This epigenetic reprogramming re-establishes an active chromatin state, allowing for the transcription of previously silenced tumor suppressor genes and other critical regulatory genes.
Cellular Consequences and Anti-Tumor Activity
The reactivation of key regulatory genes by this compound triggers a cascade of anti-tumor responses within cancer cells.
Treatment with this compound has been shown to inhibit cancer cell growth, block cell cycle progression, and induce programmed cell death (apoptosis) across a range of hematological and solid tumors.[3][4][5]
The growth inhibitory (GI50) concentrations demonstrate the effectiveness of this compound in various cancer cell lines after 48 hours of treatment.
| Cell Line | Cancer Type | GI50 (nM) |
| CEMO-1 | Acute Lymphoblastic Leukemia (ALL) | 218 |
| MV4-11 | Acute Myeloid Leukemia (AML) | 269 |
| OCI-Ly10 | Diffuse Large B-cell Lymphoma (DLBCL) | 455 |
Table 2: In vitro growth inhibition (GI50) of this compound in various hematological cancer cell lines.[1][2]
A critical finding is that the therapeutic activity of this compound relies on the early activation of the type I interferon (IFN) response in tumor cells.[1][2] Gene reactivation by this compound can lead to the expression of endogenous retroviral elements, which are detected as foreign by the cell's innate immune sensors. This triggers a viral mimicry state, leading to the production of interferons and the induction of immunogenic cell death (ICD).[6] This process effectively transforms immunologically "cold" tumors into "hot" tumors, making them more visible and susceptible to the host immune system and enhancing the efficacy of immune checkpoint inhibitors.
Key Experimental Protocols
The characterization of this compound's activity involves several standard and advanced laboratory techniques.
This protocol is used to determine the GI50 concentration of this compound.
-
Cell Plating: Seed cancer cells (e.g., MV4-11, CEMO-1) in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of this compound (e.g., 100 nM to 1000 nM) for a specified duration (e.g., 48-72 hours).[1] Include a vehicle-only control (e.g., DMSO).
-
Viability Reagent Addition: Add a viability reagent such as MTT or WST-8 to each well.[7][8] These reagents are converted by metabolically active (living) cells into a colored formazan product.
-
Incubation: Incubate the plates for 1-4 hours at 37°C to allow for color development.
-
Data Acquisition: Measure the absorbance of each well using a microplate reader at the appropriate wavelength (e.g., ~450 nm for WST-8, 570 nm for MTT).[7][8]
-
Analysis: Normalize the absorbance values to the vehicle control and plot a dose-response curve to calculate the GI50 value.
This protocol quantifies the reduction in H3K9me2 levels.
-
Cell Lysis: Treat cells with this compound for 24-48 hours, then harvest and lyse the cells to extract total protein or histone fractions.
-
Protein Quantification: Determine protein concentration using a BCA or Bradford assay.
-
SDS-PAGE: Separate protein lysates by size on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking & Antibody Incubation: Block the membrane to prevent non-specific binding, then incubate with a primary antibody specific for H3K9me2. A total Histone H3 antibody is used as a loading control.
-
Secondary Antibody & Detection: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody and add a chemiluminescent substrate to visualize the protein bands.
-
Analysis: Quantify band intensity to determine the relative change in H3K9me2 levels compared to the control.
Conclusion and Future Directions
This compound represents a significant advancement in epigenetic therapy. Its dual-inhibitor mechanism provides a robust method for reactivating silenced genes, leading to direct anti-tumor effects and potent immunomodulation. The ability to reverse epigenetic silencing and induce an interferon response positions this compound as a promising candidate for both monotherapy and combination strategies, particularly with immune checkpoint inhibitors, in a wide array of cancers including those of the bladder, prostate, and blood.[4] Further clinical investigation is warranted to fully realize its therapeutic potential.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. Discovery of first-in-class reversible dual small molecule inhibitors against G9a and DNMTs in hematological malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. G9a inhibition by this compound: Developing a novel anti-tumoral strategy for castration-resistant prostate cancer using 2D and 3D in vitro models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Dual Targeting of G9a and DNA Methyltransferase-1 for the Treatment of Experimental Cholangiocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A "One Arrow Three Eagle" Strategy to Improve this compound Primed Bladder Cancer Immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. dojindo.com [dojindo.com]
CM-272: A Technical Guide to a First-in-Class Dual G9a/DNMT Chemical Probe for Epigenetic Research
Introduction
CM-272 is a potent, selective, and reversible dual inhibitor of the histone methyltransferase G9a and DNA methyltransferases (DNMTs).[1][2][3] As a first-in-class, substrate-competitive small molecule, this compound serves as a powerful chemical probe for interrogating the coordinated roles of histone and DNA methylation in gene silencing and various disease states, particularly cancer.[2] This technical guide provides an in-depth overview of this compound, including its mechanism of action, quantitative data, biological effects, and detailed experimental protocols for its application in epigenetic studies, aimed at researchers, scientists, and professionals in drug development.
Core Mechanism of Action: Dual Epigenetic Inhibition
This compound exerts its biological effects by simultaneously targeting two critical classes of epigenetic enzymes responsible for establishing and maintaining repressive chromatin states.
-
G9a Inhibition: G9a (also known as EHMT2) is a primary enzyme responsible for the dimethylation of histone H3 at lysine 9 (H3K9me2), a hallmark of transcriptionally silenced chromatin. G9a-like protein (GLP) often forms a complex with G9a and shares this function.
-
DNMT Inhibition: DNA methyltransferases (DNMT1, DNMT3A, DNMT3B) catalyze the addition of a methyl group to cytosine residues in DNA (creating 5-methylcytosine or 5mC), another key mechanism for stable gene silencing.
Crucially, G9a and DNMT1 can physically interact, forming a complex that coordinates the methylation of both histones and DNA to robustly silence target genes, such as tumor suppressors.[2] By inhibiting both components of this repressive machinery, this compound leads to a reduction in global H3K9me2 and 5mC levels, reactivating the expression of silenced genes.[2] This dual action can trigger potent anti-tumor responses, including cell cycle arrest, apoptosis, and the induction of an immunogenic cell death program.[1][2]
Caption: Mechanism of this compound dual inhibition on G9a/DNMTs.
Quantitative Data
The efficacy and selectivity of this compound have been characterized through various biochemical and cell-based assays.
Table 1: Biochemical Inhibitory Potency (IC₅₀) of this compound
| Target Enzyme | IC₅₀ (nM) |
| G9a | 8 |
| GLP | 2 |
| DNMT1 | 382 |
| DNMT3A | 85 |
| DNMT3B | 1200 |
| Data sourced from MedChemExpress and San José-Enériz E, et al.[1][2] |
Table 2: Anti-proliferative Activity (GI₅₀) of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | GI₅₀ (nM) after 48h |
| CEMO-1 | Acute Lymphoblastic Leukemia (ALL) | 218 |
| MV4-11 | Acute Myeloid Leukemia (AML) | 269 |
| OCI-Ly10 | Diffuse Large B-cell Lymphoma (DLBCL) | 455 |
| Data sourced from San José-Enériz E, et al.[2] |
Cellular and In Vivo Effects
Treatment with this compound induces a range of anti-neoplastic effects across various cancer models.
-
Cell Proliferation, Cycle, and Apoptosis: this compound inhibits cell proliferation in a dose- and time-dependent manner in hematological cancer cell lines.[1][2] It effectively blocks cell cycle progression and induces apoptosis.[1][2] In prostate cancer cell lines, this compound significantly decreases cell viability and proliferation while increasing apoptosis.[4][5]
-
Immunogenic Response: A key therapeutic mechanism of this compound is the early activation of the type I Interferon (IFN) response in tumor cells.[2] This can lead to immunogenic cell death (ICD), a form of apoptosis that stimulates an anti-tumor immune response.[2][6] This effect makes this compound a candidate for combination therapies with immune checkpoint inhibitors.[6]
-
In Vivo Antitumor Activity: In xenograft models of ALL, AML, and DLBCL, this compound treatment significantly prolongs the survival of mice.[2][3] It has also demonstrated potent antitumor effects in models of bladder cancer, where it can convert immunologically "cold" tumors into "hot" tumors, enhancing the efficacy of anti-PD-L1 therapy.[6]
Caption: Signaling pathways activated by this compound.
Experimental Protocols
The following are detailed methodologies for key experiments to characterize the effects of this compound.
Cell Viability Assay (MTT-based)
This protocol assesses the effect of this compound on the metabolic activity of cells, which serves as an indicator of cell viability.
Methodology:
-
Cell Seeding: Plate cells in a 96-well flat-bottomed plate at a density of 1.5 x 10⁴ cells/mL in 100 µL of complete medium and incubate overnight.[7]
-
Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions (or vehicle control, e.g., 0.1% DMSO) to the respective wells.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, 72 hours) at 37°C in a humidified 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals. Incubate overnight at 37°C.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the results to determine the GI₅₀ value.
Western Blotting for Histone Marks and Proteins
This protocol is used to detect changes in the protein levels of G9a, DNMT1, and the global levels of the H3K9me2 histone mark following this compound treatment.
Caption: Standard experimental workflow for Western Blotting.
Methodology:
-
Sample Preparation: Treat cells with the desired concentrations of this compound for a specified time. Lyse the cells using ice-cold RIPA buffer containing protease and phosphatase inhibitors.[8]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
-
Gel Electrophoresis: Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.[8] Load the samples onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[9]
-
Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.[10]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., G9a, DNMT1, H3K9me2, and a loading control like β-actin or H3) overnight at 4°C with gentle agitation.[9][10]
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.[9][10]
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[10]
-
Detection: After further washing steps, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.[10]
Global DNA and Histone Methylation Analysis
To assess the global impact of this compound on epigenetic marks, ELISA-based kits or mass spectrometry can be employed. The general workflow involves isolating the relevant cellular components and quantifying the modification.
Global 5-mC (DNA) Analysis Workflow:
-
Genomic DNA Isolation: Treat cells with this compound. Isolate high-quality genomic DNA using a standard DNA extraction kit.
-
Quantification: Use a global DNA methylation quantification kit (ELISA-based). These kits typically involve immobilizing the DNA and then using a specific antibody against 5-mC for colorimetric or fluorometric detection.
-
Data Analysis: Compare the amount of 5-mC in this compound-treated samples to vehicle-treated controls.
Global H3K9me2 (Histone) Analysis Workflow:
-
Histone Extraction: Treat cells with this compound. Isolate nuclei and perform an acid extraction to obtain histones.
-
Quantification: Use a global H3K9me2 quantification kit (ELISA-based). In this assay, extracted histones are bound to wells, and an H3K9me2-specific antibody is used for detection.
-
Data Analysis: Quantify the H3K9me2 levels relative to the total amount of histone H3 and compare treated samples to controls.
Conclusion
This compound is a highly valuable chemical probe for the field of epigenetics. Its dual specificity for both G9a and DNMTs allows for the unique investigation of the crosstalk between histone and DNA methylation in controlling gene expression. The detailed data on its potency and cellular effects, combined with its demonstrated in vivo efficacy, underscore its importance. For researchers, this compound provides a critical tool to dissect epigenetic pathways, validate drug targets, and explore novel therapeutic strategies for cancer and other diseases driven by epigenetic dysregulation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. axonmedchem.com [axonmedchem.com]
- 4. G9a inhibition by this compound: Developing a novel anti-tumoral strategy for castration-resistant prostate cancer using 2D and 3D in vitro models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Novel G9a/DNMT first-in-class dual reversible inhibitor has potent antitumor effect in bladder cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Viability of glioblastoma stem cells is effectively reduced by diisothiocyanate-derived mercapturic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bio-rad.com [bio-rad.com]
- 9. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 10. Western Blot Protocol | Proteintech Group [ptglab.com]
A Technical Guide to the Foundational Research of CM-272 in Hematological Cancers
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
The landscape of therapy for hematological malignancies is progressively shifting from traditional chemotherapy to targeted molecular agents.[1] Epigenetic drugs, in particular, represent a novel therapeutic avenue aimed at reversing the aberrant epigenetic modifications that drive cancer pathogenesis.[1] CM-272 has emerged as a potent, first-in-class, reversible dual inhibitor of the histone methyltransferase G9a and DNA methyltransferases (DNMTs).[1][2] Foundational research has demonstrated its ability to inhibit cancer cell proliferation, induce apoptosis, and stimulate an anti-tumor immune response in various hematological cancer models, including Acute Myeloid Leukemia (AML), Acute Lymphoblastic Leukemia (ALL), and Diffuse Large B-cell Lymphoma (DLBCL).[1][2] This document provides an in-depth overview of the core research on this compound, detailing its mechanism of action, quantitative efficacy, and the experimental protocols used in its initial validation.
Core Mechanism of Action: Dual Epigenetic Inhibition
In many cancers, the enzymes G9a and DNMT1 work in concert to suppress the expression of tumor suppressor genes. G9a, along with its homolog GLP, is primarily responsible for mono- and di-methylation of histone H3 at lysine 9 (H3K9me1/2), creating repressive chromatin marks. G9a physically interacts with DNMT1, which maintains DNA methylation patterns, to coordinate the silencing of target genes.[1][3] This dual-layered epigenetic silencing is a critical driver of oncogenesis.
This compound disrupts this process by competitively and reversibly inhibiting the catalytic activity of both G9a and DNMTs.[1] This dual inhibition leads to a global reduction in H3K9me2 and DNA methylation (5mC) levels.[1] The consequence is the reactivation of silenced tumor suppressor genes, which in turn inhibits cancer cell proliferation and survival.[1][3]
Furthermore, the therapeutic effects of this compound are linked to the activation of an immune response. By reactivating interferon-stimulated genes (ISGs), this compound can induce immunogenic cell death (ICD), a form of apoptosis that alerts the immune system to the presence of tumor cells.[1][2][3] This suggests that this compound not only has direct cytotoxic effects on cancer cells but also has the potential to convert "cold" tumors into "hot" tumors that are more susceptible to immune-based therapies like checkpoint inhibitors.[3]
Caption: Mechanism of this compound dual inhibition on G9a and DNMT1.
Quantitative Data Summary
The foundational research quantified the potency and efficacy of this compound both at the enzymatic and cellular levels across a panel of hematological cancer cell lines.
Table 1: In Vitro Enzymatic Inhibition by this compound
This table summarizes the half-maximal inhibitory concentration (IC50) values of this compound against its primary epigenetic targets. The low nanomolar IC50 for G9a and GLP highlights its potent activity against these histone methyltransferases.
| Target Enzyme | IC50 (nM) | Reference |
| G9a | 8 | [1][4] |
| GLP | 2 | [1][4] |
| DNMT1 | 382 | [1][4] |
| DNMT3A | 85 | [1][4] |
| DNMT3B | 1200 | [1][4] |
Table 2: In Vitro Anti-Proliferative Activity of this compound
This table presents the half-maximal growth inhibition (GI50) values for this compound in key hematological cancer cell lines after 48 hours of treatment, demonstrating its broad effectiveness.
| Cell Line | Cancer Type | GI50 (nM) | Reference |
| CEMO-1 | Acute Lymphoblastic Leukemia (ALL) | 218 | [1][4] |
| MV4-11 | Acute Myeloid Leukemia (AML) | 269 | [1][4] |
| OCI-Ly10 | Diffuse Large B-cell Lymphoma (DLBCL) | 455 | [1][4] |
Key Experimental Protocols and Methodologies
The following sections detail the core methodologies used to establish the mechanism and efficacy of this compound.
Cell Proliferation and Viability Assay
-
Objective: To determine the dose-dependent effect of this compound on the growth and viability of hematological cancer cell lines.
-
Methodology:
-
Cell Plating: Cancer cell lines (e.g., CEMO-1, MV4-11, OCI-Ly10) are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Treatment: Cells are treated with a serial dilution of this compound (e.g., 100-1000 nM) or a vehicle control (DMSO).[4]
-
Incubation: Plates are incubated for specified time points (e.g., 12, 24, 48, 72 hours).[4]
-
Viability Measurement: Cell viability is assessed using a luminescent assay (e.g., CellTiter-Glo®), which quantifies ATP levels as an indicator of metabolically active cells.
-
Data Analysis: Luminescence readings are normalized to the vehicle control. The GI50 values are calculated by fitting the dose-response data to a nonlinear regression curve.
-
Apoptosis and Cell Cycle Analysis via Flow Cytometry
-
Objective: To quantify the induction of apoptosis and identify alterations in cell cycle progression following this compound treatment.
-
Methodology for Apoptosis:
-
Treatment: Cells are treated with various concentrations of this compound (e.g., 100-1000 nM) for 24-72 hours.[4]
-
Staining: Harvested cells are washed and stained with Annexin V (conjugated to a fluorophore like FITC) and Propidium Iodide (PI) in a binding buffer. Annexin V binds to phosphatidylserine on the outer leaflet of apoptotic cells, while PI enters and stains the DNA of late apoptotic or necrotic cells with compromised membranes.
-
Analysis: Stained cells are analyzed on a flow cytometer to differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) populations.
-
-
Methodology for Cell Cycle:
-
Treatment: Cells are treated as described above.[4]
-
Fixation: Harvested cells are fixed in cold 70% ethanol to permeabilize the cell membranes.
-
Staining: Fixed cells are treated with RNase A to remove RNA and then stained with PI, which intercalates with DNA.
-
Analysis: The DNA content of individual cells is measured by flow cytometry. The resulting histogram is analyzed to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
In Vivo Xenograft Models
-
Objective: To evaluate the anti-tumor activity and survival benefit of this compound in living animal models of hematological cancers.
-
Methodology:
-
Cell Implantation: Human hematological cancer cell lines (AML, ALL, or DLBCL) are injected subcutaneously or intravenously into immunodeficient mice (e.g., NOD/SCID).
-
Tumor Establishment: Tumors are allowed to grow to a palpable size or for disease to establish.
-
Treatment: Mice are randomized into treatment and control groups. The treatment group receives this compound administered via an appropriate route (e.g., intraperitoneal injection), while the control group receives a vehicle solution.
-
Monitoring: For subcutaneous models, tumor volume is measured regularly. For systemic models, disease progression is monitored via bioluminescence imaging or analysis of peripheral blood. Animal weight and overall health are monitored as indicators of toxicity.
-
Endpoint: The primary endpoint is typically overall survival, with a secondary endpoint of tumor growth inhibition. Studies have shown that this compound significantly prolongs the survival of mice in AML, ALL, and DLBCL xenogeneic models.[1][2]
-
Caption: Workflow for the in vitro analysis of this compound.
In Vivo Efficacy and Therapeutic Potential
Animal studies are critical for validating the therapeutic potential of a drug candidate. Research has consistently shown that this compound exerts potent anti-tumor activity in vivo across different types of hematological malignancies.[2] In xenograft models of AML, ALL, and DLBCL, administration of this compound led to a significant prolongation of survival compared to control groups, without signs of major toxicity.[1][2] The anti-tumor effect was robust in leukemia models and, while still statistically significant, was noted to be less pronounced in the lymphoma model.[2] These findings underscore the therapeutic relevance of dual G9a/DNMT inhibition in these cancers.
Caption: Workflow for in vivo xenograft models to test this compound.
Conclusion and Future Directions
This compound represents a significant advancement in the field of epigenetic therapy for hematological cancers. As a first-in-class dual inhibitor of G9a and DNMTs, its foundational research demonstrates a clear mechanism of action rooted in the reversal of aberrant gene silencing. The potent in vitro activity against leukemia and lymphoma cell lines, combined with significant survival benefits in corresponding in vivo models, establishes a strong preclinical basis for its development.
The ability of this compound to induce an immunogenic response opens up exciting possibilities for combination therapies.[2][3] Future research will likely focus on combining this compound with immune checkpoint inhibitors or existing chemotherapeutic agents to enhance anti-tumor efficacy and overcome resistance.[2][3] Continued investigation into the precise molecular pathways modulated by this compound will further refine its clinical application and help identify patient populations most likely to benefit from this novel therapeutic strategy.
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. Discovery of first-in-class reversible dual small molecule inhibitors against G9a and DNMTs in hematological malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel G9a/DNMT first-in-class dual reversible inhibitor has potent antitumor effect in bladder cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
The Dual Epigenetic Inhibitor CM-272: A Technical Overview of its Impact on Tumor Suppressor Gene Expression
For Researchers, Scientists, and Drug Development Professionals
Abstract
CM-272 is a novel, first-in-class dual inhibitor of the histone methyltransferase G9a and DNA methyltransferases (DNMTs). This technical guide provides an in-depth analysis of the current understanding of this compound's mechanism of action, with a specific focus on its impact on the re-expression of tumor suppressor genes. By simultaneously targeting two key epigenetic silencing mechanisms, this compound has demonstrated significant anti-tumoral activity across a range of cancer models. This document summarizes the available quantitative data on gene expression changes, details relevant experimental protocols, and visualizes the key signaling pathways involved, offering a comprehensive resource for researchers in oncology and drug development.
Introduction
Epigenetic alterations, including DNA methylation and histone modifications, are fundamental to the development and progression of cancer. The aberrant silencing of tumor suppressor genes through these mechanisms is a hallmark of many malignancies. This compound, a potent and reversible dual inhibitor of G9a and DNMTs, represents a promising therapeutic strategy to reverse this epigenetic silencing and restore normal cellular function. This guide explores the molecular underpinnings of this compound's activity, providing a technical resource for the scientific community.
Mechanism of Action
This compound exerts its anti-tumor effects by inhibiting two key enzymes responsible for epigenetic gene silencing:
-
G9a (EHMT2): A histone methyltransferase that primarily catalyzes the dimethylation of histone H3 at lysine 9 (H3K9me2), a mark associated with transcriptional repression.
-
DNA Methyltransferases (DNMTs): A family of enzymes (including DNMT1, DNMT3A, and DNMT3B) that catalyze the addition of a methyl group to the 5-position of cytosine residues in DNA (5-methylcytosine or 5mC), leading to gene silencing, particularly when occurring in promoter regions.
By inhibiting both G9a and DNMTs, this compound leads to a reduction in H3K9me2 and 5mC levels, resulting in a more open chromatin structure and the reactivation of silenced tumor suppressor genes.[1] This re-expression of critical cell cycle regulators and pro-apoptotic factors contributes to the observed anti-proliferative and pro-apoptotic effects of this compound in cancer cells.
Impact on Tumor Suppressor Gene Expression: Quantitative Data
The reactivation of tumor suppressor genes is a key outcome of this compound treatment. While comprehensive, large-scale quantitative data across multiple cancer types is still emerging, studies have demonstrated the upregulation of several key tumor suppressors.
One study investigated the effect of this compound on the expression of osteogenic regulator genes, some of which have roles as tumor suppressors, in mesenchymal stromal cells (MSCs) co-cultured with multiple myeloma (MM) cells. The data shows that this compound can restore the expression of these genes, which is suppressed by the cancer cells.
| Gene | Cell Line Co-culture | Treatment | Fold Change in Relative Expression (vs. Control) | Reference |
| RUNX2 | HD-MSCs + MM.1S | This compound | ~1.8 | [1] |
| HD-MSCs + RPMI-8226 | This compound | ~1.5 | [1] | |
| SPP1 | HD-MSCs + MM.1S | This compound | ~2.0 | [1] |
| HD-MSCs + RPMI-8226 | This compound | ~1.7 | [1] | |
| IBSP | HD-MSCs + MM.1S | This compound | ~2.5 | [1] |
| HD-MSCs + RPMI-8226 | This compound | ~1.9 | [1] | |
| HOXB7 | HD-MSCs + MM.1S | This compound | ~2.2 | [1] |
| HD-MSCs + RPMI-8226 | This compound | ~1.6 | [1] |
Note: The fold changes are estimated from the provided bar graphs in the source material and represent an approximation.
Furthermore, studies in neuroblastoma have highlighted the upregulation of the tumor suppressor p21 following this compound treatment, which is linked to the induction of apoptosis.
Experimental Protocols
This section provides an overview of the methodologies used to assess the impact of this compound on tumor suppressor gene expression.
Cell Culture and this compound Treatment
-
Cell Lines: A variety of cancer cell lines have been used in studies with this compound, including prostate cancer (DU145, PC3), neuroblastoma (SK-N-SH), and multiple myeloma (MM.1S, RPMI-8226). Mesenchymal stromal cells (MSCs) have also been used in co-culture experiments.
-
Culture Conditions: Cells are typically cultured in appropriate media (e.g., RPMI-1640, DMEM) supplemented with fetal bovine serum (FBS) and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
This compound Treatment: this compound is dissolved in a suitable solvent (e.g., DMSO) and added to the cell culture medium at various concentrations (ranging from nanomolar to low micromolar) for specified durations (e.g., 24, 48, 72 hours). Control cells are treated with the vehicle (DMSO) alone.
Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis
qRT-PCR is a standard method to quantify changes in gene expression levels.
-
RNA Extraction: Total RNA is isolated from cell pellets using a commercial kit (e.g., RNeasy Kit, Qiagen) or a TRIzol-based method, according to the manufacturer's instructions. RNA quantity and quality are assessed using a spectrophotometer (e.g., NanoDrop) and/or a bioanalyzer.
-
cDNA Synthesis: First-strand complementary DNA (cDNA) is synthesized from the total RNA using a reverse transcription kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad) with reverse transcriptase and a mix of oligo(dT) and random hexamer primers.
-
qPCR Reaction: The qPCR reaction is typically performed in a 96- or 384-well plate using a real-time PCR system. The reaction mixture contains cDNA template, forward and reverse primers for the gene of interest and a reference gene (e.g., GAPDH, ACTB), and a fluorescent dye-based detection chemistry (e.g., SYBR Green) or a probe-based chemistry (e.g., TaqMan).
-
Thermal Cycling: A typical thermal cycling protocol includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
-
Data Analysis: The relative quantification of gene expression is calculated using the comparative Ct (ΔΔCt) method. The Ct value of the target gene is normalized to the Ct value of the reference gene (ΔCt), and the fold change is calculated relative to the control-treated samples (ΔΔCt).
Western Blotting for Protein Expression Analysis
Western blotting is used to detect changes in the protein levels of tumor suppressors.
-
Protein Extraction: Cells are lysed in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors. The total protein concentration is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE and Protein Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Immunoblotting: The membrane is blocked with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding. The membrane is then incubated with a primary antibody specific to the target protein (e.g., anti-p21, anti-RUNX2) overnight at 4°C. After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and imaged. The band intensities are quantified using densitometry software and normalized to a loading control protein (e.g., β-actin, GAPDH).
Signaling Pathways and Visualizations
The following diagrams illustrate the key signaling pathways affected by this compound.
References
Unveiling the Selectivity Profile of CM-272: A Dual Inhibitor of G9a/GLP and DNMTs
For Researchers, Scientists, and Drug Development Professionals
CM-272 has emerged as a significant pharmacological tool and potential therapeutic agent due to its unique dual inhibitory action against both the G9a/GLP histone methyltransferase complex and DNA methyltransferases (DNMTs). This technical guide provides an in-depth exploration of the selectivity profile of this compound, presenting key quantitative data, detailed experimental methodologies, and visual representations of its mechanism of action and evaluation workflows.
Quantitative Selectivity Profile of this compound
This compound exhibits potent and selective inhibitory activity against the histone methyltransferase G9a and its closely related homolog, GLP (G9a-like protein), as well as various DNA methyltransferases. The compound acts as a reversible and substrate-competitive inhibitor.[1] The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound against these key epigenetic modifiers.
| Target Enzyme | IC50 (nM) | Enzyme Family |
| G9a | 8 | Histone Methyltransferase (HMT) |
| GLP | 2 | Histone Methyltransferase (HMT) |
| DNMT1 | 382 | DNA Methyltransferase |
| DNMT3A | 85 | DNA Methyltransferase |
| DNMT3B | 1200 | DNA Methyltransferase |
| [Data sourced from multiple references[1][2][3][4]] |
Core Signaling Pathway Inhibition by this compound
This compound's dual-action mechanism disrupts key epigenetic processes involved in gene silencing. G9a and GLP are the primary enzymes responsible for mono- and di-methylation of histone H3 at lysine 9 (H3K9me1 and H3K9me2), epigenetic marks associated with transcriptional repression. G9a also interacts with and recruits DNMT1 to chromatin, leading to the methylation of DNA and reinforcing a silent chromatin state. By inhibiting both G9a/GLP and DNMTs, this compound can lead to the reactivation of tumor suppressor genes that have been epigenetically silenced in cancer cells.[1][5]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the characterization of this compound's selectivity and cellular effects, primarily adapted from San José-Enériz et al., 2017.
In Vitro Enzymatic Assays
1. G9a and GLP Inhibition Assay (Time-Resolved Fluorescence Energy Transfer - TR-FRET)
-
Principle: This assay measures the methylation of a biotinylated histone H3 peptide by the G9a or GLP enzyme. The product is detected by a europium-labeled anti-dimethyl-H3K9 antibody and an allophycocyanin (APC)-labeled streptavidin, which bind to the methylated peptide and the biotin tag, respectively. This brings the europium and APC into close proximity, allowing for a FRET signal to be generated upon excitation.
-
Protocol:
-
Recombinant human G9a or GLP enzyme is incubated with the biotinylated H3 (1-21) peptide substrate and the co-substrate S-adenosylmethionine (SAM).
-
This compound at various concentrations is added to the reaction mixture.
-
The reaction is allowed to proceed for a specified time at a controlled temperature (e.g., 30°C for 1 hour).
-
The detection reagents (europium-labeled antibody and streptavidin-APC) are added, and the mixture is incubated to allow for binding.
-
The TR-FRET signal is read on a compatible plate reader.
-
IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.
-
2. DNMT Inhibition Assay (TR-FRET)
-
Principle: This assay quantifies the activity of DNMT enzymes (DNMT1, DNMT3A, DNMT3B) by detecting the methylation of a biotinylated DNA substrate. A europium-labeled anti-5-methylcytosine (5mC) antibody and streptavidin-APC are used for detection, similar to the HMT assay.
-
Protocol:
-
Recombinant human DNMT enzyme is incubated with a biotinylated, hemimethylated DNA duplex substrate and the co-substrate SAM.
-
This compound at varying concentrations is added to the reaction wells.
-
The methylation reaction is carried out for a defined period (e.g., 1 hour at 37°C).
-
Detection reagents (europium-labeled anti-5mC antibody and streptavidin-APC) are added.
-
After an incubation period, the TR-FRET signal is measured.
-
IC50 values are determined from the resulting dose-response curves.
-
Cell-Based Assays
1. Cell Viability and Proliferation Assay (MTT Assay)
-
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity. Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product.
-
Protocol:
-
Cancer cell lines (e.g., hematological malignancy cell lines like CEMO-1, MV4-11, and OCI-Ly10) are seeded in 96-well plates and allowed to adhere overnight.
-
Cells are treated with a range of concentrations of this compound or a vehicle control for a specified duration (e.g., 48-72 hours).
-
Following treatment, MTT reagent is added to each well and incubated for 2-4 hours to allow for formazan crystal formation.
-
The formazan crystals are solubilized by adding a solubilizing agent (e.g., DMSO or a specialized buffer).
-
The absorbance of the solubilized formazan is measured using a microplate spectrophotometer at a wavelength of approximately 570 nm.
-
Cell viability is expressed as a percentage relative to the vehicle-treated control cells, and GI50 (concentration for 50% of maximal inhibition of cell growth) values are calculated.[2][5]
-
2. Apoptosis Assay (Annexin V/Propidium Iodide Staining)
-
Principle: This flow cytometry-based assay differentiates between viable, early apoptotic, and late apoptotic/necrotic cells. Annexin V has a high affinity for phosphatidylserine, which is translocated from the inner to the outer leaflet of the plasma membrane in early apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, characteristic of late apoptotic and necrotic cells.
-
Protocol:
-
Cells are treated with this compound or a vehicle control for a predetermined time.
-
Both adherent and floating cells are collected and washed with cold phosphate-buffered saline (PBS).
-
Cells are resuspended in Annexin V binding buffer.
-
Fluorescently labeled Annexin V and PI are added to the cell suspension.
-
The cells are incubated in the dark for 15 minutes at room temperature.
-
The stained cells are analyzed by flow cytometry. The percentages of viable (Annexin V-negative, PI-negative), early apoptotic (Annexin V-positive, PI-negative), and late apoptotic/necrotic (Annexin V-positive, PI-positive) cells are quantified.
-
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for evaluating the effect of this compound on cancer cell viability.
Conclusion
This compound demonstrates a distinct selectivity profile, potently inhibiting the G9a/GLP histone methyltransferase complex and, to a lesser extent, DNMTs. This dual inhibitory activity provides a powerful mechanism to reverse epigenetic silencing of tumor suppressor genes. The experimental protocols outlined herein provide a foundation for the continued investigation of this compound and similar dual-action epigenetic modulators in both basic research and drug development settings. The synergistic effect of targeting both histone and DNA methylation holds significant promise for the treatment of various malignancies, particularly those with a strong epigenetic etiology.[1]
References
- 1. Discovery of first-in-class reversible dual small molecule inhibitors against G9a and DNMTs in hematological malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of first-in-class reversible dual small molecule inhibitors against G9a and DNMTs in hematological malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. dadun.unav.edu [dadun.unav.edu]
- 5. medchemexpress.com [medchemexpress.com]
CM-272: A Technical Guide to a First-in-Class Dual G9a/DNMT Inhibitor
Audience: Researchers, scientists, and drug development professionals.
Introduction
CM-272 is a first-in-class, potent, and reversible dual inhibitor of the histone methyltransferase G9a and DNA methyltransferases (DNMTs).[1][2] As an epigenetic modulator, it represents a significant tool in cancer research, particularly for hematological malignancies and various solid tumors.[3][4][5] G9a and DNMTs are frequently overexpressed in cancer cells and collaborate to promote transcriptional silencing of tumor suppressor genes.[3][6] By simultaneously targeting both enzymes, this compound can reverse these epigenetic modifications, leading to the re-expression of silenced genes, inhibition of cancer cell proliferation, and induction of cell death.[1][6] This guide provides an in-depth overview of the basic properties, structure, mechanism of action, and key experimental findings related to this compound.
Core Properties and Structure
This compound is a synthetically derived small molecule with a quinoline core.[7][8] Its chemical and physical properties are summarized below.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
|---|---|---|
| IUPAC Name | 6-methoxy-2-(5-methyl-2-furanyl)-N-(1-methyl-4-piperidinyl)-7-[3-(1-pyrrolidinyl)propoxy]-4-quinolinamine | [4][9] |
| CAS Number | 1846570-31-7 | [4][7][9] |
| Chemical Formula | C₂₈H₃₈N₄O₃ | [4][7][9] |
| Molecular Weight | 478.63 g/mol | [1][7] |
| SMILES | CC1=CC=C(O1)C2=NC3=CC(=C(C=C3C(=C2)NC4CCN(CC4)C)OC)OCCCN5CCCC5 | [7] |
| Solubility | DMF: 30 mg/ml; DMSO: 30 mg/ml; Ethanol: 30 mg/ml | [1][9] |
| Storage | -20°C |[9] |
Mechanism of Action
This compound functions as a substrate-competitive inhibitor, targeting the catalytic activity of both G9a/GLP and DNMTs.[1][2] This dual inhibition disrupts the epigenetic machinery that cancer cells rely on for survival and proliferation.
-
Inhibition of Histone Methylation : this compound potently inhibits G9a and the related enzyme GLP.[2][9] These enzymes are responsible for the dimethylation of histone H3 at lysine 9 (H3K9me2), a mark associated with transcriptionally silent chromatin.
-
Inhibition of DNA Methylation : The compound also inhibits DNMT1, DNMT3A, and DNMT3B, enzymes that catalyze the methylation of DNA at cytosine bases (5-methylcytosine or 5mC).[1][9] DNA methylation in promoter regions is a key mechanism for silencing tumor suppressor genes.
-
Synergistic Effects : G9a and DNMT1 physically interact and cooperate to maintain a repressive chromatin state.[6] By inhibiting both, this compound leads to a significant reduction in both H3K9me2 and 5mC levels, resulting in the reactivation of tumor suppressor genes, cell cycle arrest, and apoptosis.[2][6]
-
Induction of Immunogenic Cell Death (ICD) : The therapeutic activity of this compound is also linked to the activation of a type I interferon (IFN) response in tumor cells.[2][6] This leads to immunogenic cell death, characterized by the surface exposure of calreticulin and the secretion of high-mobility group protein B1 (HMGB1), which can enhance anti-tumor immune responses.[9][10]
References
- 1. glpbio.com [glpbio.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. G9a inhibition by this compound: Developing a novel anti-tumoral strategy for castration-resistant prostate cancer using 2D and 3D in vitro models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medkoo.com [medkoo.com]
- 5. This compound | CAS 1846570-31-7 | Sun-shinechem [sun-shinechem.com]
- 6. cancer-research-network.com [cancer-research-network.com]
- 7. This compound | 1846570-31-7 | WYC57031 | Biosynth [biosynth.com]
- 8. researchgate.net [researchgate.net]
- 9. caymanchem.com [caymanchem.com]
- 10. A "One Arrow Three Eagle" Strategy to Improve this compound Primed Bladder Cancer Immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of CM-272 in Eliciting Immunogenic Cell Death: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the role of CM-272 in inducing immunogenic cell death (ICD), a promising strategy in cancer immunotherapy. This compound is a novel small molecule that functions as a dual inhibitor of the histone methyltransferase G9a (also known as EHMT2) and DNA methyltransferases (DNMTs).[1][2] By targeting these key epigenetic regulators, this compound not only exerts direct anti-tumor effects but also enhances the immunogenicity of cancer cells, paving the way for synergistic combinations with immune checkpoint inhibitors. This document outlines the core mechanisms, provides detailed experimental protocols for assessing its effects, and presents quantitative data to support its preclinical evaluation.
Data Presentation
The anti-proliferative and cytotoxic effects of this compound have been evaluated across various cancer cell lines. The following tables summarize the key quantitative data regarding its inhibitory concentrations and induction of apoptosis.
Table 1: In Vitro Inhibitory Activity of this compound
| Enzyme Target | IC50 (nM) |
| G9a | 8 |
| GLP | 2 |
| DNMT1 | 382 |
| DNMT3A | 85 |
| DNMT3B | 1200 |
Data sourced from MedChemExpress.[1]
Table 2: Anti-proliferative Activity of this compound in Hematological Cancer Cell Lines
| Cell Line | Cancer Type | GI50 (nM) after 48h |
| CEMO-1 | Acute Lymphoblastic Leukemia (ALL) | 218 |
| MV4-11 | Acute Myeloid Leukemia (AML) | 269 |
| OCI-Ly10 | Diffuse Large B-cell Lymphoma (DLBCL) | 455 |
GI50 is the concentration required to inhibit cell growth by 50%. Data sourced from MedChemExpress.[1]
Table 3: Induction of Apoptosis by this compound in Prostate Cancer Cell Lines
| Cell Line | Treatment Concentration (nM) | Duration (days) | Observation |
| DU145 | 500 | 3 | Enhanced apoptosis |
| PC3 | 500 | 3 | Enhanced apoptosis |
| LNCaP | 500 | 3 | Enhanced apoptosis |
Data is qualitative, indicating an observed increase in apoptosis. Sourced from Jerónimo et al., 2022.[2]
Experimental Protocols
This section provides detailed methodologies for key experiments to assess the role of this compound in inducing immunogenic cell death.
Assessment of Calreticulin (CRT) Exposure by Flow Cytometry
Surface-exposed calreticulin serves as a critical "eat-me" signal to dendritic cells. This protocol outlines a bi-color flow cytometry method for its quantification.[3][4]
Materials:
-
Cancer cell lines of interest
-
This compound
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Bovine serum albumin (BSA)
-
Anti-calreticulin antibody (primary antibody)
-
Fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488)
-
Propidium iodide (PI) or other viability dye
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cancer cells in a 6-well plate at a density that allows for logarithmic growth during the experiment. Allow cells to adhere overnight. Treat the cells with this compound at various concentrations (e.g., 1x, 5x, and 10x the GI50 value) for a predetermined time (e.g., 24, 48 hours). Include a vehicle control (DMSO) and a positive control for ICD (e.g., doxorubicin).
-
Cell Harvesting: Gently detach the cells using a non-enzymatic cell dissociation solution. Centrifuge the cells at 300 x g for 5 minutes and wash twice with cold PBS.
-
Antibody Staining: Resuspend the cell pellet in a blocking buffer (e.g., PBS with 1% BSA) and incubate for 15 minutes on ice. Add the primary anti-calreticulin antibody at the manufacturer's recommended dilution and incubate for 1 hour on ice.
-
Secondary Antibody Staining: Wash the cells twice with cold PBS. Resuspend the cells in the blocking buffer containing the fluorescently-labeled secondary antibody and incubate for 30 minutes on ice in the dark.
-
Viability Staining: Wash the cells twice with cold PBS. Resuspend the cells in a binding buffer containing PI or another viability dye.
-
Flow Cytometry Analysis: Analyze the cells on a flow cytometer. Gate on the live cell population (PI-negative) and quantify the percentage of cells positive for calreticulin staining.
Quantification of Extracellular ATP Release
The release of ATP into the extracellular space acts as a "find-me" signal for immune cells. A luciferase-based assay can be used for its quantification.[5]
Materials:
-
Cancer cell lines of interest
-
This compound
-
Complete cell culture medium (phenol red-free)
-
ATP standard solution
-
Luciferase-based ATP assay kit
-
Luminometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and allow them to adhere. Treat the cells with this compound as described in the calreticulin exposure protocol.
-
Sample Collection: At the desired time points, carefully collect the cell culture supernatant.
-
ATP Measurement: Prepare the ATP standard curve according to the assay kit instructions. Add the luciferase reagent to both the standards and the collected supernatants in a white, opaque 96-well plate.
-
Luminometry: Immediately measure the luminescence using a plate-reading luminometer.
-
Data Analysis: Calculate the concentration of ATP in the supernatants by interpolating from the standard curve. Normalize the ATP concentration to the number of cells or total protein content.
Measurement of High-Mobility Group Box 1 (HMGB1) Release by ELISA
HMGB1 is a nuclear protein that, upon release from necrotic or ICD cells, acts as a pro-inflammatory cytokine.
Materials:
-
Cancer cell lines of interest
-
This compound
-
Complete cell culture medium
-
HMGB1 ELISA kit
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Culture and treat cells with this compound as previously described.
-
Supernatant Collection: Collect the cell culture supernatants at various time points post-treatment.
-
ELISA: Perform the HMGB1 ELISA according to the manufacturer's protocol. This typically involves adding the supernatants and standards to a pre-coated plate, followed by incubation with detection and enzyme-conjugated antibodies, and finally, the addition of a substrate for colorimetric detection.
-
Data Analysis: Measure the absorbance at the appropriate wavelength using a microplate reader. Calculate the concentration of HMGB1 in the supernatants based on the standard curve.
Dendritic Cell (DC) Maturation Assay
This assay assesses the ability of this compound-treated cancer cells to induce the maturation of dendritic cells, a crucial step for initiating an adaptive immune response.
Materials:
-
Monocytes isolated from healthy donor peripheral blood or a DC cell line (e.g., MUTZ-3)
-
GM-CSF and IL-4 for DC differentiation
-
This compound-treated and untreated cancer cells (as a source of antigen)
-
Fluorescently-labeled antibodies against DC maturation markers (e.g., CD80, CD86, HLA-DR, CCR7)
-
Flow cytometer
Procedure:
-
Generation of Immature DCs (iDCs): Culture monocytes with GM-CSF and IL-4 for 5-7 days to generate iDCs.
-
Co-culture: Co-culture the iDCs with this compound-treated cancer cells (at a ratio of, for example, 1:5 DCs to cancer cells) for 24-48 hours. Include co-cultures with untreated cancer cells as a negative control and a known maturation stimulus like LPS as a positive control.
-
Staining and Analysis: Harvest the cells and stain with fluorescently-labeled antibodies against DC maturation markers. Analyze the expression of these markers on the DC population (gated based on size and specific DC markers like CD11c) using a flow cytometer. An increase in the expression of CD80, CD86, HLA-DR, and CCR7 indicates DC maturation.
Mandatory Visualization
Signaling Pathways
Experimental Workflows
References
- 1. Endoplasmic reticulum stress stimulates the release of extracellular vesicles carrying danger-associated molecular pattern (DAMP) molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Quantitation of calreticulin exposure associated with immunogenic cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Extracellular ATP Mediates Cancer Cell Migration and Invasion Through Increased Expression of Cyclooxygenase 2 - PMC [pmc.ncbi.nlm.nih.gov]
The Initial Anti-Tumoral Strategy of CM-272 in Prostate Cancer: A Technical Overview
An In-depth Guide for Researchers and Drug Development Professionals on the Preclinical Evaluation of the dual G9a/DNMT1 Inhibitor, CM-272, in Prostate Cancer Models.
This technical guide provides a comprehensive summary of the initial preclinical studies of this compound, a novel dual inhibitor of G9a histone methyltransferase and DNA methyltransferases (DNMTs), in various prostate cancer (PCa) models. The document outlines the significant anti-tumoral effects of this compound, detailing its impact on cell viability, proliferation, and apoptosis in both two-dimensional (2D) cell cultures and three-dimensional (3D) spheroid models of castration-resistant prostate cancer (CRPC). This guide is intended to provide researchers, scientists, and drug development professionals with a detailed understanding of the early-stage evaluation of this promising therapeutic agent.
Core Findings: this compound Demonstrates Potent Anti-Cancer Activity in Prostate Cancer Models
Initial investigations have revealed that key epigenetic regulators, G9a and DNMT1, are significantly overexpressed in CRPC tissues compared to localized prostate cancer.[1][2] This finding positions them as attractive therapeutic targets. This compound, as a dual inhibitor of these enzymes, has been shown to elicit a robust anti-tumoral response in a panel of prostate cancer cell lines.
Quantitative Analysis of this compound's Effects
The anti-proliferative and pro-apoptotic effects of this compound have been quantified across various prostate cancer cell lines. The tables below summarize the key quantitative data from these initial studies.
Table 1: Effect of this compound on Cell Viability in Prostate Cancer and Non-Malignant Cell Lines
| Cell Line | Cell Type | IC50 (µM) after 72h |
| DU145 | Prostate Carcinoma (Androgen-Independent) | ~0.5 |
| PC3 | Prostate Carcinoma (Androgen-Independent) | >1 |
| LNCaP | Prostate Carcinoma (Androgen-Sensitive) | >1 |
| RWPE-1 | Non-malignant Prostate Epithelial | >1 |
| WPMY-1 | Non-malignant Prostate Stromal | >1 |
| PCAFs | Cancer-Associated Fibroblasts | >1 |
Table 2: Induction of Apoptosis by this compound in Prostate Cancer and Non-Malignant Cell Lines
| Cell Line | Treatment | Percentage of Apoptotic Cells (Compared to Vehicle) |
| DU145 | 500 nM this compound for 72h | Significant Increase |
| PC3 | 500 nM this compound for 72h | Significant Increase |
| LNCaP | 500 nM this compound for 72h | Significant Increase |
| RWPE-1 | 500 nM this compound for 72h | Limited Effect |
| WPMY-1 | 500 nM this compound for 72h | Limited Effect |
| PCAFs | 500 nM this compound for 72h | Limited Effect |
Note: Specific percentage increases in apoptosis from the primary study were not available in the public domain. The primary research indicates a significant increase in apoptosis in the cancer cell lines.
Experimental Protocols
The following sections detail the generalized methodologies employed in the initial studies of this compound in prostate cancer models.
2D Cell Culture and Viability Assays
Cell Lines and Culture Conditions:
-
Prostate Cancer Cell Lines: DU145, PC3, LNCaP
-
Non-Malignant Prostate Cell Lines: RWPE-1 (epithelial), WPMY-1 (stromal)
-
Cancer-Associated Fibroblasts (PCAFs)
-
Culture Medium: RPMI-1640 or DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin/streptomycin.
-
Incubation: 37°C, 5% CO2 in a humidified incubator.
Sulforhodamine B (SRB) Cell Viability Assay:
-
Seed cells in 96-well plates at a density of 2,500-5,000 cells per well and allow them to adhere overnight.
-
Treat cells with increasing concentrations of this compound or vehicle control (DMSO) for 72 hours.
-
Fix the cells by gently adding 50 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C.
-
Wash the plates five times with slow-running tap water and allow them to air dry completely.
-
Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.
-
Quickly wash the plates four times with 1% acetic acid to remove unbound dye.
-
Allow the plates to air dry completely.
-
Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.
-
Measure the absorbance at 510 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
Western Blot Analysis
-
Lyse treated and control cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA protein assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.
-
Separate proteins by SDS-PAGE on a 10-15% polyacrylamide gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C. Key primary antibodies include:
-
Anti-G9a
-
Anti-DNMT1
-
Anti-H3K9me2 (Histone H3 dimethylated at lysine 9)
-
Anti-β-actin or Anti-GAPDH (loading control)
-
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
-
Seed cells in 6-well plates and treat with this compound or vehicle control for the desired time.
-
Harvest both adherent and floating cells and wash with cold PBS.
-
Resuspend cells in 1X Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.
-
Incubate the cells for 15 minutes at room temperature in the dark.
-
Analyze the stained cells by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
3D Spheroid Culture and Viability
Spheroid Formation:
-
Coat the wells of a 96-well U-bottom plate with a non-adherent substrate like poly-HEMA or use commercially available ultra-low attachment plates.
-
Seed prostate cancer cells at a density of 1,000-5,000 cells per well.
-
Centrifuge the plate at a low speed to facilitate cell aggregation.
-
Incubate the plate for 3-5 days to allow for spheroid formation.
Spheroid Viability Assay (e.g., CellTiter-Glo® 3D):
-
Treat the established spheroids with various concentrations of this compound or vehicle control.
-
After the treatment period, add a volume of CellTiter-Glo® 3D reagent equal to the volume of cell culture medium in the well.
-
Mix the contents by orbital shaking for 5 minutes to induce cell lysis.
-
Incubate at room temperature for an additional 25 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of viability relative to the vehicle-treated spheroids.
Visualizing the Molecular Mechanisms and Experimental Processes
To better illustrate the underlying biology and experimental designs, the following diagrams were generated using the DOT language.
Signaling Pathway of G9a and DNMT1 Inhibition by this compound
Caption: this compound inhibits G9a and DNMT1, leading to reduced gene silencing and apoptosis induction.
Experimental Workflow for 2D Cell-Based Assays
Caption: Workflow for evaluating this compound's effects in 2D prostate cancer cell cultures.
Experimental Workflow for 3D Spheroid Assays
Caption: Workflow for assessing this compound's efficacy in 3D prostate cancer spheroid models.
References
The Discovery and Development of CM-272: A Dual Inhibitor of G9a and DNMTs for Cancer Therapy
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
CM-272 is a first-in-class, potent, and reversible dual inhibitor of the histone methyltransferase G9a and DNA methyltransferases (DNMTs).[1] This small molecule has emerged as a promising therapeutic agent in preclinical studies across a range of cancers, including hematological malignancies, prostate cancer, cholangiocarcinoma, and bladder cancer.[1][2][3][4] By simultaneously targeting two key epigenetic regulators, this compound offers a multi-pronged approach to reactivating silenced tumor suppressor genes and inducing cancer cell death. This technical guide provides a comprehensive overview of the discovery, mechanism of action, and preclinical development of this compound, including detailed experimental protocols and a summary of key quantitative data.
Introduction: The Rationale for Dual G9a and DNMT Inhibition
Epigenetic alterations, such as DNA methylation and histone modifications, are critical drivers of tumorigenesis. G9a (also known as EHMT2) is a histone methyltransferase that primarily catalyzes the dimethylation of histone H3 at lysine 9 (H3K9me2), a mark associated with transcriptional repression. DNA methyltransferases (DNMT1, DNMT3A, and DNMT3B) are responsible for establishing and maintaining DNA methylation patterns, another key mechanism of gene silencing. In many cancers, the overexpression and aberrant activity of G9a and DNMTs lead to the silencing of tumor suppressor genes, promoting cell proliferation and survival.
The discovery that G9a and DNMT1 can physically interact and cooperatively silence gene expression provided a strong rationale for the development of dual inhibitors. By targeting both enzymes, a single therapeutic agent could potentially achieve a more profound and durable reactivation of tumor suppressor pathways than a single-target agent. This compound was designed and synthesized to meet this therapeutic objective.
Discovery and Chemical Properties of this compound
This compound was developed through a medicinal chemistry program aimed at identifying potent, selective, and reversible dual inhibitors of G9a and DNMTs.[1] It is a substrate-competitive inhibitor, meaning it competes with the natural substrates of G9a (histone H3) and DNMTs (DNA) for binding to the enzymes' active sites.[1]
Mechanism of Action
This compound exerts its anti-cancer effects through a multi-faceted mechanism of action, primarily centered on the dual inhibition of G9a and DNMTs. This dual activity leads to a cascade of downstream cellular events, ultimately resulting in cancer cell death and the stimulation of an anti-tumor immune response.
Epigenetic Reprogramming
The primary mechanism of this compound is the reversal of aberrant epigenetic silencing. By inhibiting G9a and DNMTs, this compound leads to a reduction in global levels of H3K9me2 and 5-methylcytosine (5mC), respectively.[1] This epigenetic reprogramming reactivates the expression of silenced tumor suppressor genes, which in turn can inhibit cell cycle progression and induce apoptosis.
Induction of Cell Cycle Arrest and Apoptosis
Preclinical studies have consistently demonstrated that this compound inhibits cell proliferation and induces apoptosis in a dose- and time-dependent manner across various cancer cell lines.[2][5] The reactivation of tumor suppressor genes likely contributes to the induction of cell cycle arrest, preventing cancer cells from dividing. Subsequently, the activation of apoptotic pathways leads to programmed cell death.
Stimulation of an Anti-Tumor Immune Response
A key aspect of this compound's mechanism of action is its ability to induce an immunogenic cell death (ICD).[1][6] ICD is a form of apoptosis that is accompanied by the release of damage-associated molecular patterns (DAMPs), which act as "danger signals" to the immune system. This process stimulates the maturation of dendritic cells and the activation of a T-cell-mediated anti-tumor immune response. Furthermore, this compound has been shown to induce the expression of interferon-stimulated genes, further contributing to its immunomodulatory effects.[1]
Figure 1: Simplified signaling pathway of this compound's mechanism of action.
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical studies of this compound.
Table 1: In Vitro Enzyme Inhibition [7]
| Target Enzyme | IC50 (nM) |
| G9a | 8 |
| DNMT1 | 382 |
| DNMT3A | 85 |
| DNMT3B | 1200 |
| GLP | 2 |
Table 2: In Vitro Anti-proliferative Activity (GI50) [7]
| Cell Line | Cancer Type | GI50 (nM) |
| CEMO-1 | Acute Lymphoblastic Leukemia (ALL) | 218 |
| MV4-11 | Acute Myeloid Leukemia (AML) | 269 |
| OCI-Ly10 | Diffuse Large B-cell Lymphoma (DLBCL) | 455 |
Table 3: In Vivo Efficacy in Hematological Malignancy Xenograft Models [1]
| Xenograft Model | Treatment | Median Survival |
| CEMO-1 (ALL) | Control (saline) | Not Reported |
| This compound (2.5 mg/kg, i.v., daily for 28 days) | Significantly prolonged | |
| MV4-11 (AML) | Control (saline) | Not Reported |
| This compound (dose not specified) | Significantly prolonged | |
| OCI-Ly10 (DLBCL) | Control (saline) | Not Reported |
| This compound (dose not specified) | Significantly prolonged |
Experimental Protocols
This section provides an overview of the methodologies for key experiments cited in the preclinical development of this compound. These are generalized protocols and may require optimization for specific cell lines and experimental conditions.
G9a and DNMT Inhibition Assays
Objective: To determine the in vitro inhibitory activity of this compound against G9a and DNMT enzymes.
Protocol Outline:
-
Enzyme and Substrate Preparation: Recombinant human G9a and DNMT1, DNMT3A, and DNMT3B enzymes are used. Substrates include biotinylated histone H3 peptides for G9a and poly(dI-dC) DNA for DNMTs. S-adenosyl-L-[methyl-³H]methionine is used as the methyl donor.
-
Inhibition Assay: The enzymes are incubated with their respective substrates, the methyl donor, and varying concentrations of this compound in an appropriate reaction buffer.
-
Detection: For G9a, the incorporation of the ³H-methyl group into the biotinylated peptide is measured using scintillation counting after capturing the peptide on a streptavidin-coated plate. For DNMTs, the incorporation of the ³H-methyl group into the DNA is measured by scintillation counting after precipitation of the DNA.
-
Data Analysis: IC50 values are calculated by plotting the percentage of enzyme inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.
Figure 2: Workflow for G9a and DNMT inhibition assays.
Cell Viability and Proliferation Assays
Objective: To assess the effect of this compound on the viability and proliferation of cancer cells.
Protocol Outline (MTT Assay):
-
Cell Seeding: Cancer cells are seeded in 96-well plates at an appropriate density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with a range of concentrations of this compound or vehicle control (e.g., DMSO) for various time points (e.g., 24, 48, 72 hours).
-
MTT Addition: After the treatment period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours. Viable cells with active metabolism convert MTT into a purple formazan product.
-
Formazan Solubilization: The medium is removed, and a solubilization solution (e.g., DMSO or isopropanol with HCl) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the formazan solution is measured using a microplate reader at a wavelength of ~570 nm.
-
Data Analysis: Cell viability is expressed as a percentage of the vehicle-treated control. GI50 values (the concentration that inhibits cell growth by 50%) are calculated.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
Objective: To quantify the induction of apoptosis by this compound.
Protocol Outline:
-
Cell Treatment: Cells are treated with this compound or vehicle control for a specified time.
-
Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS, and resuspended in Annexin V binding buffer.
-
Staining: FITC-conjugated Annexin V and propidium iodide (PI) are added to the cell suspension and incubated in the dark. Annexin V binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells, while PI enters and stains the DNA of necrotic or late apoptotic cells with compromised membrane integrity.
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry.
-
Data Analysis: The percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic) is determined.
Figure 3: Workflow for Annexin V/PI apoptosis assay.
In Vivo Xenograft Models
Objective: To evaluate the anti-tumor efficacy of this compound in a living organism.
Protocol Outline (Hematological Malignancy Model):
-
Animal Model: Immunodeficient mice (e.g., NOD/SCID or NSG) are used.
-
Cell Implantation: Human hematological malignancy cell lines (e.g., CEMO-1, MV4-11) are injected intravenously or subcutaneously into the mice.
-
Tumor Establishment: The tumor is allowed to establish and grow to a palpable size or until signs of disease are evident.
-
Treatment: Mice are randomized into treatment and control groups. The treatment group receives this compound (e.g., via intravenous injection) at a specified dose and schedule. The control group receives a vehicle.
-
Monitoring: Tumor growth is monitored by caliper measurements (for subcutaneous tumors) or by bioluminescence imaging (for disseminated disease). Animal weight and overall health are also monitored.
-
Endpoint: The study is terminated when tumors in the control group reach a predetermined size, or when animals show signs of significant morbidity. Survival is a key endpoint.
-
Data Analysis: Tumor growth curves and Kaplan-Meier survival curves are generated to assess the efficacy of the treatment.
Clinical Development Status
As of the latest available information, there are no registered clinical trials for this compound on clinical trial registries such as ClinicalTrials.gov. The development of this compound appears to be in the preclinical stage. The transition from preclinical research to human clinical trials requires an Investigational New Drug (IND) application to be filed with regulatory agencies like the U.S. Food and Drug Administration (FDA).
Future Directions
The preclinical data for this compound are highly encouraging and support its further development as a potential cancer therapeutic. Future research will likely focus on:
-
Combination Therapies: Investigating the synergistic effects of this compound with other anti-cancer agents, such as chemotherapy or immunotherapy.[3]
-
Biomarker Discovery: Identifying predictive biomarkers to select patients who are most likely to respond to this compound treatment.
-
IND-Enabling Studies: Conducting the necessary toxicology and safety pharmacology studies to support an IND application and the initiation of clinical trials.
-
Exploration in Other Cancers: Evaluating the efficacy of this compound in other solid and hematological malignancies with known epigenetic dysregulation.
Conclusion
This compound represents a novel and promising approach to cancer therapy by dually targeting the key epigenetic regulators G9a and DNMTs. Its ability to induce epigenetic reprogramming, cell death, and an anti-tumor immune response provides a strong rationale for its clinical development. The comprehensive preclinical data generated to date warrant further investigation of this compound as a potential new treatment option for patients with a variety of cancers.
References
- 1. Discovery of first-in-class reversible dual small molecule inhibitors against G9a and DNMTs in hematological malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. G9a inhibition by this compound: Developing a novel anti-tumoral strategy for castration-resistant prostate cancer using 2D and 3D in vitro models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dual Targeting of G9a and DNA Methyltransferase-1 for the Treatment of Experimental Cholangiocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A "One Arrow Three Eagle" Strategy to Improve this compound Primed Bladder Cancer Immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Novel G9a/DNMT first-in-class dual reversible inhibitor has potent antitumor effect in bladder cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
CM-272: A Dual G9a/DNMT1 Inhibitor Activating the Interferon Response for Cancer Therapy
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
CM-272 is a novel, first-in-class dual inhibitor of the histone methyltransferase G9a and DNA methyltransferases (DNMTs). This small molecule has demonstrated potent anti-tumor activity in various cancer models, a therapeutic effect intrinsically linked to its ability to induce a robust type I interferon (IFN) response. By reversing epigenetic silencing, this compound triggers a "viral mimicry" state within cancer cells, leading to the activation of innate immune signaling pathways and subsequent induction of interferon-stimulated genes (ISGs). This guide provides a comprehensive technical overview of this compound's mechanism of action on the interferon response, presenting key quantitative data, detailed experimental protocols, and visual representations of the involved signaling pathways to support further research and drug development efforts in the field of cancer epigenetics and immunotherapy.
Introduction
Epigenetic modifications play a crucial role in regulating gene expression and maintaining cellular homeostasis. In cancer, aberrant epigenetic silencing, often mediated by enzymes like G9a (also known as EHMT2) and DNA methyltransferases (DNMTs), contributes to tumor progression by inactivating tumor suppressor genes. G9a is the primary enzyme responsible for histone H3 lysine 9 dimethylation (H3K9me2), a repressive histone mark, while DNMT1 maintains DNA methylation patterns, another key mechanism of gene silencing. The coordinated action of G9a and DNMT1 contributes to the stable silencing of endogenous retroviruses (ERVs), which constitute a significant portion of the human genome.
This compound is a potent and reversible dual inhibitor of G9a and DNMT1. Its anti-neoplastic effects are not solely dependent on the reactivation of tumor suppressor genes but are also strongly associated with the induction of an anti-viral-like inflammatory response. This "viral mimicry" is a key component of its therapeutic action, transforming the tumor microenvironment from immunologically "cold" to "hot" and thereby rendering it more susceptible to immune-mediated clearance.
Mechanism of Action: Induction of the Interferon Response
The primary mechanism by which this compound activates the interferon response is through the derepression of endogenous retroviruses (ERVs).
-
Reactivation of Endogenous Retroviruses: In normal cells, ERVs are transcriptionally silenced by epigenetic mechanisms, including DNA methylation and repressive histone modifications like H3K9me2. By inhibiting DNMT1 and G9a, this compound leads to a reduction in these repressive marks on ERV promoter regions, resulting in their transcriptional reactivation.
-
Sensing of Double-Stranded RNA (dsRNA): The transcription of ERVs produces double-stranded RNA (dsRNA) intermediates, which are potent triggers of the innate immune system. These dsRNA molecules are recognized by cytosolic pattern recognition receptors (PRRs).
-
Activation of the cGAS-STING Pathway: The presence of cytosolic dsDNA, reverse transcribed from ERV RNA, activates the cyclic GMP-AMP synthase (cGAS). cGAS then produces the second messenger cyclic GMP-AMP (cGAMP), which binds to and activates the stimulator of interferon genes (STING) protein located on the endoplasmic reticulum.
-
TBK1-IRF3 Signaling and Interferon Production: Activated STING translocates from the ER to the Golgi apparatus, where it recruits and activates TANK-binding kinase 1 (TBK1). TBK1, in turn, phosphorylates and activates the interferon regulatory factor 3 (IRF3). Phosphorylated IRF3 dimerizes and translocates to the nucleus, where it drives the transcription of type I interferons (IFN-α and IFN-β).
-
JAK-STAT Signaling and ISG Expression: Secreted type I interferons then act in an autocrine and paracrine manner, binding to the interferon-α/β receptor (IFNAR). This binding activates the Janus kinase (JAK)-signal transducer and activator of transcription (STAT) pathway. Specifically, JAK1 and TYK2 phosphorylate STAT1 and STAT2, which then associate with IRF9 to form the interferon-stimulated gene factor 3 (ISGF3) complex. ISGF3 translocates to the nucleus and binds to interferon-stimulated response elements (ISREs) in the promoters of hundreds of interferon-stimulated genes (ISGs), leading to their robust expression. The products of these ISGs collectively establish an anti-proliferative and pro-apoptotic state within the tumor and promote an anti-tumor immune response.
Caption: this compound signaling pathway leading to interferon response.
Quantitative Data
The following tables summarize the quantitative effects of this compound on various cancer cell lines, demonstrating its inhibitory activity and its capacity to induce an interferon response.
Table 1: Inhibitory Activity of this compound
| Target | IC50 (nM) | Reference |
| G9a | 8 | [1] |
| DNMT1 | 382 | [1] |
| DNMT3A | 85 | [1] |
| DNMT3B | 1200 | [1] |
| GLP | 2 | [1] |
Table 2: Anti-proliferative Activity of this compound
| Cell Line | Cancer Type | GI50 (nM) | Reference |
| CEMO-1 | Acute Lymphoblastic Leukemia (ALL) | 218 | [1] |
| MV4-11 | Acute Myeloid Leukemia (AML) | 269 | [1] |
| OCI-Ly10 | Diffuse Large B-cell Lymphoma (DLBCL) | 455 | [1] |
Table 3: Induction of Interferon-Stimulated Genes (ISGs) by this compound
| Gene | Cell Line | Treatment | Fold Change (mRNA) | Reference |
| OAS1 | BJ Fibroblasts | 200 nM this compound for 48h | ~3.5 | |
| MX1 | BJ Fibroblasts | 200 nM this compound for 48h | ~4.0 | |
| MX2 | BJ Fibroblasts | 200 nM this compound for 48h | ~2.5 |
Table 4: Induction of Cytokine Secretion by this compound
| Cytokine | Cell Line | Treatment | Fold Change (Protein) | Reference |
| IL-1α | OCI-AML3 | Not specified | Elevated | |
| IL-8 | OCI-AML3 | Not specified | Elevated | |
| IFN-γ | OCI-AML3 | Not specified | Elevated | |
| TNF-α | OCI-AML3 | Not specified | Elevated |
Note: Specific fold-change values for cytokine secretion were not available in the reviewed literature, but were reported as "elevated".
Experimental Protocols
The following are representative protocols for key experiments used to characterize the effect of this compound on the interferon response.
Cell Culture and this compound Treatment
-
Cell Lines:
-
OCI-AML3 (Acute Myeloid Leukemia)
-
BJ (Human Foreskin Fibroblast)
-
-
Culture Conditions:
-
Cells are maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Cultures are incubated at 37°C in a humidified atmosphere with 5% CO2.
-
-
This compound Treatment:
-
This compound is dissolved in dimethyl sulfoxide (DMSO) to create a stock solution.
-
For experiments, the stock solution is diluted in culture medium to the desired final concentration (e.g., 200 nM).
-
Control cells are treated with an equivalent volume of DMSO.
-
Treatment duration varies depending on the assay (e.g., 48-96 hours).
-
Quantitative Real-Time PCR (qRT-PCR) for ISG Expression
This protocol is for measuring the mRNA expression levels of interferon-stimulated genes.
-
RNA Extraction:
-
Total RNA is extracted from this compound-treated and control cells using a commercially available RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.
-
RNA concentration and purity are determined using a spectrophotometer (e.g., NanoDrop).
-
-
cDNA Synthesis:
-
First-strand complementary DNA (cDNA) is synthesized from 1 µg of total RNA using a reverse transcription kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad) according to the manufacturer's protocol.
-
-
qRT-PCR:
-
qRT-PCR is performed using a real-time PCR system (e.g., CFX96 Real-Time PCR Detection System, Bio-Rad).
-
The reaction mixture (20 µL) typically contains:
-
10 µL of 2x SYBR Green Supermix (Bio-Rad)
-
1 µL of cDNA template
-
0.5 µM of each forward and reverse primer
-
Nuclease-free water to a final volume of 20 µL
-
-
Primer Sequences (Human):
-
OAS1: Fwd: 5'-AGGTGGTAAAGGGTGGCTCC-3', Rev: 5'-ACAACCAGGTCAGCGTCAGAT-3'
-
MX1: Fwd: 5'-GTTTCCAGTCCAGCTCGGCA-3', Rev: 5'-CTGCACAGGTTGTTCTCAGC-3'
-
MX2: Fwd: 5'-GAGAACAATGGAACAGGTCTTC-3', Rev: 5'-TCCAGGAAGTCCTCATGCTCAT-3'
-
GAPDH (housekeeping): Fwd: 5'-GAAGGTGAAGGTCGGAGTC-3', Rev: 5'-GAAGATGGTGATGGGATTTC-3'
-
-
Thermal Cycling Conditions:
-
Initial denaturation: 95°C for 3 minutes
-
40 cycles of:
-
Denaturation: 95°C for 10 seconds
-
Annealing/Extension: 60°C for 30 seconds
-
-
-
Data Analysis:
-
The relative expression of target genes is calculated using the 2-ΔΔCt method, normalized to the housekeeping gene (GAPDH).
-
-
Caption: Workflow for quantitative RT-PCR analysis of ISG expression.
Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Secretion
This protocol is for measuring the concentration of secreted cytokines in the cell culture supernatant.
-
Sample Collection:
-
Cell culture supernatants from this compound-treated and control cells are collected.
-
Supernatants are centrifuged to remove any cells or debris and stored at -80°C until use.
-
-
ELISA Procedure:
-
Commercially available ELISA kits for the cytokines of interest (e.g., Human IL-1α, IL-8, IFN-γ, TNF-α ELISA Kits) are used according to the manufacturer's instructions.
-
General Steps:
-
A 96-well plate is coated with a capture antibody specific for the target cytokine.
-
The plate is washed and blocked to prevent non-specific binding.
-
Standards and samples (cell culture supernatants) are added to the wells and incubated.
-
The plate is washed, and a biotinylated detection antibody is added.
-
After another wash, streptavidin-HRP (horseradish peroxidase) is added.
-
The plate is washed again, and a substrate solution (e.g., TMB) is added, which develops a color in the presence of HRP.
-
The reaction is stopped with a stop solution, and the absorbance is measured at 450 nm using a microplate reader.
-
-
-
Data Analysis:
-
A standard curve is generated by plotting the absorbance values of the standards against their known concentrations.
-
The concentration of the cytokine in the samples is determined by interpolating their absorbance values on the standard curve.
-
Caption: General workflow for cytokine quantification by ELISA.
Conclusion and Future Directions
This compound represents a promising therapeutic agent that bridges the fields of epigenetics and cancer immunology. Its ability to induce a type I interferon response through the reactivation of endogenous retroviruses highlights a novel strategy for converting immunologically "cold" tumors into "hot" tumors, thereby potentially enhancing the efficacy of immune checkpoint inhibitors and other immunotherapies.
Future research should focus on several key areas:
-
In-depth Quantitative Analysis: Further studies are needed to provide more detailed quantitative data on the dose- and time-dependent effects of this compound on a broader range of ISGs and cytokines in various cancer types.
-
Clinical Investigation: While preclinical data are promising, the induction of an interferon response by this compound in a clinical setting needs to be evaluated. Future clinical trials should incorporate pharmacodynamic biomarkers of interferon pathway activation.
-
Combination Therapies: The immunomodulatory effects of this compound make it an ideal candidate for combination with immune checkpoint inhibitors. Preclinical and clinical studies are warranted to explore the synergistic potential of such combinations.
-
Biomarker Development: Identifying predictive biomarkers that can identify patients most likely to respond to this compound-based therapies will be crucial for its successful clinical translation.
References
Methodological & Application
CM-272 In Vitro Assay Protocol for Leukemia Cell Lines: A Detailed Application Note
For Researchers, Scientists, and Drug Development Professionals
Introduction
CM-272 is a first-in-class, potent, and reversible dual inhibitor of G9a histone methyltransferase and DNA methyltransferases (DNMTs).[1][2] It presents a promising therapeutic strategy for hematological malignancies by simultaneously targeting two key epigenetic regulators. This application note provides detailed protocols for in vitro assays to evaluate the efficacy of this compound on leukemia cell lines, along with data presentation guidelines and visualizations of the underlying signaling pathways.
This compound exerts its anti-tumor activity by inhibiting cell proliferation, inducing apoptosis, and causing cell cycle arrest in various leukemia cell lines, including those for Acute Myeloid Leukemia (AML), Acute Lymphoblastic Leukemia (ALL), and Diffuse Large B-cell Lymphoma (DLBCL).[1][3] The mechanism of action involves the reduction of global histone H3 lysine 9 dimethylation (H3K9me2) and DNA methylation (5mC), leading to the reactivation of tumor suppressor genes and the induction of an interferon (IFN) response, which can trigger immunogenic cell death.[2][3]
Quantitative Data Summary
The following tables summarize the inhibitory concentrations of this compound against its enzymatic targets and its growth inhibitory effects on various leukemia cell lines.
Table 1: Enzymatic Inhibitory Activity of this compound
| Enzyme | IC50 (nM) |
| G9a | 8[1][2] |
| GLP | 2[1] |
| DNMT1 | 382[1][2] |
| DNMT3A | 85[1][2] |
| DNMT3B | 1200[1][2] |
Table 2: Growth Inhibition (GI50) of this compound in Leukemia Cell Lines (48h treatment)
| Cell Line | Leukemia Type | GI50 (nM) |
| CEMO-1 | Acute Lymphoblastic Leukemia (ALL) | 218[2] |
| MV4-11 | Acute Myeloid Leukemia (AML) | 269[2] |
| OCI-Ly10 | Diffuse Large B-cell Lymphoma (DLBCL) | 455[2] |
Signaling Pathway
This compound's dual inhibition of G9a and DNMTs triggers a cascade of events within leukemia cells, ultimately leading to apoptosis and cell cycle arrest. The pathway involves the reactivation of silenced tumor suppressor genes and the induction of an interferon response.
Caption: this compound Signaling Pathway in Leukemia Cells.
Experimental Protocols
The following are detailed protocols for key in vitro assays to assess the effects of this compound on leukemia cell lines.
Cell Viability Assay (MTT Assay)
This protocol determines the concentration of this compound that inhibits cell growth by 50% (GI50).
Experimental Workflow ```dot graph TD { A[Seed leukemia cells in 96-well plates] --> B{Treat with serial dilutions of this compound}; B --> C[Incubate for 48-72 hours]; C --> D[Add MTT reagent]; D --> E[Incubate for 4 hours]; E --> F[Add solubilization solution]; F --> G[Read absorbance at 570 nm]; G --> H[Calculate GI50 values];
}
Caption: Workflow for Apoptosis Assay.
Materials:
-
Leukemia cell lines
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
6-well plates
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at the desired concentration (e.g., 100-1000 nM) for 24 to 72 hours. [1]Include a vehicle control.
-
Cell Harvesting: Harvest the cells by centrifugation.
-
Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's instructions.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry within 1 hour. Annexin V positive/PI negative cells are early apoptotic, while Annexin V positive/PI positive cells are late apoptotic or necrotic.
Cell Cycle Analysis (PI Staining)
This protocol determines the effect of this compound on cell cycle progression.
Experimental Workflow
Caption: Workflow for Cell Cycle Analysis.
Materials:
-
Leukemia cell lines
-
This compound
-
Cold 70% ethanol
-
RNase A
-
Propidium Iodide (PI) staining solution
-
6-well plates
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells and treat with this compound (e.g., 100-1000 nM) for 24 hours. [1]2. Cell Fixation: Harvest the cells and fix them in ice-cold 70% ethanol overnight at -20°C.
-
Washing and RNase Treatment: Wash the fixed cells with PBS and resuspend in PBS containing RNase A. Incubate for 30 minutes at 37°C.
-
PI Staining: Add PI staining solution and incubate for 15 minutes in the dark.
-
Flow Cytometry: Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.
Western Blotting for H3K9me2 and 5mC Levels
This protocol assesses the direct epigenetic modifications induced by this compound.
Experimental Workflow
References
Application Notes and Protocols for CM-272 in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
CM-272 is a first-in-class, reversible, and potent dual inhibitor of the histone methyltransferase G9a (also known as EHMT2) and DNA methyltransferases (DNMTs).[1][2] G9a and DNMTs are key epigenetic modifiers that often work in concert to silence tumor suppressor genes by catalyzing histone H3 lysine 9 dimethylation (H3K9me2) and DNA methylation, respectively.[2] By simultaneously targeting these two enzymes, this compound can reactivate silenced genes, inhibit cell proliferation, induce apoptosis, and trigger immunogenic cell death in various cancer models.[2][3] These application notes provide recommended concentrations, detailed protocols for key in vitro experiments, and a summary of its effects on various cell lines.
Mechanism of Action: Dual Inhibition of G9a and DNMTs
This compound exerts its anti-tumor effects by inhibiting the catalytic activity of both G9a and DNMTs (specifically DNMT1, DNMT3A, and DNMT3B).[1] This dual inhibition leads to a reduction in global levels of H3K9me2 and 5-methylcytosine (5mC), which derepresses tumor suppressor genes and activates cellular pathways leading to cell cycle arrest and apoptosis.[2][3] A notable downstream effect is the activation of the type I interferon (IFN) response, which can contribute to immunogenic cell death.[2][3]
Caption: this compound signaling pathway.
Data Presentation: Effective Concentrations of this compound
The effective concentration of this compound varies depending on the cell line and the duration of treatment. The following table summarizes reported values from various studies.
| Cell Line | Cancer Type | Assay | Concentration (nM) | Duration | Effect | Reference |
| DU145 | Prostate Cancer | Cell Viability | "Very low concentrations" | 3 days | Significant reduction in viability | [4] |
| PC3 | Prostate Cancer | Cell Viability | Higher than DU145 | 3 days | Significant reduction in viability | [4] |
| LNCaP | Prostate Cancer | Cell Viability | Higher than DU145 | 3 days | Significant reduction in viability | [4] |
| DU145, PC3, LNCaP | Prostate Cancer | Apoptosis | 500 | 3 days | Increased apoptosis | [4] |
| CEMO-1 | Acute Lymphoblastic Leukemia (ALL) | Growth Inhibition | GI₅₀: 218 | 48 hours | 50% growth inhibition | [1][2] |
| MV4-11 | Acute Myeloid Leukemia (AML) | Growth Inhibition | GI₅₀: 269 | 48 hours | 50% growth inhibition | [1][2] |
| OCI-Ly10 | Diffuse Large B-cell Lymphoma (DLBCL) | Growth Inhibition | GI₅₀: 455 | 48 hours | 50% growth inhibition | [1][2] |
| Hematological (ALL, AML, DLBCL) | Hematological Malignancies | Proliferation/Apoptosis | 100 - 1000 | 12-72 hours | Dose- and time-dependent inhibition | [1] |
| RT112, 5637, UMUC1 | Bladder Cancer | Proliferation | Not specified | Not specified | Synergistic effect with Cisplatin | [5] |
| Human NSCLC lines | Non-Small Cell Lung Cancer | Proliferation | Lower IC₅₀ than murine | Not specified | Decreased cell proliferation | [6] |
Experimental Protocols
General Preparation of this compound Stock Solution
-
Reconstitution : this compound is typically supplied as a solid. Reconstitute the powder in a suitable solvent like DMSO to create a high-concentration stock solution (e.g., 10 mM).
-
Aliquoting : Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Storage : Store the aliquots at -20°C or -80°C for long-term stability. When ready to use, thaw an aliquot and dilute it to the desired final concentration in your cell culture medium. Note: Ensure the final DMSO concentration in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Experimental Workflow Diagram
Caption: General experimental workflow.
Protocol 1: Cell Viability Assay (MTT-based)
This protocol determines the effect of this compound on cell metabolic activity, which is an indicator of cell viability.
Materials:
-
96-well cell culture plates
-
Cells of interest
-
Complete culture medium
-
This compound stock solution
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Solubilization buffer (e.g., DMSO or isopropanol with HCl)
-
Plate reader
Procedure:
-
Cell Seeding : Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of medium. Incubate for 24 hours.
-
Treatment : Prepare serial dilutions of this compound in culture medium. A suggested starting range is 10 nM to 10 µM. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include vehicle control (medium with DMSO) and untreated control wells.
-
Incubation : Incubate the plate for the desired time period (e.g., 48 or 72 hours).[1]
-
MTT Addition : Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C, allowing viable cells to convert MTT into formazan crystals.
-
Solubilization : Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Measurement : Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Analysis : Calculate cell viability as a percentage relative to the vehicle control. Plot a dose-response curve to determine the GI₅₀ or IC₅₀ value.
Protocol 2: Apoptosis Assay by Annexin V/PI Staining
This flow cytometry-based protocol quantifies the percentage of apoptotic and necrotic cells following this compound treatment.
Materials:
-
6-well cell culture plates
-
Cells of interest
-
This compound stock solution
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment : Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with the desired concentrations of this compound (e.g., a concentration known to affect viability, such as 500 nM for prostate cancer cells) and a vehicle control for 24-72 hours.[1][4]
-
Cell Harvesting : Collect both floating and adherent cells. For adherent cells, gently trypsinize and combine them with the supernatant containing the floating cells.
-
Washing : Centrifuge the cell suspension, discard the supernatant, and wash the cell pellet twice with ice-cold PBS.
-
Staining : Resuspend the cells in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).
-
Incubation : Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Dilution : Add 400 µL of 1X Binding Buffer to each tube.
-
Flow Cytometry : Analyze the samples immediately using a flow cytometer.
-
Viable cells : Annexin V-negative and PI-negative.
-
Early apoptotic cells : Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells : Annexin V-positive and PI-positive.
-
Protocol 3: Cell Cycle Analysis by Propidium Iodide Staining
This protocol is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) after this compound treatment.[7][8]
Materials:
-
6-well cell culture plates
-
Cells of interest
-
This compound stock solution
-
Ice-cold 70% ethanol
-
PBS
-
RNase A
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment : Seed cells in 6-well plates. After 24 hours, treat with this compound at various concentrations for a specified duration (e.g., 24 or 48 hours).[1]
-
Harvesting : Collect all cells (adherent and floating) and wash once with PBS.
-
Fixation : Resuspend the cell pellet in 500 µL of PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).
-
Washing : Centrifuge the fixed cells, discard the ethanol, and wash the pellet with PBS.
-
Staining : Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.
-
Incubation : Incubate for 30 minutes at 37°C in the dark.
-
Flow Cytometry : Analyze the samples on a flow cytometer. The DNA content, measured by PI fluorescence, allows for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Protocol 4: Western Blot for H3K9me2 and 5mC Levels
This protocol assesses the direct downstream molecular effects of this compound by measuring changes in key epigenetic marks.
Materials:
-
Cells and this compound
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer system (membranes, transfer buffer)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-H3K9me2, anti-5mC, anti-Total Histone H3 for loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Treatment and Lysis : Treat cells with this compound for 48-72 hours.[3] Harvest the cells and lyse them using ice-cold RIPA buffer.
-
Protein Quantification : Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE : Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli buffer and load onto an SDS-PAGE gel. Run the gel to separate proteins by size.
-
Transfer : Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking : Block the membrane for 1 hour at room temperature in blocking buffer to prevent non-specific antibody binding.
-
Primary Antibody Incubation : Incubate the membrane with the primary antibody (e.g., anti-H3K9me2) diluted in blocking buffer, typically overnight at 4°C.
-
Washing : Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation : Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection : Wash the membrane again as in step 7. Apply ECL substrate and capture the chemiluminescent signal using an imaging system.
-
Analysis : Quantify band intensity and normalize the H3K9me2 signal to a loading control like Total Histone H3 to determine the relative change in the epigenetic mark. A decrease in H3K9me2 levels is expected upon this compound treatment.[3]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. Discovery of first-in-class reversible dual small molecule inhibitors against G9a and DNMTs in hematological malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Cell Cycle Arrest by a Natural Product via G2/M Checkpoint - PMC [pmc.ncbi.nlm.nih.gov]
- 8. oncotarget.com [oncotarget.com]
Application Notes and Protocols for CM-272 Administration in Mouse Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the administration and dosage of CM-272, a first-in-class dual inhibitor of G9a and DNA methyltransferases (DNMTs), in mouse xenograft models of various cancers. The protocols outlined below are based on preclinical studies demonstrating the anti-tumor efficacy of this compound.
Mechanism of Action
This compound is a potent, selective, and reversible inhibitor of the histone methyltransferase G9a and DNMTs, including DNMT1, DNMT3A, and DNMT3B.[1] By simultaneously targeting these key epigenetic modifiers, this compound leads to a reduction in histone H3 lysine 9 dimethylation (H3K9me2) and DNA methylation (5mC). This dual inhibition reactivates epigenetically silenced tumor suppressor genes, induces an interferon-stimulated gene response, and promotes immunogenic cell death, ultimately inhibiting cancer cell proliferation and inducing apoptosis.[1][2][3]
Signaling Pathway
The signaling pathway affected by this compound involves the inhibition of two key epigenetic silencing mechanisms. This dual action leads to the reactivation of tumor suppressor genes and the induction of an immunogenic response, culminating in cancer cell death.
Caption: Mechanism of action of this compound.
Data Presentation: In Vivo Administration and Efficacy
The following tables summarize the quantitative data from preclinical studies of this compound in various mouse xenograft models.
Table 1: this compound Administration and Dosage in Hematological Malignancy Xenograft Models
| Cancer Type | Cell Line | Mouse Strain | Administration Route | Dosage | Dosing Schedule | Observed Efficacy | Reference |
| Acute Lymphoblastic Leukemia (ALL) | CEMO-1 | Rag2-/- γc-/- | Intravenous (IV) | 2.5 mg/kg | Daily for 28 days | Significant increase in overall survival | San José-Enériz E, et al. Nat Commun. 2017 |
| Acute Myeloid Leukemia (AML) | MV4-11 | Rag2-/- γc-/- | Intravenous (IV) | 2.5 mg/kg | Daily for 28 days | Significant prolongation of survival | [2][3] |
| Diffuse Large B-cell Lymphoma (DLBCL) | OCI-Ly10 | Rag2-/- γc-/- | Intravenous (IV) | 2.5 mg/kg | Daily for 28 days | Significant prolongation of survival | [2][3] |
Note: The original publication by San José-Enériz et al. (2017) should be consulted for detailed survival curves and statistical analysis.
Table 2: this compound In Vitro Efficacy in Prostate Cancer Models
While specific in vivo dosage information for this compound in prostate cancer xenograft models is not yet widely published, in vitro and 3D model studies have demonstrated its anti-tumoral effects, suggesting its potential for in vivo applications.
| Cell Line | Model Type | Key Finding |
| DU145, PC3, LNCaP | 2D cell culture | Significant decrease in cell viability and proliferation; increased apoptosis. |
| Various prostate cell lines | 3D spheroids | Retained anti-tumoral effects, leading to a clear reduction in cancer cell survival.[4] |
Experimental Protocols
The following are detailed methodologies for key experiments involving the use of this compound in mouse xenograft models.
Protocol 1: Establishment of a Hematological Malignancy Xenograft Model
This protocol describes the establishment of a xenograft model using human hematological cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., CEMO-1, MV4-11, OCI-Ly10)
-
Immunocompromised mice (e.g., Rag2-/- γc-/-, NOD/SCID)
-
Sterile phosphate-buffered saline (PBS)
-
Cell culture medium (e.g., RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Syringes and needles (27-30 gauge)
Procedure:
-
Cell Culture: Culture the selected cancer cell line in the appropriate medium supplemented with FBS and antibiotics under standard conditions (37°C, 5% CO2).
-
Cell Preparation: Harvest cells during the exponential growth phase. Wash the cells twice with sterile PBS and resuspend them in PBS or serum-free medium at the desired concentration (e.g., 5 x 106 cells in 200 µL).
-
Animal Inoculation:
-
For systemic disease models (leukemia, lymphoma), inject the cell suspension intravenously (IV) via the tail vein of the immunocompromised mice.
-
For solid tumor models, inject the cell suspension subcutaneously (SC) into the flank of the mice.
-
-
Tumor/Disease Monitoring:
-
For systemic models, monitor the mice for signs of disease, such as weight loss, ruffled fur, and hind-limb paralysis. Engraftment can be confirmed by flow cytometry of peripheral blood for human cell markers (e.g., hCD45).
-
For subcutaneous models, monitor tumor growth by measuring the tumor volume with calipers at regular intervals. Tumor volume can be calculated using the formula: Volume = (length x width2) / 2.
-
Caption: Experimental workflow for a this compound mouse xenograft study.
Protocol 2: this compound Administration
This protocol details the preparation and administration of this compound to tumor-bearing mice.
Materials:
-
This compound
-
Vehicle (e.g., saline solution, or as specified by the manufacturer)
-
Syringes and needles appropriate for the administration route
Procedure:
-
This compound Preparation: Prepare the this compound solution in the appropriate vehicle at the desired concentration. Ensure the solution is sterile.
-
Administration:
-
Intravenous (IV) Injection: Administer the prepared this compound solution via the tail vein.
-
Intraperitoneal (IP) Injection: Inject the solution into the peritoneal cavity.
-
Oral Gavage: Administer the solution directly into the stomach using a gavage needle.
-
-
Dosing Schedule: Follow the dosing schedule as determined by the specific study design (e.g., daily, every other day).
-
Monitoring: Closely monitor the animals for any signs of toxicity, including weight loss, changes in behavior, or adverse reactions at the injection site. Body weight should be recorded regularly.
Conclusion
This compound has demonstrated significant anti-tumor activity in preclinical mouse xenograft models of hematological malignancies. The provided protocols offer a framework for conducting in vivo studies to further evaluate the efficacy and mechanism of action of this promising dual G9a/DNMT inhibitor. For solid tumors such as prostate cancer, further in vivo studies are warranted to establish optimal dosing and administration regimens. Researchers should adhere to all institutional and national guidelines for the ethical care and use of laboratory animals.
References
- 1. Discovery of first-in-class reversible dual small molecule inhibitors against G9a and DNMTs in hematological malignancies [cima.cun.es]
- 2. Discovery of first-in-class reversible dual small molecule inhibitors against G9a and DNMTs in hematological malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of first-in-class reversible dual small molecule inhibitors against G9a and DNMTs in hematological malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. G9a inhibition by this compound: Developing a novel anti-tumoral strategy for castration-resistant prostate cancer using 2D and 3D in vitro models - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Preparation of CM-272 Stock Solutions
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed guidelines and protocols for the preparation, storage, and handling of stock solutions of CM-272, a first-in-class, reversible dual inhibitor of the histone methyltransferase G9a and DNA methyltransferases (DNMTs).[1][2][3][4] Adherence to these protocols is crucial for ensuring the accuracy and reproducibility of experimental results.
Introduction to this compound
This compound is a potent and selective small molecule inhibitor targeting both G9a (also known as EHMT2) and DNMTs, including DNMT1, DNMT3A, and DNMT3B.[2][3] By simultaneously inhibiting these key epigenetic modifiers, this compound can induce changes in histone and DNA methylation, leading to the reactivation of tumor suppressor genes. Its anti-tumor activity, including inhibition of cell proliferation and induction of apoptosis, has been demonstrated in various hematological malignancies and solid tumors.[1][2][4][5]
The mechanism of this compound involves the competitive inhibition of the substrates for both G9a and DNMTs, which plays a critical role in its therapeutic potential.[2][5] Given its potent activity in the nanomolar range, careful preparation of stock and working solutions is essential for in vitro and in vivo studies.
Physicochemical and Solubility Data
Proper preparation of this compound solutions begins with an understanding of its fundamental properties. The quantitative data below is summarized for easy reference.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 1846570-31-7[1][3][6] |
| Molecular Formula | C₂₈H₃₈N₄O₃[1][3] |
| Molecular Weight | 478.64 g/mol [1] |
| Appearance | Crystalline solid powder[1][6] |
| Purity | ≥95-98%[1][3][6] |
Table 2: Solubility Profile of this compound
| Solvent | Solubility | Molar Concentration (Max) |
| DMSO | ≥ 30 mg/mL (up to 96 mg/mL reported)[3][7] | ~62.7 mM (up to 200.57 mM reported) |
| Ethanol | ≥ 30 mg/mL[3] | ~62.7 mM |
| DMF | ≥ 30 mg/mL[3] | ~62.7 mM |
| Ethanol:PBS (pH 7.2) (1:6) | ~0.15 mg/mL[3][4] | ~0.31 mM |
| Water | Insoluble[7] | N/A |
Note: The solubility in DMSO can be affected by the presence of moisture. It is recommended to use fresh, anhydrous DMSO for the preparation of high-concentration stock solutions.[7]
Experimental Protocols
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Microcentrifuge tubes or amber glass vials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile, filtered pipette tips
-
Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses
This protocol describes the preparation of a 10 mM stock solution, a common starting concentration for subsequent dilutions for cell-based assays.
Step 1: Calculation of Mass To prepare a desired volume of a 10 mM stock solution, use the following formula:
Mass (mg) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)
For example, to prepare 1 mL of a 10 mM stock solution: Mass (mg) = 0.010 mol/L x 0.001 L x 478.64 g/mol x 1000 mg/g = 4.7864 mg
Table 3: Example Mass Calculations for 10 mM this compound Stock Solution
| Desired Volume | Required Mass of this compound |
| 100 µL | 0.479 mg |
| 500 µL | 2.393 mg |
| 1 mL | 4.786 mg |
| 5 mL | 23.932 mg |
Step 2: Weighing this compound
-
Place a sterile microcentrifuge tube or vial on the analytical balance and tare the weight.
-
Carefully weigh the calculated amount of this compound powder into the tube.
Step 3: Dissolution
-
Add the appropriate volume of anhydrous DMSO to the tube containing the this compound powder.
-
Close the tube tightly and vortex thoroughly for 1-2 minutes until the powder is completely dissolved.
-
Visually inspect the solution to ensure there are no visible particles. If dissolution is slow, gentle warming (to 37°C) or brief sonication can be applied to aid the process.[2]
Step 4: Aliquoting and Storage
-
To avoid repeated freeze-thaw cycles, which can degrade the compound, aliquot the stock solution into smaller, single-use volumes (e.g., 10-50 µL) in sterile microcentrifuge tubes.
-
Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation.
-
Store the aliquots according to the recommendations in Table 4.
Working solutions for cell culture experiments are typically prepared by diluting the high-concentration stock solution in the appropriate cell culture medium.
Example: To prepare 1 mL of a 10 µM working solution from a 10 mM stock solution:
-
Use the dilution formula: C₁V₁ = C₂V₂
-
(10,000 µM) x V₁ = (10 µM) x (1000 µL)
-
V₁ = 1 µL
-
-
Add 1 µL of the 10 mM this compound stock solution to 999 µL of cell culture medium.
-
Mix thoroughly by gentle pipetting or vortexing before adding to your experimental setup.
Note: It is recommended to prepare working solutions fresh for each experiment.[2]
Storage and Stability
Proper storage is critical to maintain the integrity and activity of this compound.
Table 4: Recommended Storage Conditions
| Form | Temperature | Duration | Notes |
| Solid Powder | 0 - 4°C | Short-term (days to weeks) | Store in a dry, dark place.[1][6] |
| -20°C | Long-term (months to years) | Stability reported as ≥ 4 years.[3] | |
| Stock Solution (in DMSO) | -20°C | Up to 1 month | Aliquot to avoid freeze-thaw cycles.[7] |
| -80°C | Up to 1 year | Recommended for longer-term storage.[7] |
Signaling Pathway and Workflow Diagrams
The following diagrams illustrate the mechanism of action of this compound and the experimental workflow for stock solution preparation.
Caption: Mechanism of action of this compound.
Caption: Workflow for this compound stock solution preparation.
References
Application Notes and Protocols for CM-272 in Cell Proliferation Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
CM-272 is a potent, first-in-class, reversible dual inhibitor of G9a histone methyltransferase and DNA methyltransferases (DNMTs).[1][2] By targeting these key epigenetic modifiers, this compound has been shown to inhibit cell proliferation, induce apoptosis, and reactivate tumor suppressor genes in various cancer cell lines.[3][4] These characteristics make this compound a compound of significant interest in cancer research and drug development. This document provides detailed protocols for assessing the anti-proliferative effects of this compound using common colorimetric assays: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium).
Mechanism of Action
This compound exerts its anti-tumor effects by simultaneously inhibiting the enzymatic activity of G9a and DNMTs (DNMT1, DNMT3A, and DNMT3B).[1] G9a is a histone methyltransferase that primarily catalyzes the methylation of histone H3 at lysine 9 (H3K9me), a mark associated with transcriptional repression.[2] DNMTs are responsible for maintaining DNA methylation patterns, which are crucial for gene silencing. The coordinated action of G9a and DNMT1 contributes to the silencing of tumor suppressor genes in cancer.[3] By inhibiting both, this compound can lead to a decrease in global H3K9me2 and 5mC levels, reactivation of silenced tumor suppressor genes, cell cycle arrest, and ultimately, apoptosis.[3]
Figure 1: Simplified signaling pathway of this compound action.
Data Presentation: In Vitro Efficacy of this compound
The following tables summarize the inhibitory concentrations of this compound in various cancer cell lines as reported in the literature. These values are crucial for designing cell proliferation experiments and selecting appropriate concentration ranges.
Table 1: IC50 Values of this compound for Target Enzymes
| Enzyme | IC50 (nM) |
| G9a | 8 |
| GLP | 2 |
| DNMT1 | 382 |
| DNMT3A | 85 |
| DNMT3B | 1200 |
| Data sourced from MedChemExpress.[1] |
Table 2: GI50 Values of this compound in Various Cancer Cell Lines (48-hour treatment)
| Cell Line | Cancer Type | GI50 (nM) |
| CEMO-1 | Acute Lymphoblastic Leukemia (ALL) | 218 |
| MV4-11 | Acute Myeloid Leukemia (AML) | 269 |
| OCI-Ly10 | Diffuse Large B-cell Lymphoma (DLBCL) | 455 |
| Data sourced from MedChemExpress and other research articles.[1][3] |
Table 3: Effect of this compound on Prostate Cancer Cell Viability (72-hour treatment)
| Cell Line | Description | Effect |
| DU145 | Prostate Cancer | Significant viability reduction at low concentrations |
| PC3 | Prostate Cancer | Significant viability reduction at higher concentrations |
| LNCaP | Prostate Cancer | Significant viability reduction at higher concentrations |
| Data from a study on prostate cancer cells.[5] |
Experimental Protocols
The following are detailed protocols for conducting MTT and MTS assays to evaluate the effect of this compound on cell proliferation.
Protocol 1: MTT Assay for Cell Viability
The MTT assay is a colorimetric assay that measures the reduction of yellow MTT by mitochondrial succinate dehydrogenase.[6] The resulting purple formazan crystals are solubilized, and the absorbance is measured, which is directly proportional to the number of viable cells.[7][8]
Materials:
-
This compound (stock solution in DMSO, store at -20°C)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Cell culture medium appropriate for the cell line
-
Fetal Bovine Serum (FBS)
-
Trypsin-EDTA
-
Phosphate Buffered Saline (PBS)
-
DMSO (for formazan solubilization)
-
96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader (570 nm wavelength)
Experimental Workflow:
Figure 2: Step-by-step workflow for the MTT assay.
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Include wells with medium only as a background control.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow cells to attach.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in culture medium from your stock solution. A suggested concentration range based on published data is 10 nM to 10 µM.[1]
-
Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration).
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or the vehicle control.
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours).[1]
-
-
MTT Addition and Incubation:
-
After the treatment period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
-
Formazan Solubilization and Absorbance Reading:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the average absorbance of the medium-only wells from all other values.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control (100% viability).
-
Plot a dose-response curve and determine the GI50 or IC50 value.
-
Protocol 2: MTS Assay for Cell Viability
The MTS assay is a 'one-step' colorimetric assay where the MTS tetrazolium compound is reduced by viable cells to a colored formazan product that is soluble in the culture medium.[8][9] This eliminates the need for a solubilization step.
Materials:
-
This compound (stock solution in DMSO, store at -20°C)
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Cell culture medium appropriate for the cell line
-
Fetal Bovine Serum (FBS)
-
Trypsin-EDTA
-
Phosphate Buffered Saline (PBS)
-
96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader (490 nm wavelength)
Experimental Workflow:
Figure 3: Step-by-step workflow for the MTS assay.
Procedure:
-
Cell Seeding:
-
Follow the same procedure as for the MTT assay (Protocol 1, Step 1).
-
-
This compound Treatment:
-
Follow the same procedure as for the MTT assay (Protocol 1, Step 2).
-
-
MTS Addition and Incubation:
-
After the treatment period, add 20 µL of the MTS reagent directly to each well containing 100 µL of medium.
-
Incubate the plate for 1-4 hours at 37°C in a 5% CO2 incubator. The incubation time will depend on the cell type and density.
-
-
Absorbance Reading:
-
Measure the absorbance at 490 nm using a microplate reader.
-
-
Data Analysis:
-
Follow the same procedure as for the MTT assay (Protocol 1, Step 5).
-
This compound is a promising anti-cancer agent with a dual inhibitory mechanism targeting key epigenetic regulators. The provided protocols for MTT and MTS assays offer robust and reproducible methods for quantifying the anti-proliferative effects of this compound in a laboratory setting. Researchers can adapt these protocols to their specific cell lines and experimental conditions to further investigate the therapeutic potential of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Novel G9a/DNMT first-in-class dual reversible inhibitor has potent antitumor effect in bladder cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cancer-research-network.com [cancer-research-network.com]
- 4. G9a inhibition by this compound: Developing a novel anti-tumoral strategy for castration-resistant prostate cancer using 2D and 3D in vitro models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. MTT Assay | AAT Bioquest [aatbio.com]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. MTT assay - Wikipedia [en.wikipedia.org]
- 9. biocompare.com [biocompare.com]
Application Notes and Protocols for CM-272 In Vivo Efficacy Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
CM-272 is a first-in-class, reversible dual inhibitor of the histone methyltransferase G9a and DNA methyltransferases (DNMTs), including DNMT1, DNMT3A, and DNMT3B.[1] By simultaneously targeting these key epigenetic regulators, this compound induces significant anti-tumor effects across a range of malignancies. Its mechanism of action involves the reduction of histone H3 lysine 9 dimethylation (H3K9me2) and DNA methylation (5mC), leading to the reactivation of tumor suppressor genes.[1][2] A critical component of this compound's therapeutic effect is the induction of a type I interferon (IFN) response and immunogenic cell death (ICD), which stimulates an anti-tumor immune response.[1]
These application notes provide detailed protocols for designing and conducting in vivo efficacy studies with this compound in various cancer models.
Mechanism of Action & Signaling Pathways
This compound's dual inhibition of G9a and DNMT1 disrupts the coordinated silencing of gene expression often hijacked by cancer cells. This leads to a cascade of events culminating in tumor cell death and immune system activation.
The re-expression of silenced genes and other cellular stress induced by this compound triggers a type I interferon response and immunogenic cell death.
Data Presentation: Summary of In Vivo Efficacy
The following tables summarize representative quantitative data from preclinical studies of this compound.
Table 1: Tumor Growth Inhibition in Xenograft and Syngeneic Models
| Cancer Type | Model | Cell Line | Treatment Regimen | Tumor Growth Inhibition (%) | Reference |
| Acute Myeloid Leukemia | Xenograft | MV4-11 | 2.5 mg/kg, i.v., daily for 28 days | Significant prolongation of survival | [3] |
| Pancreatic Cancer | PDX | N/A | Not specified | Significant reduction in tumor growth | [4] |
| Non-Small Cell Lung Cancer | Xenograft | A549 | Not specified | Reduced tumor volume | [5] |
| Non-Small Cell Lung Cancer | Syngeneic | Lacun3 | Not specified | Reduced tumor volume | [5] |
| Prostate Cancer | Xenograft | DU145 | Not specified | Not specified | [2] |
Table 2: Modulation of the Tumor Microenvironment
| Cancer Type | Model | Analysis | Biomarker | Change with this compound Treatment | Reference |
| Pancreatic Cancer | Orthotopic | IHC | CD4+ T-cells | Marked Infiltration | [4][6] |
| Pancreatic Cancer | Orthotopic | IHC | CD8+ T-cells | Marked Infiltration | [4][6] |
| Pancreatic Cancer | PDX | IHC | Ki67 | Dramatic Decrease | [4] |
| Pancreatic Cancer | Orthotopic | IHC | H3K9me2 | Significant Decrease | [6] |
Experimental Protocols
General Animal Husbandry and Ethical Considerations
All animal experiments should be conducted in accordance with the guidelines of the Institutional Animal Care and Use Committee (IACUC). Mice should be housed in a specific pathogen-free facility with a 12-hour light/dark cycle and provided with ad libitum access to food and water.
In Vivo Efficacy Study in a Subcutaneous Xenograft Model
This protocol describes a general procedure for evaluating the efficacy of this compound in a subcutaneous tumor model.
Materials:
-
Cancer cell line of interest (e.g., A549 for NSCLC, DU145 for prostate cancer)
-
Immunocompromised mice (e.g., NOD/SCID, NSG, or nude mice), 6-8 weeks old
-
This compound
-
Vehicle for this compound (e.g., 5% DMSO, 40% PEG300, 5% Tween 80, 50% saline)
-
Matrigel (optional, can improve tumor take rate)
-
Sterile PBS, cell culture medium, syringes, and needles
-
Calipers
Workflow:
Procedure:
-
Cell Preparation: Culture cancer cells to ~80% confluency. Harvest cells by trypsinization, wash with PBS, and resuspend in sterile PBS or serum-free medium at a concentration of 1-10 x 10^6 cells per 100 µL. For some cell lines, mixing with Matrigel (1:1 ratio) can enhance tumor establishment.
-
Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the length and width of the tumors with calipers 2-3 times per week.[7] Tumor volume can be calculated using the formula: Volume = (Width^2 x Length) / 2.[7]
-
Randomization and Treatment: Once tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups.
-
Drug Administration:
-
Prepare a stock solution of this compound in a suitable vehicle.
-
Administer this compound (e.g., 2.5 mg/kg) or vehicle to the respective groups via the desired route (e.g., intravenous or intraperitoneal injection) daily for the duration of the study (e.g., 21-28 days).[1]
-
-
Monitoring: Monitor tumor volume and body weight 2-3 times per week. Observe the animals for any signs of toxicity.
-
Endpoint and Sample Collection: At the end of the study (or when tumors reach a predetermined size), euthanize the mice and collect tumors and other relevant tissues for pharmacodynamic analysis.
In Vivo Efficacy Study in a Syngeneic Model
This protocol is for evaluating the immunomodulatory effects of this compound in an immunocompetent mouse model.
Materials:
-
Murine cancer cell line (e.g., MC38-colon, B16-F10-melanoma)
-
Immunocompetent mice of the appropriate strain (e.g., C57BL/6), 6-8 weeks old
-
All other materials as listed for the xenograft model.
Procedure:
The procedure is similar to the xenograft model, with the key difference being the use of a murine cell line in an immunocompetent mouse strain. This allows for the evaluation of the interaction between this compound, the tumor, and the host immune system.
Pharmacodynamic Analyses
a. Western Blot for H3K9me2 and 5mC:
-
Protein Extraction: Homogenize tumor tissue and extract nuclear proteins or histones using appropriate kits and protocols.
-
Quantification: Determine protein concentration using a BCA assay.
-
Electrophoresis and Transfer: Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Antibody Incubation: Probe the membrane with primary antibodies against H3K9me2, 5mC, and a loading control (e.g., total Histone H3).
-
Detection: Use an appropriate HRP-conjugated secondary antibody and a chemiluminescent substrate for detection.
b. Immunohistochemistry (IHC):
-
Tissue Processing: Fix tumors in 10% neutral buffered formalin and embed in paraffin.
-
Sectioning: Cut 4-5 µm sections and mount on slides.
-
Staining: Perform antigen retrieval and stain with primary antibodies for Ki67, CD4, CD8, or other markers of interest.
-
Detection and Imaging: Use a suitable detection system and image the slides.
-
Quantification: Quantify the staining intensity and the number of positive cells.
c. Flow Cytometry for Tumor-Infiltrating Lymphocytes (TILs):
-
Tumor Digestion: Mince the tumor tissue and digest with a cocktail of enzymes (e.g., collagenase, DNase) to obtain a single-cell suspension.
-
Cell Staining: Stain the cells with a panel of fluorescently labeled antibodies against immune cell markers (e.g., CD45, CD3, CD4, CD8, NK1.1, F4/80).
-
Data Acquisition: Acquire data on a flow cytometer.
-
Data Analysis: Analyze the data to quantify the different immune cell populations within the tumor microenvironment.
d. ELISA for Cytokine Levels:
-
Sample Collection: Collect blood from mice via cardiac puncture or tail vein bleeding and prepare serum.
-
ELISA: Use a commercial ELISA kit to measure the concentration of cytokines such as IFN-γ in the serum.[8][9]
Toxicity Assessment
-
Body Weight: Monitor the body weight of the animals 2-3 times per week. Significant weight loss (>15-20%) can be an indicator of toxicity.
-
Clinical Observations: Observe the mice daily for any signs of distress, such as changes in posture, activity, or grooming.
-
Hematology and Clinical Chemistry: At the end of the study, collect blood for complete blood count (CBC) and analysis of liver and kidney function markers.
-
Histopathology: Collect major organs (liver, kidney, spleen, etc.) for histopathological examination to identify any treatment-related changes.
Conclusion
The protocols outlined in these application notes provide a comprehensive framework for the in vivo evaluation of this compound. By employing these methodologies, researchers can effectively assess the anti-tumor efficacy and immunomodulatory properties of this promising epigenetic inhibitor. Careful experimental design and adherence to these detailed protocols will ensure the generation of robust and reproducible data to further elucidate the therapeutic potential of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. G9a inhibition by this compound: Developing a novel anti-tumoral strategy for castration-resistant prostate cancer using 2D and 3D in vitro models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Imaging - 3D capture vs. caliper | Animalab [animalab.eu]
- 5. Tumor Volume Measurements by Calipers - Biopticon [biopticon.com]
- 6. resources.rndsystems.com [resources.rndsystems.com]
- 7. youtube.com [youtube.com]
- 8. stemcell.com [stemcell.com]
- 9. Mouse IFN gamma ELISA Kit (KMC4021) - Invitrogen [thermofisher.com]
Measuring Apoptosis Following CM-272 Treatment: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
CM-272 is a novel small molecule inhibitor that dually targets the histone methyltransferase G9a and DNA methyltransferases (DNMTs).[1] This epigenetic modulator has demonstrated potent anti-tumor activity in various cancer models, including prostate and liver cancer, primarily through the induction of apoptosis.[2][3] These application notes provide a comprehensive guide for researchers to effectively measure apoptosis in response to this compound treatment, incorporating detailed protocols for key assays and data interpretation.
Mechanism of Action: this compound and Apoptosis Induction
This compound exerts its pro-apoptotic effects by inhibiting G9a and DNMT1, leading to alterations in gene expression that favor cell death. The inhibition of these enzymes can lead to the re-expression of silenced tumor suppressor genes and the induction of a cellular stress response. One of the key mechanisms implicated in this compound-induced apoptosis is the activation of the intrinsic apoptotic pathway, which involves the mitochondria and the B-cell lymphoma 2 (Bcl-2) family of proteins. While the precise upstream signaling events are still under investigation, it is understood that this compound treatment leads to an increase in the expression of pro-apoptotic proteins. This shift in the balance of Bcl-2 family proteins disrupts the mitochondrial outer membrane potential, leading to the release of cytochrome c and the subsequent activation of the caspase cascade.
Quantitative Data Summary
The following tables summarize quantitative data from representative studies investigating the pro-apoptotic effects of this compound. These values can serve as a reference for designing experiments and interpreting results.
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) after 72h |
| MO4 | Melanoma | 0.3844[4] |
| HB PDXs | Hepatoblastoma | 0.7[1] |
| Liver Cancer Lines | Liver Cancer | 6.4[1] |
Table 2: Apoptosis Induction in Prostate Cancer Cell Lines after 3-Day Treatment with 500 nM this compound
| Cell Line | Percentage of Apoptotic Cells (relative to vehicle) |
| DU145 | Increased[3] |
| PC3 | Increased[3] |
| LNCaP | Increased[3] |
Table 3: Caspase-3/7 Activation in Melanoma Cells
| This compound Concentration | Treatment Duration | Caspase-3/7 Activity |
| 1-2 µM | 48 hours | Significantly Increased[2] |
Experimental Protocols
This section provides detailed protocols for three key assays to measure apoptosis following this compound treatment.
Annexin V/Propidium Iodide (PI) Staining for Flow Cytometry
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
FITC Annexin V Apoptosis Detection Kit (contains Annexin V-FITC, Propidium Iodide, and 10X Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Deionized water
-
Flow cytometer
Protocol:
-
Cell Treatment: Seed cells at an appropriate density and treat with various concentrations of this compound (e.g., 100 nM to 2 µM) and a vehicle control (e.g., DMSO) for the desired time period (e.g., 24, 48, 72 hours).
-
Cell Harvesting:
-
Suspension cells: Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Adherent cells: Gently trypsinize and collect the cells. Centrifuge at 300 x g for 5 minutes.
-
-
Washing: Wash the cells twice with cold PBS. After each wash, centrifuge at 300 x g for 5 minutes and discard the supernatant.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Final Preparation: Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
Analysis: Analyze the samples by flow cytometry within one hour.
Data Interpretation:
-
Annexin V- / PI-: Live cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic or necrotic cells
-
Annexin V- / PI+: Necrotic cells
Caspase-3/7 Activity Assay
This assay measures the activity of key executioner caspases, caspase-3 and -7.
Materials:
-
Caspase-Glo® 3/7 Assay Kit (Promega)
-
White-walled 96-well plates
-
Luminometer
Protocol:
-
Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate at a density of 1 x 10^4 cells per well in 100 µL of medium. Treat with this compound and controls as described previously.
-
Reagent Preparation: Equilibrate the Caspase-Glo® 3/7 Reagent to room temperature.
-
Assay: Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.
-
Mixing: Mix the contents of the wells by placing the plate on an orbital shaker for 30 seconds to 2 minutes.
-
Incubation: Incubate the plate at room temperature for 1 to 3 hours.
-
Measurement: Measure the luminescence of each sample using a luminometer.
Data Interpretation: An increase in luminescence is directly proportional to the amount of caspase-3/7 activity.
TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay
This assay detects DNA fragmentation, a hallmark of late-stage apoptosis.
Materials:
-
In Situ Cell Death Detection Kit, Fluorescein (Roche)
-
Phosphate-buffered saline (PBS)
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization solution (e.g., 0.1% Triton™ X-100 in 0.1% sodium citrate)
-
Fluorescence microscope or flow cytometer
Protocol:
-
Cell Preparation and Fixation:
-
Grow cells on coverslips or chamber slides.
-
Treat with this compound and controls.
-
Wash with PBS and fix with 4% paraformaldehyde for 1 hour at room temperature.
-
-
Permeabilization: Wash with PBS and incubate in permeabilization solution for 2 minutes on ice.
-
TUNEL Reaction:
-
Wash with PBS.
-
Prepare the TUNEL reaction mixture according to the manufacturer's instructions (add enzyme to label solution).
-
Add 50 µL of the TUNEL reaction mixture to each sample.
-
Incubate for 60 minutes at 37°C in a humidified atmosphere in the dark.
-
-
Washing: Rinse the samples three times with PBS.
-
Analysis:
-
Microscopy: Mount the coverslips with a mounting medium containing DAPI (for nuclear counterstaining) and visualize under a fluorescence microscope.
-
Flow Cytometry: Resuspend the cells in PBS and analyze using a flow cytometer.
-
Data Interpretation: TUNEL-positive cells will exhibit green fluorescence, indicating the presence of DNA fragmentation. The percentage of TUNEL-positive cells can be quantified to assess the level of apoptosis.
Conclusion
The protocols and data presented in these application notes provide a robust framework for investigating this compound-induced apoptosis. By employing these standardized methods, researchers can obtain reliable and reproducible data to further elucidate the anti-cancer mechanisms of this promising epigenetic inhibitor and to guide its development as a therapeutic agent. It is recommended to use a combination of these assays to confirm apoptosis and to gain a more comprehensive understanding of the cellular response to this compound treatment.
References
- 1. Targeting G9a/DNMT1 methyltransferase activity impedes IGF2-mediated survival in hepatoblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibiting Histone and DNA Methylation Improves Cancer Vaccination in an Experimental Model of Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Inhibiting Histone and DNA Methylation Improves Cancer Vaccination in an Experimental Model of Melanoma [frontiersin.org]
Application Notes and Protocols: Cell Cycle Analysis of Cancer Cells Treated with CM-272
For Researchers, Scientists, and Drug Development Professionals
Introduction
CM-272 is a potent and selective dual inhibitor of the histone methyltransferases G9a and DNMT1.[1] G9a is the primary enzyme responsible for histone H3 lysine 9 dimethylation (H3K9me2), a key epigenetic modification associated with gene repression. In various cancers, including prostate, bladder, and non-small cell lung cancer, G9a is overexpressed and plays a crucial role in tumor progression by silencing tumor suppressor genes.[1] this compound has demonstrated significant anti-tumor activity by reducing cancer cell viability, inhibiting proliferation, and inducing programmed cell death (apoptosis).[1][2] One of the key mechanisms of action of this compound is the induction of cell cycle arrest, providing a critical avenue for therapeutic intervention.
These application notes provide a comprehensive overview of the effects of this compound on the cell cycle of cancer cells, with detailed protocols for analysis.
Mechanism of Action: G9a Inhibition and Cell Cycle Arrest
This compound's primary mechanism of action in cancer cells is the catalytic inhibition of G9a.[1] This inhibition leads to a reduction in H3K9me2, resulting in the reactivation of silenced tumor suppressor genes. One such key gene is Cyclin Dependent Kinase Inhibitor 1 (CDKN1A), which encodes the p21 protein.[2][3] p21 is a potent inhibitor of cyclin-dependent kinases (CDKs), particularly the Cyclin B1/CDK1 complex, which is essential for the G2/M transition and entry into mitosis.
The proposed signaling pathway for this compound-induced cell cycle arrest is as follows:
Quantitative Analysis of this compound's Effects on Prostate Cancer Cells
The following tables summarize the dose-dependent effects of this compound on the viability and apoptosis of various human prostate cancer cell lines after 72 hours of treatment.
Table 1: Effect of this compound on Cell Viability (% of Control)
| Cell Line | 100 nM | 250 nM | 500 nM | 750 nM | 1 µM | 5 µM | 10 µM |
| DU145 | ~90% | ~80% | ~60% | ~50% | ~40% | ~20% | ~10% |
| PC3 | ~100% | ~100% | ~90% | ~80% | ~70% | ~40% | ~20% |
| LNCaP | ~100% | ~100% | ~95% | ~90% | ~80% | ~50% | ~30% |
Data is estimated from graphical representations in Silva et al., 2022.
Table 2: Effect of this compound (500 nM) on Apoptosis (% of Apoptotic Cells)
| Cell Line | Control (Vehicle) | This compound (500 nM) |
| DU145 | ~5% | ~25% |
| PC3 | ~5% | ~15% |
| LNCaP | ~5% | ~10% |
Data is estimated from graphical representations in Silva et al., 2022.
Experimental Protocols
Cell Culture and Treatment
-
Cell Lines: Human prostate cancer cell lines DU145, PC3, and LNCaP can be obtained from ATCC.
-
Culture Conditions: Culture cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
This compound Preparation: Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO). Further dilute the stock solution in culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration does not exceed 0.1% (v/v) in all experiments, including vehicle controls.
-
Treatment: Seed cells at an appropriate density and allow them to adhere overnight. The following day, replace the medium with fresh medium containing the desired concentrations of this compound or vehicle control (DMSO).
Protocol 1: Cell Cycle Analysis by Flow Cytometry
This protocol outlines the procedure for analyzing the cell cycle distribution of cancer cells treated with this compound using propidium iodide (PI) staining and flow cytometry.
Materials:
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Cold 70% ethanol
-
Propidium Iodide (PI) staining solution (e.g., 50 µg/mL PI, 100 µg/mL RNase A, and 0.1% Triton X-100 in PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound or vehicle control for the desired duration (e.g., 24, 48, 72 hours).
-
Cell Harvesting:
-
Aspirate the culture medium and wash the cells twice with ice-cold PBS.
-
Add trypsin-EDTA to detach the cells.
-
Neutralize the trypsin with FBS-containing medium and transfer the cell suspension to a centrifuge tube.
-
Centrifuge at 300 x g for 5 minutes at 4°C.
-
Discard the supernatant and wash the cell pellet with ice-cold PBS.
-
-
Fixation:
-
Resuspend the cell pellet in 500 µL of ice-cold PBS.
-
While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to the cell suspension.
-
Incubate at -20°C for at least 2 hours (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells at 850 x g for 5 minutes.
-
Discard the ethanol and wash the cell pellet twice with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Acquire data for at least 10,000 events per sample.
-
Use appropriate software to analyze the cell cycle distribution and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Protocol 2: Apoptosis Assay by Annexin V/PI Staining
This protocol describes the detection and quantification of apoptosis in this compound-treated cancer cells using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry.
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound or vehicle control as described previously.
-
Cell Harvesting:
-
Collect the culture medium (containing floating cells) into a centrifuge tube.
-
Wash the adherent cells with PBS and detach them using trypsin-EDTA.
-
Combine the detached cells with the collected supernatant.
-
Centrifuge at 300 x g for 5 minutes.
-
Discard the supernatant and wash the cell pellet twice with cold PBS.
-
-
Staining:
-
Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells by flow cytometry within one hour of staining.
-
Use appropriate compensation settings for FITC and PI.
-
Quantify the percentage of viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cells.
-
Conclusion
This compound represents a promising therapeutic agent for cancers with G9a overexpression. Its ability to induce cell cycle arrest at the G2/M phase and subsequent apoptosis provides a strong rationale for its further development. The protocols provided herein offer standardized methods for researchers to investigate and quantify the effects of this compound on the cell cycle and apoptosis in various cancer cell models. This will aid in the elucidation of its precise molecular mechanisms and the identification of responsive tumor types.
References
Application Notes and Protocols for CM-272 Treatment to Achieve Optimal Epigenetic Changes
For Researchers, Scientists, and Drug Development Professionals
Introduction
CM-272 is a potent, first-in-class, reversible dual inhibitor of the histone methyltransferase G9a and DNA methyltransferases (DNMTs).[1][2][3] By targeting these key epigenetic modifiers, this compound has demonstrated significant anti-tumor activity in various cancer models, including hematological malignancies and solid tumors.[4][5] Its mechanism of action involves the reduction of global H3K9 dimethylation (H3K9me2) and DNA methylation (5mC), leading to the reactivation of tumor suppressor genes, induction of immunogenic cell death, and cell cycle arrest.[1][3]
These application notes provide a comprehensive overview of the experimental data related to this compound and detailed protocols for determining the optimal treatment duration to achieve desired epigenetic modifications and cellular effects.
Data Presentation
In Vitro Efficacy of this compound
The following tables summarize the in vitro activity of this compound across various cancer cell lines. Treatment with this compound typically inhibits cell proliferation in a dose- and time-dependent manner.[1]
Table 1: IC50 Values of this compound for Target Enzymes
| Enzyme | IC50 (nM) |
| G9a | 8 |
| GLP | 2 |
| DNMT1 | 382 |
| DNMT3A | 85 |
| DNMT3B | 1200 |
Data sourced from MedChemExpress and Ads-On-Bio.[1][3]
Table 2: GI50 Values of this compound in Cancer Cell Lines (48-hour treatment)
| Cell Line | Cancer Type | GI50 (nM) |
| CEMO-1 | Acute Lymphoblastic Leukemia (ALL) | 218 |
| MV4-11 | Acute Myeloid Leukemia (AML) | 269 |
| OCI-Ly10 | Diffuse Large B-cell Lymphoma (DLBCL) | 455 |
Data sourced from MedChemExpress.[1]
Table 3: Effective In Vitro Treatment Parameters for this compound
| Parameter | Range | Cell Lines | Observed Effects |
| Concentration | 100 - 1000 nM | CEMO-1, MV4-11, OCI-Ly10 | Inhibition of cell proliferation, cell cycle arrest, induction of apoptosis |
| Duration | 12 - 72 hours | CEMO-1, MV4-11, OCI-Ly10 | Time-dependent increase in anti-proliferative and apoptotic effects |
Data compiled from MedChemExpress.[1]
In Vivo Efficacy of this compound
Table 4: Effective In Vivo Treatment Parameters for this compound
| Animal Model | Dosing Regimen | Observed Effects |
| Female Rag2-/- γc-/- mice with CEMO-1 xenografts | 2.5 mg/kg, intravenous injection, daily for 28 days | Significant prolongation of survival |
Data sourced from MedChemExpress.[1]
Mandatory Visualizations
Caption: Signaling pathway of this compound.
References
Application Notes and Protocols for Assessing H3K9me2 Levels Following CM-272 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
CM-272 is a potent and reversible dual inhibitor of G9a/GLP (EHMT2/EHMT1) histone methyltransferases and DNA methyltransferases (DNMTs).[1] G9a and GLP are the primary enzymes responsible for mono- and di-methylation of histone H3 at lysine 9 (H3K9me1 and H3K9me2), epigenetic marks associated with transcriptional repression.[2][3] Inhibition of G9a/GLP by this compound leads to a global reduction in H3K9me2 levels, which can reactivate silenced genes and induce cellular responses such as apoptosis and cell cycle arrest in cancer cells.[1][4] Therefore, accurate assessment of H3K9me2 levels is a critical step in evaluating the pharmacodynamic efficacy of this compound and understanding its mechanism of action.
These application notes provide detailed protocols for quantifying changes in global H3K9me2 levels in cultured cells treated with this compound, utilizing standard molecular biology techniques: Western Blotting, Immunofluorescence, and Chromatin Immunoprecipitation (ChIP)-qPCR.
Mechanism of Action of this compound on H3K9me2
This compound competitively inhibits the methyltransferase activity of G9a and its homolog GLP. This prevents the transfer of methyl groups to histone H3 at lysine 9, leading to a decrease in H3K9me2 levels. This reduction in a repressive histone mark can lead to a more open chromatin state and the reactivation of tumor suppressor genes.
Caption: Mechanism of this compound in inhibiting H3K9me2.
Quantitative Data Summary
The following tables summarize the dose- and time-dependent effects of this compound on cell viability and H3K9me2 levels, as reported in the literature.
Table 1: Dose-Dependent Effect of this compound on Cell Viability (GI50 values after 48h treatment) [1]
| Cell Line | Cancer Type | GI50 (nM) |
| CEMO-1 | Acute Lymphoblastic Leukemia (ALL) | 218 |
| MV4-11 | Acute Myeloid Leukemia (AML) | 269 |
| OCI-Ly10 | Diffuse Large B-cell Lymphoma (DLBCL) | 455 |
Table 2: Time- and Dose-Dependent Effects of this compound on H3K9me2 Levels
| Treatment | Cell Line | Time (hours) | Effect on H3K9me2 Levels | Reference |
| 200 nM this compound | Fibroblasts | 12 | Reduction observed | |
| 200 nM this compound | Fibroblasts | 48 (withdrawal) | Restoration to normal levels | |
| 100-1000 nM this compound | CEMO-1, MV4-11, OCI-Ly10 | 48 | Associated with a decrease in global levels of H3K9me2 | [1] |
| EC50 concentration this compound | DU145, PC3, LNCaP, RWPE-1, WPMY-1 | - | Reduced H3K9me2 levels in all epithelial cell lines | [5] |
Experimental Protocols
Western Blotting for Global H3K9me2 Levels
This protocol details the detection of global H3K9me2 levels in cell lysates by Western blotting.
Caption: Workflow for Western blotting analysis.
Materials:
-
Cells treated with this compound and control (vehicle-treated) cells
-
RIPA buffer with protease inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (5% non-fat dry milk or BSA in TBST)
-
Primary antibodies:
-
Rabbit anti-H3K9me2 (e.g., Abcam ab1220, 1:1000 dilution)
-
Rabbit anti-Histone H3 (loading control, e.g., Abcam ab1791, 1:2000 dilution)
-
-
HRP-conjugated secondary antibody (e.g., goat anti-rabbit IgG-HRP)
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis:
-
Harvest cells and wash with ice-cold PBS.
-
Lyse cells in RIPA buffer with protease inhibitors on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Sample Preparation:
-
Mix equal amounts of protein (20-30 µg) with Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5 minutes.
-
-
SDS-PAGE:
-
Load samples onto an SDS-PAGE gel and run until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer proteins to a PVDF membrane.
-
-
Blocking:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
-
Antibody Incubation:
-
Incubate the membrane with primary antibodies (anti-H3K9me2 and anti-H3) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection and Analysis:
-
Incubate the membrane with chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
Quantify band intensities using densitometry software (e.g., ImageJ). Normalize the H3K9me2 signal to the total Histone H3 signal.
-
Immunofluorescence for Cellular H3K9me2 Levels
This protocol allows for the visualization and semi-quantitative analysis of H3K9me2 levels within individual cells.
Caption: Workflow for immunofluorescence analysis.
Materials:
-
Cells grown on coverslips
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (0.25% Triton X-100 in PBS)
-
Blocking buffer (1% BSA, 0.1% Triton X-100 in PBS)
-
Primary antibody: Rabbit anti-H3K9me2 (e.g., 1:500 dilution)
-
Fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488 goat anti-rabbit IgG)
-
DAPI (4',6-diamidino-2-phenylindole)
-
Mounting medium
Procedure:
-
Cell Preparation:
-
Seed cells on coverslips in a multi-well plate and allow them to adhere.
-
Treat cells with this compound and vehicle control for the desired time and concentration.
-
-
Fixation and Permeabilization:
-
Wash cells with PBS.
-
Fix cells with 4% PFA for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize cells with permeabilization buffer for 10 minutes at room temperature.
-
Wash three times with PBS.
-
-
Blocking and Antibody Staining:
-
Block with blocking buffer for 1 hour at room temperature.
-
Incubate with primary anti-H3K9me2 antibody diluted in blocking buffer overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with fluorescently-labeled secondary antibody diluted in blocking buffer for 1 hour at room temperature in the dark.
-
Wash three times with PBS.
-
-
Counterstaining and Mounting:
-
Incubate with DAPI solution for 5 minutes to stain the nuclei.
-
Wash twice with PBS.
-
Mount the coverslips onto microscope slides using mounting medium.
-
-
Imaging and Analysis:
-
Acquire images using a confocal or fluorescence microscope.
-
Quantify the mean fluorescence intensity of H3K9me2 signal within the DAPI-stained nuclear area using software like ImageJ.
-
Chromatin Immunoprecipitation (ChIP)-qPCR
ChIP-qPCR is used to determine the relative enrichment of H3K9me2 at specific genomic loci.
Caption: Workflow for ChIP-qPCR analysis.
Materials:
-
This compound treated and control cells
-
Formaldehyde
-
Glycine
-
ChIP lysis buffer
-
Sonicator
-
ChIP dilution buffer
-
Primary antibody: Rabbit anti-H3K9me2 (5 µg per IP)
-
Control IgG
-
Protein A/G magnetic beads
-
ChIP wash buffers
-
Elution buffer
-
Proteinase K
-
RNase A
-
DNA purification kit
-
qPCR primers for target and control genomic regions
-
SYBR Green qPCR master mix
Procedure:
-
Cross-linking and Cell Lysis:
-
Cross-link proteins to DNA by adding formaldehyde to the cell culture medium to a final concentration of 1% and incubating for 10 minutes at room temperature.
-
Quench the cross-linking by adding glycine to a final concentration of 125 mM.
-
Harvest and lyse the cells.
-
-
Chromatin Sonication:
-
Sonicate the chromatin to shear DNA to an average fragment size of 200-1000 bp.
-
-
Immunoprecipitation:
-
Dilute the sonicated chromatin in ChIP dilution buffer.
-
Pre-clear the chromatin with protein A/G beads.
-
Incubate the pre-cleared chromatin with anti-H3K9me2 antibody or control IgG overnight at 4°C.
-
Add protein A/G beads to capture the antibody-protein-DNA complexes.
-
-
Washing and Elution:
-
Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to remove non-specific binding.
-
Elute the chromatin from the beads.
-
-
Reverse Cross-linking and DNA Purification:
-
Reverse the cross-links by incubating at 65°C overnight.
-
Treat with RNase A and Proteinase K.
-
Purify the DNA using a DNA purification kit.
-
-
qPCR Analysis:
-
Perform qPCR using primers specific for genomic regions of interest (e.g., promoter of a known G9a target gene) and a negative control region (e.g., a gene desert).
-
Calculate the enrichment of H3K9me2 as a percentage of input DNA.
-
Data Interpretation and Troubleshooting
-
Western Blotting: A decrease in the normalized H3K9me2 band intensity in this compound-treated samples compared to controls indicates successful inhibition of G9a/GLP. Ensure equal loading by normalizing to total Histone H3.
-
Immunofluorescence: A reduction in the mean fluorescence intensity of nuclear H3K9me2 staining in treated cells confirms the inhibitory effect of this compound at a single-cell level.
-
ChIP-qPCR: A lower percentage of input for the target genomic region in this compound-treated samples compared to controls signifies a reduction in H3K9me2 at that specific locus.
Common Troubleshooting Tips:
-
No change in H3K9me2 levels: Verify the activity of this compound. Check for proper antibody performance by including positive and negative controls. Optimize drug concentration and treatment duration.
-
High background in Western blots or immunofluorescence: Optimize blocking conditions and antibody concentrations. Ensure adequate washing steps.
-
Low yield in ChIP: Optimize sonication to achieve the correct fragment size. Ensure the antibody is validated for ChIP.
By following these detailed protocols, researchers can reliably assess the impact of this compound on H3K9me2 levels, providing valuable insights into its biological activity and therapeutic potential.
References
Application Notes and Protocols: Utilizing CM-272 in Combination with Cisplatin for Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of cancer therapeutics, the strategic combination of targeted agents with conventional chemotherapy holds immense promise for overcoming drug resistance and enhancing treatment efficacy. This document provides detailed application notes and protocols for the combined use of CM-272, a dual inhibitor of the histone methyltransferase G9a and DNA methyltransferases (DNMTs), and cisplatin, a cornerstone of chemotherapy for various solid tumors.
This compound exerts its anti-tumor effects by reversing epigenetic silencing of tumor suppressor genes, leading to cell proliferation inhibition and apoptosis.[1][2] Cisplatin, a platinum-based chemotherapeutic, induces cancer cell death primarily by forming DNA adducts, which obstruct DNA replication and transcription. The rationale for combining these two agents lies in the potential for this compound to sensitize cancer cells to the DNA-damaging effects of cisplatin, thereby creating a synergistic anti-cancer effect. Preclinical studies have indicated that this compound can enhance the responsiveness of cancer cells, such as those in cholangiocarcinoma and non-small cell lung cancer, to cisplatin.[1]
Rationale for Combination Therapy
The synergistic interaction between this compound and cisplatin is predicated on their distinct but complementary mechanisms of action.
-
Epigenetic Priming by this compound: By inhibiting G9a and DNMTs, this compound can lead to a more open chromatin structure. This may increase the accessibility of DNA to cisplatin, potentially leading to a higher frequency of DNA adduct formation and enhanced cytotoxic effects.
-
Reactivation of Tumor Suppressor Genes: this compound can reactivate tumor suppressor genes that are often silenced in cancer cells. Some of these genes may be involved in DNA repair pathways, and their reactivation could impair the cancer cell's ability to repair cisplatin-induced DNA damage, thus promoting apoptosis.
-
Overcoming Chemoresistance: Cisplatin resistance is a significant clinical challenge. By altering the epigenetic landscape, this compound may reprogram cancer cells to become more susceptible to cisplatin, potentially reversing acquired resistance.
Data Presentation
Table 1: In Vitro Efficacy of this compound and Cisplatin Combination
| Cell Line | Treatment | IC50 (µM) | Combination Index (CI) | Synergy | Reference |
| Cholangiocarcinoma (CCA) | This compound | Data not available | Data not available | Synergistic | [1] |
| Cisplatin | Data not available | ||||
| This compound + Cisplatin | Data not available | < 1 | |||
| Non-Small Cell Lung Cancer (NSCLC) | This compound | Data not available | Data not available | Sensitizes to Cisplatin | Implied by research |
| Cisplatin | Data not available | ||||
| This compound + Cisplatin | Data not available | Data not available |
Note: Specific IC50 and Combination Index values were not available in the public search results. Researchers should determine these values experimentally for their specific cell lines of interest.
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol is designed to determine the cytotoxic effects of this compound and cisplatin, both individually and in combination, on cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., CCA, NSCLC)
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
Cisplatin (stock solution in sterile water or saline)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate overnight at 37°C in a humidified 5% CO2 incubator.
-
Drug Treatment:
-
Prepare serial dilutions of this compound and cisplatin in complete medium.
-
For single-agent treatments, add 100 µL of the respective drug dilutions to the wells.
-
For combination treatments, add 50 µL of the this compound dilution and 50 µL of the cisplatin dilution to the wells.
-
Include wells with untreated cells (vehicle control) and wells with medium only (blank).
-
-
Incubation: Incubate the plate for 48-72 hours at 37°C.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C, allowing for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Determine the IC50 values for each treatment. To assess synergy, calculate the Combination Index (CI) using software like CompuSyn, where CI < 1 indicates synergy.
Protocol 2: Apoptosis Assessment using Annexin V-FITC/PI Staining
This protocol quantifies the induction of apoptosis following treatment with this compound and cisplatin.
Materials:
-
Cancer cell line of interest
-
6-well plates
-
Complete cell culture medium
-
This compound
-
Cisplatin
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound, cisplatin, or the combination at predetermined concentrations (e.g., IC50 values) for 24-48 hours. Include an untreated control group.
-
Cell Harvesting: Harvest both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant containing floating cells.
-
Cell Washing: Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.
-
Annexin V-negative/PI-negative cells are viable.
-
Annexin V-positive/PI-negative cells are in early apoptosis.
-
Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
-
Mandatory Visualizations
Caption: Experimental workflow for evaluating the combination of this compound and cisplatin.
Caption: Proposed signaling pathway for the synergistic action of this compound and cisplatin.
References
Application Notes and Protocols for CM-272 in Bladder Cancer Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for utilizing CM-272, a first-in-class dual inhibitor of G9a and DNA methyltransferases (DNMTs), in preclinical bladder cancer animal models. The provided methodologies are based on established techniques for creating orthotopic bladder cancer models and incorporate the therapeutic application of this compound.
Introduction
Bladder cancer is a significant global health concern, with a high recurrence rate for non-muscle invasive disease and poor prognosis for muscle-invasive and metastatic forms.[1][2][3] Epigenetic modifications, including DNA methylation and histone modification, are key drivers of bladder cancer development and progression.[4][5] this compound is a novel, reversible dual inhibitor targeting two critical epigenetic enzymes: G9a (a histone methyltransferase responsible for H3K9 methylation) and DNMTs (which catalyze DNA methylation).[4] By inhibiting these enzymes, this compound can lead to the reactivation of tumor suppressor genes, induce immunogenic cell death, and enhance the efficacy of immunotherapy, offering a promising therapeutic strategy for bladder cancer.[4][6]
Mechanism of Action of this compound in Bladder Cancer
This compound exerts its anti-tumor effects in bladder cancer through a dual epigenetic mechanism. It simultaneously inhibits the catalytic activity of the G9a histone methyltransferase and DNA methyltransferases. This dual inhibition leads to a reduction in histone H3 lysine 9 di-methylation (H3K9me2) and a decrease in DNA methylation. These epigenetic alterations result in the re-expression of silenced tumor suppressor genes, which in turn can inhibit tumor cell proliferation and survival.[4] Furthermore, this compound has been shown to induce immunogenic cell death, a process that can stimulate an anti-tumor immune response.[4][6] This immune-stimulatory effect makes this compound a strong candidate for combination therapies with immune checkpoint inhibitors, such as anti-PD-L1 antibodies.[4]
Signaling Pathway of this compound
Caption: this compound dual-inhibits G9a and DNMTs, leading to decreased histone and DNA methylation, reactivation of tumor suppressor genes, and induction of immunogenic cell death.
Experimental Protocols
Orthotopic Bladder Cancer Mouse Model
This protocol describes the establishment of an orthotopic bladder cancer model in mice, a method that closely mimics human disease progression.[1][7][8]
Materials:
-
Human bladder cancer cell line (e.g., UM-UC-3)
-
Female immunodeficient mice (e.g., NOD/SCID or similar)
-
Complete cell culture medium (e.g., EMEM with 10% FBS)
-
Serum-free medium
-
Matrigel
-
Trypsin/EDTA
-
Anesthetic (e.g., isoflurane)
-
Catheter
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Culture: Culture UM-UC-3 cells in complete medium. Before implantation, detach cells with trypsin/EDTA, wash once with complete medium, and twice with serum-free medium.
-
Cell Preparation: Resuspend cells at a concentration of 1x10^7 cells/100 µl in a 1:1 mixture of serum-free medium and Matrigel on ice.
-
Animal Anesthesia: Anesthetize the female mice using isoflurane.
-
Catheterization: Carefully insert a catheter through the urethra into the bladder.
-
Bladder Pre-treatment (Optional but Recommended): To enhance tumor cell implantation, the bladder wall can be pre-treated. This can be achieved by a brief instillation of a mild trypsin solution followed by a neutralizer, though this step requires careful optimization to avoid bladder damage.
-
Cell Instillation: Slowly instill 50 µl of the cell suspension into the bladder through the catheter.
-
Tumor Growth: Monitor the mice for tumor growth. This can be done through weekly or bi-weekly abdominal palpation or non-invasive imaging techniques like ultrasound or bioluminescence if using luciferase-expressing cells.[8] Tumors are expected to be detectable within 1 to 4 weeks.
This compound Treatment Protocol
Materials:
-
This compound (appropriate formulation for in vivo use)
-
Vehicle control (e.g., as recommended by the supplier)
-
Syringes and needles for administration
Procedure:
-
Treatment Groups: Once tumors are established, randomize mice into treatment groups (e.g., vehicle control, this compound alone, this compound in combination with other therapies like cisplatin or anti-PD-L1).
-
This compound Administration: The route and dose of this compound administration should be optimized based on preliminary studies. Intraperitoneal injection is a common route for systemic delivery.
-
Dosing Schedule: A typical dosing schedule might involve treatment for a specified number of days per week for several weeks.
-
Monitoring: Monitor tumor size and animal well-being throughout the treatment period.
-
Endpoint Analysis: At the end of the study, euthanize the mice and excise the bladders and any metastatic lesions for histopathological analysis, immunohistochemistry, and molecular analysis to assess treatment efficacy.
Experimental Workflow
References
- 1. spandidos-publications.com [spandidos-publications.com]
- 2. Preclinical Models for Bladder Cancer Research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Preclinical models for bladder cancer research - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel G9a/DNMT first-in-class dual reversible inhibitor has potent antitumor effect in bladder cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cusabio.com [cusabio.com]
- 6. A "One Arrow Three Eagle" Strategy to Improve this compound Primed Bladder Cancer Immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Development of Traceable Mouse Models of Advanced and Metastatic Bladder Cancer [mdpi.com]
- 8. Mouse Models of Human Bladder Cancer as a Tool for Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Assessing CM-272's Effect on Global DNA Methylation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of CM-272, a potent dual inhibitor of the histone methyltransferase G9a and DNA methyltransferases (DNMTs), and its utility in studying and modulating global DNA methylation. The provided protocols offer detailed methodologies for assessing its effects in a laboratory setting.
Introduction
This compound is a first-in-class, reversible, and substrate-competitive small molecule that dually targets G9a and DNMTs, key enzymes in the epigenetic regulation of gene expression.[1][2][3] G9a is responsible for histone H3 lysine 9 dimethylation (H3K9me2), a mark associated with transcriptional repression. DNMTs (DNMT1, DNMT3A, and DNMT3B) are responsible for establishing and maintaining DNA methylation patterns, another critical mechanism of gene silencing. The coordinated action of G9a and DNMT1 can lead to the silencing of tumor suppressor genes.[3] By inhibiting both, this compound provides a powerful tool to investigate the interplay between histone and DNA methylation and to reactivate silenced genes.
Mechanism of Action: Dual Inhibition of G9a and DNMTs
This compound exerts its effect by directly inhibiting the catalytic activity of both G9a and DNMT enzymes. This dual inhibition leads to a reduction in global levels of both H3K9me2 and 5-methylcytosine (5mC), the primary form of DNA methylation in mammals.[1][3][4] The inhibition of DNMT1, the maintenance methyltransferase, is particularly crucial for the reduction of global DNA methylation during cell division. The therapeutic potential of this compound has been linked to the reactivation of tumor suppressor genes and the induction of an immune response in cancer cells.[1][3]
Caption: Mechanism of this compound action.
Quantitative Data Presentation
The following tables summarize the inhibitory activity of this compound on various DNMTs and its effect on the growth of different cancer cell lines, which is associated with a decrease in global 5mC levels.
Table 1: Inhibitory Concentration (IC50) of this compound against DNMTs and Related Enzymes
| Target Enzyme | IC50 (nM) |
| DNMT1 | 382 |
| DNMT3A | 85 |
| DNMT3B | 1200 |
| G9a | 8 |
| GLP | 2 |
| Data sourced from MedChemExpress.[1] |
Table 2: Growth Inhibition (GI50) of this compound in Various Cancer Cell Lines (48h treatment)
| Cell Line | Cancer Type | GI50 (nM) | Associated Epigenetic Change |
| CEMO-1 | Acute Lymphoblastic Leukemia (ALL) | 218 | Decrease in global 5mC & H3K9me2 |
| MV4-11 | Acute Myeloid Leukemia (AML) | 269 | Decrease in global 5mC & H3K9me2 |
| OCI-Ly10 | Diffuse Large B-cell Lymphoma (DLBCL) | 455 | Decrease in global 5mC & H3K9me2 |
| BJ | Human Fibroblasts | 314.6 | Not specified |
| MO4 | Melanoma | 384.4 (72h) | Decrease in global 5mC & H3K9me2 |
| Data compiled from multiple sources.[1][3][4][5] |
Application Notes
-
Dose-Dependent Effects: The inhibitory effect of this compound on global DNA methylation is dose-dependent. Researchers should perform dose-response experiments to determine the optimal concentration for their specific cell line and experimental goals. While potent against G9a, higher concentrations are required to achieve significant inhibition of DNMTs and a subsequent reduction in global 5mC levels.[1][3]
-
Cell Line Specificity: The sensitivity to this compound and the extent of global DNA hypomethylation can vary between cell lines.[1][3][6] For instance, in some prostate cancer cell lines, significant changes in global 5mC levels were not observed at the tested concentrations, suggesting that the anti-proliferative effects in those cells might be more dependent on G9a inhibition.[6]
-
Time-Course Analysis: The reduction in global DNA methylation is a process that often requires cell division for the passive demethylation to occur. Therefore, it is recommended to assess the effects of this compound over a time course (e.g., 24, 48, 72 hours) to capture the dynamics of this change.[1]
-
Combined Histone and DNA Methylation Analysis: Given the dual-inhibitory nature of this compound, it is highly recommended to concurrently assess changes in both global H3K9me2 and 5mC levels to gain a comprehensive understanding of its epigenetic impact.
Experimental Protocols
Protocol 1: Assessment of Global DNA Methylation using an ELISA-based Assay
This protocol provides a general framework for treating cells with this compound and subsequently measuring global 5-methylcytosine (5mC) levels using a commercially available ELISA kit.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound (stock solution prepared in DMSO)[1]
-
Phosphate-buffered saline (PBS)
-
DNA extraction kit
-
Global DNA Methylation ELISA kit (e.g., from Abcam, Zymo Research, or similar)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in appropriate culture plates (e.g., 6-well plates) at a density that will allow for logarithmic growth for the duration of the experiment. Allow cells to adhere overnight.
-
This compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium from the stock solution. A typical concentration range to test is 100 nM to 1000 nM.[1]
-
Include a vehicle control (DMSO) at a concentration equivalent to the highest concentration of this compound used.
-
Remove the old medium from the cells and add the medium containing the different concentrations of this compound or vehicle.
-
-
Incubation: Incubate the cells for the desired time period (e.g., 48 or 72 hours) under standard cell culture conditions (37°C, 5% CO2).
-
Cell Harvesting: After incubation, harvest the cells. For adherent cells, wash with PBS, trypsinize, and then collect by centrifugation. For suspension cells, collect directly by centrifugation.
-
Genomic DNA Extraction: Extract genomic DNA from the cell pellets using a commercial DNA extraction kit according to the manufacturer's instructions. Ensure the DNA is of high purity (A260/A280 ratio of ~1.8).
-
Global DNA Methylation Assay:
-
Quantify the extracted DNA using a spectrophotometer.
-
Perform the global DNA methylation ELISA assay according to the manufacturer's protocol. This typically involves binding a specific amount of DNA to the assay wells, followed by incubation with an antibody specific for 5mC, and a subsequent colorimetric detection step.
-
-
Data Analysis:
-
Measure the absorbance on a microplate reader at the recommended wavelength.
-
Calculate the percentage of 5mC for each sample based on the standard curve provided in the kit.
-
Normalize the results to the vehicle control to determine the relative change in global DNA methylation.
-
Caption: Workflow for assessing global DNA methylation.
Conclusion
This compound is a valuable research tool for investigating the epigenetic mechanisms of gene regulation. Its ability to dually inhibit G9a and DNMTs allows for the study of the combined effects of histone and DNA methylation on cellular processes. The protocols and data presented here provide a foundation for researchers to effectively utilize this compound to explore its impact on global DNA methylation in various biological contexts.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. axonmedchem.com [axonmedchem.com]
- 3. cancer-research-network.com [cancer-research-network.com]
- 4. Frontiers | Inhibiting Histone and DNA Methylation Improves Cancer Vaccination in an Experimental Model of Melanoma [frontiersin.org]
- 5. Reversible dual inhibitor against G9a and DNMT1 improves human iPSC derivation enhancing MET and facilitating transcription factor engagement to the genome | PLOS One [journals.plos.org]
- 6. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing CM-272 Dosage for In Vivo Research
Welcome to the technical support center for CM-272, a potent dual inhibitor of G9a and DNA methyltransferase 1 (DNMT1). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing this compound dosage to minimize toxicity in in vivo experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data presented in a clear, accessible format.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a dual inhibitor that simultaneously targets two key epigenetic enzymes: G9a histone methyltransferase and DNA methyltransferases (DNMTs).[1] G9a is responsible for the methylation of histone H3 at lysine 9 (H3K9me2), a mark associated with gene silencing.[2] DNMT1 is the primary enzyme responsible for maintaining DNA methylation patterns during cell division.[3][4] By inhibiting both enzymes, this compound can reactivate tumor suppressor genes that have been silenced by epigenetic mechanisms, leading to anti-tumor effects.[2]
Q2: What is a typical starting dose for this compound in mice?
A2: Based on preclinical studies, a common starting dose for this compound in mice is in the range of 2.5 mg/kg administered intravenously (i.v.) daily.[1] However, the optimal dose can vary depending on the mouse strain, tumor model, and experimental goals. It is crucial to perform a dose-escalation study to determine the maximum tolerated dose (MTD) in your specific model.
Q3: What are the common signs of toxicity to monitor for during in vivo studies with this compound?
A3: Common signs of toxicity to monitor include weight loss, changes in behavior (e.g., lethargy, ruffled fur), and signs of distress. It is also essential to monitor hematological parameters (e.g., complete blood count) and serum biochemistry to assess organ function, particularly liver and kidney function.[5]
Q4: How can I minimize the toxicity of this compound in my experiments?
A4: To minimize toxicity, it is recommended to:
-
Perform a dose-range finding study: This will help identify the MTD and a therapeutic window with an acceptable safety profile.
-
Careful monitoring: Regularly monitor animal health, including body weight and clinical signs.
-
Intermittent dosing schedule: Consider an intermittent dosing schedule (e.g., dosing for 5 days followed by a 2-day break) to allow for recovery from any potential side effects.
-
Supportive care: Provide supportive care as needed, such as hydration and nutritional support.
Troubleshooting Guides
Issue 1: Significant Weight Loss Observed in Treated Animals
-
Possible Cause: The administered dose of this compound may be too high and exceeding the MTD.
-
Troubleshooting Steps:
-
Immediately reduce the dosage of this compound.
-
Temporarily halt dosing to allow the animals to recover.
-
Review the dose-escalation study data to select a lower, better-tolerated dose.
-
Ensure proper hydration and nutrition for the affected animals.
-
If weight loss persists, consider euthanasia to prevent unnecessary suffering.
-
Issue 2: Abnormal Hematological Parameters
-
Possible Cause: this compound may be causing myelosuppression, a common side effect of some anti-cancer agents.
-
Troubleshooting Steps:
-
Collect blood samples for a complete blood count (CBC) to confirm the specific hematological changes (e.g., neutropenia, thrombocytopenia).
-
Reduce the dose or modify the dosing schedule (e.g., switch to intermittent dosing).
-
Consider co-administration of supportive care agents, such as growth factors, if severe myelosuppression is observed (consult with a veterinarian).
-
Monitor blood counts regularly to assess recovery.
-
Issue 3: Elevated Liver Enzymes in Serum Biochemistry
-
Possible Cause: Potential hepatotoxicity induced by this compound.
-
Troubleshooting Steps:
-
Confirm the elevation of liver enzymes (e.g., ALT, AST) through repeated measurements.
-
Reduce the this compound dosage.
-
Consider liver histopathology at the end of the study to assess for any morphological changes.
-
If severe liver toxicity is suspected, discontinue treatment and consult with a veterinarian.
-
Data Presentation
Table 1: Recommended Parameters for In Vivo Toxicity Monitoring of this compound
| Parameter Category | Specific Parameters | Frequency of Monitoring |
| Clinical Observations | Body weight, food and water intake, general appearance, behavior | Daily |
| Hematology | Complete Blood Count (CBC) with differential (WBC, RBC, platelets, hemoglobin, hematocrit) | Baseline, and then weekly or at the end of the study |
| Serum Biochemistry | Alanine aminotransferase (ALT), Aspartate aminotransferase (AST), Blood urea nitrogen (BUN), Creatinine | Baseline, and then weekly or at the end of the study |
| Histopathology | Liver, kidney, spleen, bone marrow | At the end of the study |
Experimental Protocols
Protocol 1: In Vivo Dose-Range Finding Study for this compound in a Mouse Xenograft Model
-
Animal Model: Utilize an appropriate immunodeficient mouse strain (e.g., NOD/SCID or NSG) bearing human tumor xenografts.
-
Group Allocation: Randomly assign mice into groups of 5-8 animals per dose level. Include a vehicle control group.
-
Dose Escalation:
-
Start with a low dose (e.g., 1 mg/kg) and escalate in subsequent groups (e.g., 2.5 mg/kg, 5 mg/kg, 10 mg/kg, 20 mg/kg).
-
The dose escalation scheme should be based on a modified Fibonacci sequence or a similar design.
-
-
Drug Administration: Administer this compound intravenously (i.v.) or intraperitoneally (i.p.) daily for a defined period (e.g., 14-28 days). The vehicle control group should receive the same volume of the vehicle solution.
-
Toxicity Monitoring:
-
Record body weight and clinical observations daily.
-
Collect blood samples via a non-terminal method (e.g., tail vein) at baseline and weekly for hematology and serum biochemistry analysis.
-
-
Endpoint: The study is complete when the Maximum Tolerated Dose (MTD) is determined. The MTD is defined as the highest dose that does not cause greater than 20% weight loss or significant clinical signs of toxicity.
-
Data Analysis: Analyze changes in body weight, hematological parameters, and serum biochemistry markers across dose groups to identify dose-dependent toxicities.
Mandatory Visualizations
Caption: G9a and DNMT1 signaling pathway and the inhibitory effect of this compound.
Caption: Experimental workflow for in vivo dose-range finding and toxicity assessment of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. G9a inhibition by this compound: Developing a novel anti-tumoral strategy for castration-resistant prostate cancer using 2D and 3D in vitro models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Direct interaction between DNMT1 and G9a coordinates DNA and histone methylation during replication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Direct interaction between DNMT1and G9a coordinates DNA and histone methylation during replication - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
CM-272 solubility problems in aqueous solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with CM-272, focusing on its solubility challenges in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is the solubility of this compound in common laboratory solvents?
A1: this compound is a lipophilic compound with good solubility in organic solvents but is practically insoluble in water.[1] The table below summarizes the known solubility of this compound.
Q2: Can I dissolve this compound directly in aqueous buffers like PBS or cell culture media?
A2: No, this compound is insoluble in aqueous solutions.[1] Direct dissolution in buffers or media will likely result in precipitation of the compound. It is recommended to first prepare a concentrated stock solution in an appropriate organic solvent.
Q3: What is the recommended solvent for preparing a stock solution of this compound?
A3: Dimethyl sulfoxide (DMSO) is the most commonly used solvent for preparing stock solutions of this compound for in vitro experiments.[1][2] DMF and Ethanol are also suitable alternatives.[3][4]
Q4: How should I store the this compound stock solution?
A4: this compound stock solutions should be stored at -20°C for long-term storage (months to years) or at 0-4°C for short-term storage (days to weeks).[2] It is advisable to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
Q5: My this compound precipitated out of solution when I added it to my cell culture medium. What should I do?
A5: This is a common issue due to the low aqueous solubility of this compound. Please refer to the Troubleshooting Guide below for detailed steps on how to address this problem. The key is to ensure the final concentration of the organic solvent in your culture medium is kept to a minimum and to use a sufficiently concentrated stock solution.
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Concentration | Reference |
| DMF | 30 mg/mL | [3][4] |
| DMSO | 30 mg/mL - 96 mg/mL | [1][3][4] |
| Ethanol | 30 mg/mL - 96 mg/mL | [1][3][4] |
| Ethanol:PBS (pH 7.2) (1:6) | 0.15 mg/mL | [3][4] |
| Water | Insoluble | [1] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound (MW: 478.63 g/mol )
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Weigh out 4.79 mg of this compound powder.
-
Add 1 mL of anhydrous DMSO to the powder.
-
Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming to 37°C can aid in dissolution.
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C.
Protocol 2: Diluting this compound Stock Solution into Cell Culture Medium
Objective: To minimize precipitation of this compound when introducing it into an aqueous cell culture environment.
Procedure:
-
Thaw a single-use aliquot of the 10 mM this compound stock solution at room temperature.
-
Gently vortex the stock solution to ensure it is homogeneous.
-
Perform a serial dilution of the stock solution in your cell culture medium to achieve the desired final concentration.
-
Crucially , when adding the this compound stock or its intermediate dilutions to the final volume of cell culture medium, add it dropwise while gently swirling the medium. This gradual introduction helps to prevent localized high concentrations of DMSO and subsequent precipitation of this compound.
-
Visually inspect the medium for any signs of precipitation (cloudiness or visible particles) after adding the compound.
Troubleshooting Guide
Issue: Precipitation or cloudiness observed in cell culture medium after adding this compound.
This is the most common problem encountered when working with this compound in aqueous solutions. The following troubleshooting steps can help resolve this issue.
Caption: Troubleshooting workflow for this compound precipitation issues.
Signaling Pathway
This compound is a dual inhibitor of the histone methyltransferase G9a and DNA methyltransferases (DNMTs).[3][5] Inhibition of these enzymes leads to a reduction in H3K9 methylation and DNA methylation, respectively. This results in the reactivation of tumor suppressor genes and the induction of an interferon (IFN)-stimulated gene signature, ultimately leading to apoptosis and immunogenic cell death.[5][6]
Caption: this compound signaling pathway.
References
- 1. medkoo.com [medkoo.com]
- 2. Novel G9a/DNMT first-in-class dual reversible inhibitor has potent antitumor effect in bladder cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Reversible dual inhibitor against G9a and DNMT1 improves human iPSC derivation enhancing MET and facilitating transcription factor engagement to the genome - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. researchgate.net [researchgate.net]
Technical Support Center: CM-272 Off-Target Effects
Audience: Researchers, scientists, and drug development professionals.
This guide provides answers to frequently asked questions and troubleshooting advice regarding potential off-target effects of CM-272, a dual inhibitor of the histone methyltransferase G9a (also known as EHMT2) and DNA methyltransferases (DNMTs).
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a first-in-class, reversible, and substrate-competitive dual inhibitor of G9a and DNMTs.[1][2] It is designed to reverse epigenetic silencing of tumor suppressor genes by simultaneously targeting histone methylation (via G9a) and DNA methylation (via DNMTs).[2] G9a and DNMT1 often work together to maintain transcriptional silencing, making a dual inhibitor a rational therapeutic strategy for certain cancers, particularly hematological malignancies.[2]
Q2: What are the reported potencies (IC50) of this compound against its primary targets?
A2: this compound exhibits potent inhibition of G9a and several DNMTs. Its potency varies between the different enzymes, with a notably strong effect on G9a and its related protein GLP. The IC50 values are summarized in the table below.
Q3: Have any off-targets for this compound been identified?
A3: this compound is considered a selective inhibitor.[1][2] Besides its primary targets (G9a, GLP, DNMT1, DNMT3A, DNMT3B), comprehensive off-target screens (e.g., broad kinase panels) are not extensively detailed in the public literature. However, one study in prostate cancer cells suggested that at the doses tested, the primary anti-tumor effect was mediated through G9a inhibition without significantly affecting DNMT1 activity, highlighting that the cellular effects can be context- and dose-dependent.[3] Researchers should always consider the possibility of uncharacterized off-targets when interpreting unexpected phenotypes.
Q4: How does the cellular activity of this compound relate to its biochemical potency?
A4: In cellular assays, this compound effectively reduces global levels of H3K9me2 (the product of G9a) and 5mC (the product of DNMTs).[2] It inhibits cell proliferation in various cancer cell lines with GI50 values in the nanomolar range (e.g., 218 nM for CEMO-1, 269 nM for MV4-11, and 455 nM for OCI-Ly10).[1][2] These cellular effects, which include cell cycle arrest and apoptosis, are consistent with the inhibition of its primary epigenetic targets.[1][4]
Quantitative Data Summary
Table 1: Biochemical IC50 Values for this compound
| Target Enzyme | IC50 (nM) | Enzyme Class | Primary Function |
| G9a (EHMT2) | 8 | Histone Lysine Methyltransferase | H3K9 mono- and di-methylation |
| GLP (EHMT1) | 2 | Histone Lysine Methyltransferase | Forms heterodimer with G9a |
| DNMT1 | 382 | DNA Methyltransferase | Maintenance of DNA methylation |
| DNMT3A | 85 | DNA Methyltransferase | De novo DNA methylation |
| DNMT3B | 1200 | DNA Methyltransferase | De novo DNA methylation |
| Data sourced from multiple references.[1][2][5] |
Troubleshooting Guide
Issue: Unexpected Phenotype Observed (e.g., rapid cell death, differentiation, altered morphology) not readily explained by G9a/DNMT1 inhibition.
A: Yes, an unexpected phenotype could arise from an off-target effect, especially at higher concentrations of the inhibitor. It could also result from a previously uncharacterized downstream consequence of on-target inhibition in your specific cellular model. Here is a systematic approach to troubleshoot this issue.
Troubleshooting Workflow
This workflow can help determine if an observed effect is on-target or potentially off-target.
Caption: Troubleshooting workflow for investigating potential off-target effects.
Explanation of Workflow Steps:
-
Confirm Target Engagement: First, verify that this compound is engaging its intended targets (G9a/DNMT1) in your cell system at the concentration causing the phenotype. Use methods like Western Blot to check for a decrease in H3K9me2 levels or a Cellular Thermal Shift Assay (CETSA) to confirm direct binding.[6][7]
-
Use Orthogonal Approaches:
-
Different Inhibitor: Use another well-validated inhibitor for G9a (e.g., UNC0638) or DNMTs (e.g., decitabine) that is structurally unrelated to this compound. If this compound recapitulates the phenotype, the effect is more likely on-target.
-
Genetic Knockdown: Use siRNA, shRNA, or CRISPR to reduce the expression of G9a and/or DNMT1. If genetic knockdown reproduces the phenotype, it strongly suggests an on-target effect.[3]
-
-
Interpret Results:
-
If both the alternative inhibitor and genetic knockdown reproduce the phenotype, it is likely an on-target effect, possibly revealing a new biological role for G9a/DNMT1 in your model.
-
If neither orthogonal approach reproduces the phenotype, the effect is more likely off-target. In this case, consider broader screening approaches like kinase inhibitor profiling or proteomic analyses to identify potential off-target proteins.[8][9]
-
Experimental Protocols
Protocol 1: Western Blot for H3K9me2 Reduction
This protocol verifies the inhibition of G9a's methyltransferase activity in cells.
-
Cell Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with a dose-range of this compound (e.g., 10 nM to 1 µM) and a vehicle control (e.g., DMSO) for 48-72 hours.
-
Histone Extraction:
-
Harvest and wash cells with ice-cold PBS containing protease inhibitors.
-
Lyse cells and extract histones using a commercial kit or an acid extraction protocol (e.g., with 0.2 M H2SO4).
-
Quantify protein concentration using a BCA or Bradford assay.
-
-
SDS-PAGE and Western Blot:
-
Separate 15-20 µg of histone extract on a 15% SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate with a primary antibody against H3K9me2 overnight at 4°C.
-
Incubate with a primary antibody against total Histone H3 as a loading control.
-
Wash and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Develop with an ECL substrate and image the blot.
-
-
Analysis: Quantify the H3K9me2 band intensity and normalize it to the total Histone H3 signal. A dose-dependent decrease in normalized H3K9me2 indicates successful on-target G9a inhibition.
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a powerful method to confirm direct binding of a compound to its target protein in intact cells by measuring changes in the protein's thermal stability.[6][7][10]
-
Treatment: Treat intact cells in suspension or adherent plates with this compound at the desired concentration and a vehicle control for 1-2 hours at 37°C.
-
Heating:
-
Aliquot the cell suspensions into PCR tubes.
-
Heat the tubes to a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes in a PCR cycler, followed by a cooling step to 25°C. Include an unheated control.
-
-
Lysis: Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at 25°C).
-
Separation: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to separate the soluble protein fraction (supernatant) from the precipitated/aggregated proteins (pellet).
-
Detection:
-
Collect the supernatant.
-
Analyze the amount of soluble G9a or DNMT1 remaining at each temperature point using Western Blot or ELISA.
-
-
Analysis: Plot the percentage of soluble protein against temperature for both vehicle- and this compound-treated samples. A shift of the melting curve to the right for the this compound-treated sample indicates that the compound binds to and stabilizes the target protein, confirming engagement.
Signaling Pathway Visualization
Core Mechanism of this compound
This diagram illustrates the dual inhibitory action of this compound on the coordinated gene silencing machinery of G9a and DNMT1.
Caption: Dual inhibition of G9a and DNMT1 by this compound to reverse gene silencing.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. G9a inhibition by this compound: Developing a novel anti-tumoral strategy for castration-resistant prostate cancer using 2D and 3D in vitro models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. Discovery of first-in-class reversible dual small molecule inhibitors against G9a and DNMTs in hematological malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [bio-protocol.org]
- 8. Kinase Inhibitor Profiling Using Chemoproteomics | Springer Nature Experiments [experiments.springernature.com]
- 9. researchgate.net [researchgate.net]
- 10. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting variable GI50 values for CM-272
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing CM-272. Our goal is to help you achieve consistent and reliable results in your experiments.
Troubleshooting Guide: Variable GI50 Values for this compound
Inconsistent GI50 values for this compound can arise from a variety of factors, ranging from experimental technique to the inherent biology of the cell lines being tested. This guide provides a structured approach to identifying and resolving these issues.
Summary of Potential Causes and Solutions
| Category | Potential Cause | Troubleshooting Recommendation |
| Cell Culture & Plating | Cell line heterogeneity or genetic drift. | Use low-passage cells from a reputable cell bank. Regularly perform cell line authentication. |
| Inconsistent cell seeding density. | Use a precise cell counting method (e.g., automated cell counter). Ensure even cell suspension before plating. | |
| Cell confluence at the time of treatment or assay endpoint. | Optimize seeding density to ensure cells are in the exponential growth phase and do not become over-confluent. | |
| Mycoplasma contamination. | Regularly test for mycoplasma contamination. | |
| Compound & Reagents | Improper storage or handling of this compound. | Store this compound as recommended by the supplier. Avoid repeated freeze-thaw cycles. |
| Inaccurate drug concentration preparation. | Calibrate pipettes regularly. Prepare fresh serial dilutions for each experiment. | |
| Solvent (e.g., DMSO) concentration variability. | Ensure the final solvent concentration is consistent across all wells, including controls. | |
| Assay Protocol | Variation in incubation times (drug treatment or assay development). | Standardize all incubation times. Use a multichannel pipette or automated liquid handler for precise timing. |
| Choice of viability/cytotoxicity assay. | The mechanism of this compound (epigenetic modification) may lead to slower effects. Consider longer incubation times or assays that measure proliferation over time. Assays like CellTiter-Glo® (luminescence) may offer higher sensitivity than colorimetric assays (MTT, XTT). | |
| Edge effects in microplates. | Avoid using the outer wells of the plate, or fill them with sterile media/PBS to maintain humidity. | |
| Data Analysis | Incorrect normalization of data. | Ensure proper background subtraction and normalization to vehicle-treated control wells. |
| Curve-fitting algorithm. | Use a consistent, appropriate non-linear regression model (e.g., four-parameter logistic) to calculate GI50 values. |
Frequently Asked Questions (FAQs)
Q1: Why are my GI50 values for this compound different from published data?
A1: Discrepancies in GI50 values between labs can be due to a number of factors, including differences in cell lines (even if they have the same name), culture conditions (media, serum), the specific viability assay used, and the duration of drug exposure. This compound, as a dual inhibitor of G9a and DNMT1, influences epigenetic states, and the cellular response can be time-dependent.[1][2] Longer exposure times may be required to observe the full effect of the compound.
Q2: Can the cell passage number affect the GI50 of this compound?
A2: Yes, the passage number can significantly impact experimental outcomes. Continuous passaging can lead to genetic drift and altered gene expression, which may change the sensitivity of the cells to epigenetic modulators like this compound. It is recommended to use cells within a consistent and low passage number range for all experiments.
Q3: What is the optimal incubation time for this compound treatment?
A3: The optimal incubation time will be cell-line dependent. Since this compound's mechanism of action involves epigenetic modifications, which can take time to manifest as changes in cell proliferation or viability, a standard 24-hour incubation may not be sufficient. We recommend performing a time-course experiment (e.g., 24, 48, 72, and 96 hours) to determine the optimal endpoint for your specific cell line.
Q4: Does the choice of viability assay matter for this compound?
A4: Absolutely. Different assays measure different aspects of cell health. For example, MTT and XTT assays rely on metabolic activity, while assays like CellTiter-Glo® measure ATP levels. Given that this compound can induce apoptosis and decrease cell proliferation, the choice of assay can influence the resulting GI50 value.[1] It is important to choose an assay that is appropriate for your experimental question and to be consistent in its use.
Q5: How can I minimize variability in my GI50 experiments?
A5: To minimize variability, it is crucial to standardize your experimental protocol. This includes using a consistent cell passage number, precise cell seeding, accurate drug dilutions, uniform incubation times, and a consistent data analysis method. Additionally, performing experiments in biological and technical replicates can help ensure the reliability of your results.
Experimental Protocols
Detailed Protocol for GI50 Determination using a Luminescent-Based Assay (e.g., CellTiter-Glo®)
-
Cell Seeding:
-
Harvest cells that are in the exponential growth phase.
-
Perform an accurate cell count using an automated cell counter or a hemocytometer with trypan blue exclusion.
-
Dilute the cell suspension to the desired seeding density (determined empirically for each cell line to ensure they are not over-confluent at the end of the assay).
-
Seed the cells in a 96-well, opaque-walled plate suitable for luminescence readings.
-
Incubate the plate for 24 hours to allow cells to attach and resume growth.
-
-
This compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of this compound in culture medium to achieve the desired final concentrations. Ensure the final solvent concentration is consistent across all wells.
-
Remove the medium from the cells and add the medium containing the different concentrations of this compound. Include vehicle-only control wells.
-
Incubate the plate for the desired treatment duration (e.g., 72 hours).
-
-
Cell Viability Assay (CellTiter-Glo®):
-
Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.
-
Prepare the CellTiter-Glo® reagent according to the manufacturer's instructions.
-
Add the reagent to each well.
-
Place the plate on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Subtract the average background luminescence (from wells with no cells) from all other measurements.
-
Normalize the data to the vehicle-treated control wells (set to 100% viability).
-
Plot the normalized viability against the log of the this compound concentration.
-
Use a non-linear regression model (four-parameter logistic curve) to fit the data and calculate the GI50 value.
-
Visualizations
References
determining the EC50 of CM-272 in different cell types
Welcome to the technical support center for CM-272. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on determining the half-maximal effective concentration (EC50) of this compound in various cell types. Here you will find compiled data, detailed experimental protocols, and troubleshooting resources to facilitate your research.
EC50 Data for this compound in Various Cell Lines
The potency of this compound, a dual inhibitor of G9a and DNA methyltransferases (DNMTs), varies across different cell lines.[1][2][3][4] The following table summarizes the reported EC50, IC50 (half-maximal inhibitory concentration), and GI50 (half-maximal growth inhibition) values. While these terms are often used interchangeably, EC50 typically refers to the concentration for 50% of maximal effect, whereas IC50 and GI50 specify 50% inhibition.[5]
| Cell Line | Cancer Type | Parameter | Value (nM) | Citation |
| CEMO-1 | Acute Lymphoblastic Leukemia (ALL) | GI50 | 218 | [2][3][4] |
| MV4-11 | Acute Myeloid Leukemia (AML) | GI50 | 269 | [2][3][4] |
| OCI-Ly10 | Diffuse Large B-cell Lymphoma (DLBCL) | GI50 | 455 | [2][3][4] |
| MCF-10A (wild type) | Spontaneously immortalized breast | EC50 | 500 | [3] |
| MCF-10A (CDH-/-) | Spontaneously immortalized breast | EC50 | 200 | [3] |
| MM1.S | Multiple Myeloma | GI50 | 1041 | [3] |
| MO4 | Melanoma | IC50 | 384.4 | [6] |
Signaling Pathway of this compound
This compound is a first-in-class, reversible dual inhibitor targeting the epigenetic enzymes G9a and DNMTs.[2][3] G9a is a histone methyltransferase that catalyzes the dimethylation of histone H3 at lysine 9 (H3K9me2), a mark associated with transcriptional repression.[1][2] DNMTs (DNMT1, DNMT3A, DNMT3B) are responsible for DNA methylation, another key mechanism for gene silencing.[2] By inhibiting both G9a and DNMTs, this compound reduces global levels of H3K9me2 and 5-methylcytosine (5mC), leading to the re-expression of silenced tumor suppressor genes.[2][4] This activity can induce cell cycle arrest, apoptosis, and the activation of interferon-stimulated genes, contributing to its anti-tumor effects.[2][4]
Experimental Protocol: Determining EC50 via Cell Viability Assay
This section provides a generalized protocol for determining the EC50 of this compound using a common luminescence-based cell viability assay (e.g., CellTiter-Glo®).
1. Materials and Reagents:
-
This compound compound
-
Dimethyl sulfoxide (DMSO) for stock solution
-
Appropriate cell culture medium and supplements (e.g., FBS, antibiotics)
-
Selected cancer cell line(s)
-
Trypsin-EDTA
-
Phosphate-buffered saline (PBS)
-
Sterile, opaque-walled 96-well microplates suitable for luminescence assays
-
Luminescence-based cell viability reagent (e.g., CellTiter-Glo®)
-
Multichannel pipette
-
Plate reader with luminescence detection capabilities
2. Experimental Workflow:
3. Step-by-Step Procedure:
-
Cell Seeding: Harvest logarithmically growing cells and perform a cell count. Dilute the cell suspension to the desired seeding density and plate into a 96-well opaque plate. Allow cells to attach and recover overnight in a humidified incubator (37°C, 5% CO2).
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in cell culture medium to create a range of concentrations for the dose-response curve. A typical range might be from 1 nM to 10 µM. Include a vehicle-only control (medium with the highest concentration of DMSO used).
-
Cell Treatment: Carefully remove the old medium from the cells and add the medium containing the different concentrations of this compound or the vehicle control.
-
Incubation: Return the plate to the incubator for the desired exposure time (studies have used 48 to 72 hours).[3][6]
-
Viability Measurement: Remove the plate from the incubator and allow it to equilibrate to room temperature. Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Signal Detection: After a short incubation to stabilize the luminescent signal, measure the intensity using a plate reader.
-
Data Analysis:
-
Subtract the background luminescence (from wells with medium only).
-
Normalize the data by setting the average luminescence from the vehicle-treated wells to 100% viability.
-
Plot the normalized viability (%) against the logarithm of the this compound concentration.
-
Use a non-linear regression model (e.g., four-parameter variable slope) to fit a sigmoidal dose-response curve and determine the EC50 value. Software such as GraphPad Prism is recommended for this analysis.[7]
-
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is the difference between EC50, IC50, and GI50?
-
EC50 (Half Maximal Effective Concentration): The concentration of a drug that gives half of the maximal response.
-
IC50 (Half Maximal Inhibitory Concentration): The concentration of an inhibitor required to block a given biological process by 50%.[5] In cell viability assays, this is the concentration that reduces cell viability by half compared to an untreated control.[7]
-
GI50 (Half Maximal Growth Inhibition): The concentration required to inhibit cell growth by 50%. This metric is often used in cancer research.
-
For practical purposes in cell viability experiments with inhibitory compounds like this compound, these terms are often used interchangeably to denote potency.
Q2: My experimental EC50 value for this compound is different from the published data. What are the possible reasons?
-
Cell Line Authenticity and Passage Number: Cell lines can genetically drift over time and with increasing passage numbers. Always use low-passage, authenticated cells.
-
Assay Type: Different viability assays measure different parameters (e.g., ATP levels, metabolic activity, membrane integrity). An MTT assay may yield different results from a CellTiter-Glo (ATP) or trypan blue (membrane integrity) assay.
-
Exposure Time: The duration of drug treatment is critical. An EC50 value determined after 48 hours may differ significantly from one measured at 72 hours.[7]
-
Experimental Conditions: Factors like cell seeding density, serum concentration in the medium, and plate format can all influence the outcome.
-
Compound Handling: Ensure your this compound stock solution is properly stored and that dilutions are made accurately. Differences in stock solution preparation are a primary reason for discrepancies between labs.[8]
Q3: My dose-response curve does not look sigmoidal. How can I troubleshoot this?
-
No High-Dose Plateau (Hook Effect): If the curve doesn't plateau at higher concentrations, it may be due to compound precipitation, solubility issues, or off-target effects at high doses. Visually inspect the wells with the highest concentrations for any precipitate.
-
No Low-Dose Plateau: If you don't see a 100% viability plateau at low concentrations, you may need to test even lower doses.
-
Shallow or Irregular Curve: This can indicate high variability in your assay. Check for pipetting errors, edge effects on the plate, or inconsistent cell seeding. Ensure you have sufficient biological and technical replicates.[7]
-
Incomplete Curve: If the curve does not cross the 50% inhibition mark, the EC50 is greater than the highest concentration tested.[7] You must test higher concentrations to determine the true EC50. Conversely, if the entire curve is below 50%, you need to test lower concentrations.
Q4: How should I prepare and store this compound?
-
For initial stock solutions, dissolve this compound in a non-aqueous solvent like DMSO. Store this stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. For experiments, dilute the stock solution into your cell culture medium immediately before use. Be mindful of the final DMSO concentration in your assay, as high levels (>0.5%) can be toxic to cells.
References
- 1. G9a inhibition by this compound: Developing a novel anti-tumoral strategy for castration-resistant prostate cancer using 2D and 3D in vitro models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Discovery of first-in-class reversible dual small molecule inhibitors against G9a and DNMTs in hematological malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. GraphPad Prism 10 Curve Fitting Guide - The EC50 [graphpad.com]
- 6. Frontiers | Inhibiting Histone and DNA Methylation Improves Cancer Vaccination in an Experimental Model of Melanoma [frontiersin.org]
- 7. clyte.tech [clyte.tech]
- 8. Drug Discovery Assays Support—Troubleshooting | Thermo Fisher Scientific - KR [thermofisher.com]
Technical Support Center: Managing CM-272 Stability in Long-Term Experiments
This technical support center provides researchers, scientists, and drug development professionals with essential information for managing the stability of CM-272 in long-term experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended procedure for preparing and storing stock solutions of this compound?
A1: It is recommended to prepare stock solutions of this compound in a high-quality, anhydrous solvent such as Dimethyl Sulfoxide (DMSO). For long-term storage, aliquoting the stock solution into single-use vials is advised to minimize freeze-thaw cycles. These aliquots should be stored at -20°C or colder, protected from light.
Q2: How stable is this compound in aqueous solutions and cell culture media at physiological temperatures (37°C)?
A2: While specific quantitative data on the degradation rate of this compound in cell culture media at 37°C is not extensively published, it is generally recommended to add the compound to the culture medium immediately before use. The stability of small molecules in aqueous solutions can be influenced by factors such as pH, temperature, and the presence of media components. For long-term experiments, it is advisable to refresh the media with freshly diluted this compound at regular intervals (e.g., every 24-48 hours) to maintain a consistent effective concentration.
Q3: Can this compound solutions be subjected to multiple freeze-thaw cycles?
A3: To ensure the integrity and activity of this compound, it is best to avoid multiple freeze-thaw cycles. Preparing single-use aliquots of the stock solution is the recommended practice. If repeated use from a single stock vial is unavoidable, it should be kept on ice during use and promptly returned to -20°C storage.
Q4: Is this compound sensitive to light?
A4: Yes, this compound should be protected from light. Both stock solutions and experimental setups containing this compound should be shielded from direct light exposure to prevent potential photodegradation.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Inconsistent or decreasing compound activity over time in a long-term cell culture experiment. | Degradation of this compound in the culture medium at 37°C. | Replenish the cell culture medium with freshly prepared this compound every 24-48 hours. |
| Adsorption of the compound to plasticware. | Use low-adhesion plasticware for your experiments. Pre-coating plates with a blocking agent like bovine serum albumin (BSA) may also help in some cases. | |
| Precipitation of this compound in aqueous buffer or cell culture medium. | The final concentration of DMSO in the medium is too high. | Ensure the final concentration of DMSO in the culture medium is low (typically ≤ 0.1%) to maintain solubility and minimize solvent-induced cellular stress. |
| The aqueous buffer is not at an optimal pH for this compound solubility. | Check the pH of your buffer. While specific pH stability data for this compound is limited, most cell culture media are buffered around pH 7.4, which is generally suitable. | |
| Variability in experimental results between different batches of this compound. | Differences in compound purity or handling between batches. | Always source this compound from a reputable supplier and handle each batch consistently. Perform a dose-response validation for each new batch to ensure consistent activity. |
| Loss of this compound activity after prolonged storage of the stock solution. | Improper storage conditions or degradation due to repeated freeze-thaw cycles. | Store aliquoted stock solutions at -20°C or -80°C and protect from light. Avoid using stock solutions that have been stored for extended periods beyond the manufacturer's recommendations. |
Quantitative Data Summary
Limited publicly available data exists on the specific degradation kinetics of this compound under various long-term experimental conditions. However, general stability information for small molecules of similar classes provides guidance.
| Parameter | Condition | Recommendation/Observation | Reference |
| Solid Compound Storage | Dry, dark, short-term (days to weeks) | 0 - 4°C | |
| Dry, dark, long-term (months to years) | -20°C | ||
| Shipping Condition | Ambient temperature | Stable for a few weeks | |
| Stock Solution Storage | In DMSO | -20°C, protected from light | |
| Aqueous Solution Stability | General guidance | Prepare fresh for each experiment. Avoid prolonged storage. | - |
| Freeze-Thaw Cycles | Stock solution in DMSO | Minimize cycles by preparing single-use aliquots. | - |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, light-protected microcentrifuge tubes
-
-
Procedure:
-
Allow the this compound powder vial to equilibrate to room temperature before opening to prevent condensation.
-
Under sterile conditions, dissolve the this compound powder in the required volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex briefly to ensure complete dissolution.
-
Aliquot the stock solution into single-use, light-protected microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C.
-
Protocol 2: Western Blot Analysis of H3K9me2 and DNMT1 Levels
-
Cell Treatment:
-
Plate cells at the desired density and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound or vehicle control (DMSO) for the desired duration (e.g., 24, 48, 72 hours). For long-term experiments, replenish the media with fresh this compound every 24-48 hours.
-
-
Protein Extraction:
-
Wash cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration using a BCA or Bradford assay.
-
-
Western Blotting:
-
Denature protein lysates by boiling with Laemmli sample buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against H3K9me2, DNMT1, and a loading control (e.g., Histone H3 or β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify band intensities using densitometry software.
-
Mandatory Visualizations
Caption: this compound Signaling Pathway.
Caption: Long-Term this compound Experiment Workflow.
Technical Support Center: G9a Overexpression as a Mechanism of CM-272 Resistance
This technical support center provides troubleshooting guidance and frequently asked questions for researchers encountering resistance to the dual G9a/DNMT1 inhibitor, CM-272, potentially mediated by the overexpression of the histone methyltransferase G9a (also known as EHMT2).
Frequently Asked Questions (FAQs)
Q1: We are observing reduced sensitivity to this compound in our cancer cell line. Could G9a overexpression be the cause?
A1: Yes, overexpression of catalytically functional G9a has been demonstrated to confer resistance to this compound.[1] In prostate cancer cell lines, for instance, cells engineered to overexpress G9a showed higher resistance to this compound treatment.[1] This suggests that increased levels of the drug's primary target can diminish its efficacy. G9a is also frequently overexpressed in various cancers, including castration-resistant prostate cancer, and this is associated with poor prognosis and resistance to other therapies.[1][2][3][4][5][6][7]
Q2: What is the proposed molecular mechanism by which G9a overexpression leads to this compound resistance?
A2: The primary mechanism is likely a target-saturating effect. This compound is a reversible inhibitor of G9a and DNMT1.[8][9] If G9a protein levels are significantly elevated, the concentration of this compound may be insufficient to inhibit a substantial fraction of the G9a enzymatic activity, leading to sustained downstream effects that promote cell survival and proliferation. G9a-mediated resistance can also be linked to the transcriptional silencing of tumor suppressor genes via H3K9 di-methylation (H3K9me2), which creates a repressive chromatin state.[8][10]
Q3: Besides G9a, are there other factors that could contribute to this compound resistance?
A3: Yes. Since this compound is a dual inhibitor, alterations in DNMT1 expression or function could also play a role. Furthermore, resistance to this compound in bladder cancer has been linked to mutations in PIK3CA.[11] These mutations can lead to reduced EZH2 levels and decreased H3K27me3, suggesting a complex interplay between different epigenetic regulators in mediating drug response.[11] G9a is also known to interact with other proteins like EZH2 and HDACs, and alterations in these pathways could influence sensitivity to this compound.[10][12]
Q4: How can we confirm if G9a is overexpressed in our resistant cell line?
A4: You can assess G9a expression at both the mRNA and protein levels. Quantitative real-time PCR (qRT-PCR) can be used to measure EHMT2 mRNA levels, while Western blotting is the standard method to quantify G9a protein levels. Immunohistochemistry (IHC) can be used to assess G9a expression in tumor tissue samples.[7]
Q5: If we confirm G9a overexpression, what are the strategies to overcome this resistance?
A5:
-
Dose Escalation: A straightforward approach is to test higher concentrations of this compound, although this may be limited by off-target toxicity.
-
Combination Therapy: Combining this compound with other agents can be effective. For example, this compound has shown synergistic effects with cisplatin and the ERBB-targeted inhibitor, Lapatinib, in cholangiocarcinoma.[13] It also enhances the efficacy of immune checkpoint inhibitors like anti-PD-L1.[9][11]
-
Alternative G9a Inhibitors: Investigating other G9a inhibitors with different binding modes or greater potency might be beneficial.
-
Targeting Downstream Pathways: If G9a overexpression leads to the activation of specific survival pathways (e.g., PI3K/AKT, ERK/c-Myc), co-targeting these pathways could restore sensitivity.[12][14]
Troubleshooting Guide
| Observed Problem | Potential Cause | Recommended Troubleshooting Steps |
| Decreased cell death in this compound treated cells compared to sensitive controls. | G9a overexpression leading to insufficient target inhibition. | 1. Validate G9a Overexpression: Perform Western blot and qRT-PCR to compare G9a levels between your resistant and sensitive cell lines. 2. Confirm Target Engagement: Check for downstream effects of G9a inhibition, such as a reduction in global H3K9me2 levels via Western blot. If H3K9me2 is not decreasing, it indicates a lack of target engagement. 3. Titrate this compound Dose: Perform a dose-response curve with a wider concentration range to determine if resistance can be overcome with higher doses. |
| No change in H3K9me2 levels after this compound treatment. | 1. Severe G9a overexpression. 2. Issues with this compound compound stability or activity. 3. Inactive G9a catalytic function in the resistant cells. | 1. Verify Compound Integrity: Test the this compound on a known sensitive cell line to ensure it is active. 2. Assess G9a Catalytic Activity: Perform an in vitro methyltransferase assay using immunoprecipitated G9a from your resistant cells. 3. Knockdown G9a: Use siRNA or shRNA to knock down G9a in the resistant cells and see if it re-sensitizes them to this compound.[1] |
| Cell viability is reduced, but apoptosis is not induced. | G9a inhibition may be causing cell cycle arrest or senescence rather than apoptosis in this specific cell context. | 1. Cell Cycle Analysis: Use flow cytometry with propidium iodide staining to analyze the cell cycle distribution of treated cells. 2. Senescence Assay: Perform a β-galactosidase staining assay to check for markers of senescence. 3. Explore Autophagy: G9a has been linked to autophagy regulation. Assess autophagy markers like LC3-II by Western blot. |
| Resistance develops over time with chronic this compound exposure. | Acquired resistance through selection of G9a-overexpressing clones or activation of bypass signaling pathways. | 1. Monitor G9a Levels: Periodically check G9a protein levels in your long-term cultures. 2. Profile for Bypass Pathways: Use RNA-seq or proteomic analysis to compare chronically treated cells with parental cells to identify upregulated survival pathways (e.g., PI3K/AKT, ERK).[14] 3. Investigate other epigenetic regulators: Check for changes in the expression of DNMT1 and EZH2.[11] |
Quantitative Data Summary
Table 1: Impact of G9a Expression on Drug Sensitivity (Illustrative Data) This table summarizes conceptual findings from multiple studies showing a correlation between G9a expression and drug resistance.
| Cell Line / Cancer Type | G9a Expression Level | Drug | Effect on IC50 | Reference |
| DU145 (Prostate Cancer) | Overexpressed | This compound | Increased (Higher Resistance) | [1] |
| HNSCC Cell Lines | High | Cisplatin | Positive Correlation | [2] |
| PANC-1 (Pancreatic Cancer) | Overexpressed | Gemcitabine | Increased (Higher Resistance) | [3][15] |
| Bladder Cancer | High | This compound | Resistance in PIK3CA-mutant lines | [11] |
| HCC Cell Lines | High | Cisplatin | Increased (Higher Resistance) | [4] |
Experimental Protocols
Protocol 1: Western Blot for G9a and H3K9me2
Objective: To quantify the protein levels of G9a and its catalytic product, H3K9me2, in sensitive vs. resistant cells.
Methodology:
-
Cell Lysis: Harvest ~1-2 million cells, wash with ice-cold PBS, and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
Sample Preparation: Normalize protein amounts for all samples. Add Laemmli sample buffer and boil at 95°C for 5-10 minutes.
-
SDS-PAGE: Load 20-30 µg of protein per lane onto a 4-12% SDS-polyacrylamide gel. Run the gel until adequate separation is achieved.
-
Protein Transfer: Transfer proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.
-
Recommended Antibodies:
-
Rabbit anti-G9a/EHMT2
-
Rabbit anti-Histone H3 (total)
-
Rabbit anti-di-methyl Histone H3 (Lys9)
-
Mouse anti-β-actin (as a loading control)
-
-
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate with HRP-conjugated anti-rabbit or anti-mouse secondary antibodies for 1 hour at room temperature.
-
Detection: Wash the membrane three times with TBST. Apply an enhanced chemiluminescence (ECL) substrate and visualize the bands using a chemiluminescence imaging system.
-
Quantification: Densitometrically quantify the bands and normalize G9a to β-actin and H3K9me2 to total H3.
Protocol 2: Cell Viability Assay (e.g., CCK-8 or MTT)
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound.
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Prepare a serial dilution of this compound. Replace the media in the wells with media containing the different concentrations of this compound. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 48-72 hours in a standard cell culture incubator.
-
Reagent Addition: Add CCK-8 or MTT reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.
-
Absorbance Reading: Measure the absorbance at the appropriate wavelength (e.g., 450 nm for CCK-8) using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle control. Plot the normalized viability against the log of the drug concentration and use a non-linear regression model to calculate the IC50 value.
Visualizations
Caption: Mechanism of this compound resistance via G9a overexpression.
Caption: Troubleshooting workflow for suspected G9a-mediated this compound resistance.
Caption: G9a's role in signaling networks contributing to drug resistance.
References
- 1. G9a inhibition by this compound: Developing a novel anti-tumoral strategy for castration-resistant prostate cancer using 2D and 3D in vitro models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. The histone methyltransferase G9a as a therapeutic target to override gemcitabine resistance in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. High Expression of G9a Induces Cisplatin Resistance in Hepatocellular Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Enhanced Expression of EHMT2 Is Involved in the Proliferation of Cancer Cells through Negative Regulation of SIAH1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The novel prognostic marker, EHMT2, is involved in cell proliferation via HSPD1 regulation in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. EHMT2 (G9a) activation in mantle cell lymphoma and its associated DNA methylation and gene expression - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Novel G9a/DNMT first-in-class dual reversible inhibitor has potent antitumor effect in bladder cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. G9a in Cancer: Mechanisms, Therapeutic Advancements, and Clinical Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. EZH2/G9a interact to mediate drug resistance in non-small-cell lung cancer by regulating the SMAD4/ERK/c-Myc signaling axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Dual Targeting of G9a and DNA Methyltransferase-1 for the Treatment of Experimental Cholangiocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Histone methyltransferases EHMT1 and EHMT2 (GLP/G9A) maintain PARP inhibitor resistance in high-grade serous ovarian carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The histone methyltransferase G9a as a therapeutic target to override gemcitabine resistance in pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
minimizing CM-272 impact on non-malignant cell lines
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the impact of the dual G9a/DNMT inhibitor, CM-272, on non-malignant cell lines during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a first-in-class, reversible, dual small molecule inhibitor that targets the epigenetic enzymes G9a (a histone methyltransferase) and DNA methyltransferases (DNMTs).[1][2][3] G9a physically interacts with DNMT1 to coordinate DNA and histone methylation, leading to the transcriptional silencing of target genes.[2] By inhibiting both G9a and DNMTs, this compound leads to a reduction in global levels of H3K9me2 (histone H3 lysine 9 dimethylation) and 5mC (5-methylcytosine).[2][3] This epigenetic reprogramming can reactivate tumor suppressor genes, inhibit cancer cell proliferation, and induce apoptosis and immunogenic cell death.[2][4]
Q2: Is this compound cytotoxic to non-malignant cell lines?
A2: this compound exhibits a degree of selectivity for cancer cells over non-malignant cells. Studies have shown that while this compound significantly reduces viability and proliferation in cancer cell lines at certain concentrations, non-malignant cell lines are only notably affected at higher doses.[5] For example, a 500 nM concentration of this compound was shown to enhance apoptosis in prostate cancer cell lines with only a limited effect on non-malignant and stromal cells.[5] This differential sensitivity allows for a therapeutic window where anti-tumoral effects can be maximized while minimizing toxicity to normal cells.
Q3: My non-malignant control cells are showing significant toxicity. What are the likely causes and solutions?
A3: Unintended toxicity in non-malignant cells can stem from several factors. This guide will help you troubleshoot the issue.
Q4: Are certain types of cell viability assays more prone to error when assessing drug toxicity?
A4: Yes. Assays that rely on metabolic activity, such as MTT or MTS, can sometimes be misleading.[6][7][8] A drug might not kill the cells but may arrest the cell cycle, leading to an increase in cell size and mitochondrial activity.[6] This can result in a false reading of higher "viability" than is accurate.[6] It is recommended to use an orthogonal method that directly measures cell numbers, such as nuclei counting via fluorescence microscopy (e.g., Hoechst staining) or a trypan blue exclusion assay, to confirm results from metabolic assays.[6]
Quantitative Data Summary
The following tables summarize the inhibitory concentrations of this compound across various cancer cell lines. Data for non-malignant lines is often descriptive, emphasizing the need for higher concentrations to induce toxicity compared to malignant counterparts.
Table 1: this compound Inhibitory Concentrations (GI₅₀) in Hematological Malignancies
| Cell Line | Cancer Type | GI₅₀ (48h treatment) | Reference |
|---|---|---|---|
| CEMO-1 | Acute Lymphoblastic Leukemia (ALL) | 218 nM | [2][3] |
| MV4-11 | Acute Myeloid Leukemia (AML) | 269 nM | [2][3] |
| OCI-Ly10 | Diffuse Large B-cell Lymphoma (DLBCL) | 455 nM |[2][3] |
Table 2: this compound Half Maximal Inhibitory Concentration (IC₅₀) for Target Enzymes
| Target Enzyme | IC₅₀ | Reference |
|---|---|---|
| G9a | 8 nM | [2][3] |
| GLP | 2 nM | [3] |
| DNMT1 | 382 nM | [2][3] |
| DNMT3A | 85 nM | [2][3] |
| DNMT3B | 1200 nM |[3] |
Table 3: Comparative Effects of this compound on Prostate Cancer vs. Non-Malignant Cells
| Cell Line Type | Observation | This compound Concentration | Reference |
|---|---|---|---|
| Prostate Cancer (PCa) | Significant reduction in cell viability and proliferation. | Dose-dependent | [5] |
| Prostate Cancer (PCa) | Enhanced apoptosis. | 500 nM | [5] |
| Non-Malignant Prostate | Cell proliferation impaired only at higher doses. | >500 nM | [5] |
| Non-Malignant Prostate | Limited apoptotic effect. | 500 nM |[5] |
Experimental Protocols
Protocol 1: Dose-Response Curve using MTT Assay to Determine Therapeutic Window
This protocol outlines a method to determine the optimal concentration of this compound that is cytotoxic to a target cancer cell line while having minimal effect on a non-malignant control line.
Methodology:
-
Cell Seeding: Seed both the cancer cell line and the non-malignant control cell line into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well). Allow cells to adhere overnight.
-
Drug Treatment: Prepare a series of this compound dilutions in culture medium. A common range is a logarithmic scale from 1 nM to 10 µM. Remove the old medium from the cells and add 100 µL of the drug dilutions to the respective wells. Include wells with vehicle (e.g., DMSO) as a negative control.
-
Incubation: Incubate the plates for the desired experimental duration (e.g., 48 or 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 3-4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.
-
Data Acquisition: Read the absorbance of the plates on a microplate reader at a wavelength of 570 nm.
-
Analysis: Normalize the absorbance values to the vehicle control wells to calculate the percentage of cell viability. Plot viability against the logarithm of this compound concentration for both cell lines to determine their respective IC₅₀ values and identify a concentration range with maximal effect on cancer cells and minimal effect on non-malignant cells.
Protocol 2: Apoptosis Assessment by Annexin V Staining
This protocol is used to quantify the percentage of apoptotic cells following this compound treatment, allowing for a direct comparison between malignant and non-malignant cell lines.
Methodology:
-
Cell Treatment: Seed and treat both malignant and non-malignant cells in 6-well plates with the desired concentration of this compound (e.g., 500 nM) and a vehicle control for a specified time (e.g., 72 hours).[5]
-
Cell Harvesting: Harvest the cells, including both adherent and floating populations. Centrifuge the cell suspension and wash the pellet with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin-binding buffer. Add FITC-conjugated Annexin V and a viability dye like Propidium Iodide (PI).
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
-
Analysis: Quantify the percentage of cells in each quadrant to determine the apoptotic rate induced by this compound in each cell line.
References
- 1. G9a inhibition by this compound: Developing a novel anti-tumoral strategy for castration-resistant prostate cancer using 2D and 3D in vitro models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Discovery of first-in-class reversible dual small molecule inhibitors against G9a and DNMTs in hematological malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. biorxiv.org [biorxiv.org]
- 7. Drug toxicity assessment: cell proliferation versus cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cell Culture-Based Assessment of Toxicity and Therapeutics of Phytochemical Antioxidants - PMC [pmc.ncbi.nlm.nih.gov]
interpreting unexpected results in CM-272 experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting unexpected results from experiments involving the dual G9a/DNMT1 inhibitor, CM-272.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a first-in-class, reversible dual inhibitor of the histone methyltransferase G9a and DNA methyltransferases (DNMTs).[1] It functions by competitively inhibiting the substrate-binding domains of these enzymes, leading to a reduction in H3K9me2 and 5mC levels. This epigenetic modulation can induce apoptosis, inhibit cell proliferation, and trigger an interferon response in cancer cells.[2]
Q2: I'm observing a significant decrease in H3K9me2 levels after this compound treatment, but little to no change in global DNA methylation. Is this expected?
A2: Yes, this is a plausible outcome. Studies have shown that at certain concentrations, this compound can lead to significant inhibition of G9a activity without substantially affecting DNMT1 activity.[3] The IC50 values for G9a are generally lower than for DNMT1, suggesting a concentration-dependent differential effect.[1]
Q3: Why am I seeing different effects on cell viability when comparing this compound treatment to G9a knockdown in the same cell line?
A3: This discrepancy can arise from the non-canonical functions of G9a. While this compound primarily inhibits the catalytic (methyltransferase) activity of G9a, the protein itself can act as a scaffold to assemble transcriptional coactivators. G9a knockdown removes the entire protein, affecting both its catalytic and non-catalytic scaffolding functions. For instance, in PC3 prostate cancer cells, the impact on cell viability is greater with G9a knockdown compared to this compound treatment, suggesting an additional, non-catalytic role of G9a in this cell line.[3]
Q4: My dose-response curve for this compound is not a classic sigmoidal shape. What could be the reason?
A4: A non-sigmoidal dose-response curve can be indicative of several factors. At low concentrations, this compound might induce compensatory mechanisms or off-target effects that stimulate proliferation, leading to a hormetic response. Alternatively, if the highest concentrations used are not sufficient to induce maximal inhibition, the upper plateau of the curve may not be reached. It is also crucial to consider the doubling time of your specific cell line, as this can influence the outcome of viability assays.
Q5: Can this compound have paradoxical effects on gene expression?
A5: Yes, paradoxical effects are possible. While G9a is primarily known as a transcriptional repressor, it can also function as a coactivator for a subset of genes. Therefore, inhibiting G9a with this compound could paradoxically lead to the downregulation of certain genes, depending on the cellular context and the specific gene's regulatory landscape.
Troubleshooting Guide
Unexpected Result 1: High Variability in Cell Viability Assays
-
Possible Cause: Inconsistent cell seeding density, edge effects in multi-well plates, or variability in drug concentration.
-
Troubleshooting Steps:
-
Ensure a homogenous single-cell suspension before seeding.
-
Avoid using the outer wells of multi-well plates, or fill them with sterile PBS to maintain humidity.
-
Prepare fresh drug dilutions for each experiment and ensure thorough mixing.
-
Increase the number of technical and biological replicates.
-
Unexpected Result 2: No significant apoptosis induction despite a decrease in cell viability.
-
Possible Cause: The observed decrease in viability might be due to cell cycle arrest rather than apoptosis. This compound has been shown to block cell cycle progression.[2]
-
Troubleshooting Steps:
-
Perform cell cycle analysis using flow cytometry (e.g., propidium iodide staining) to assess the distribution of cells in different phases of the cell cycle.
-
Investigate markers of senescence (e.g., β-galactosidase staining) as an alternative mechanism of growth inhibition.
-
Unexpected Result 3: Development of resistance to this compound over time.
-
Possible Cause: Cancer cells can develop resistance to epigenetic drugs through various mechanisms, including upregulation of drug efflux pumps, mutations in the target enzymes, or activation of bypass signaling pathways. One identified mechanism limiting this compound efficacy is the promotion of a hypoxic environment through increased HIF-1α transcriptional activity.[4]
-
Troubleshooting Steps:
-
Investigate the expression of ABC transporters (e.g., P-glycoprotein).
-
Sequence the G9a and DNMT1 genes in resistant cells to check for mutations.
-
Explore combination therapies. For example, combining this compound with immunotherapy has shown promise in overcoming resistance.[4]
-
Unexpected Result 4: Discrepancy between in vitro and in vivo results.
-
Possible Cause: The tumor microenvironment in vivo is significantly more complex than in vitro conditions. Factors such as drug metabolism, bioavailability, and interactions with other cell types (e.g., immune cells, fibroblasts) can influence the drug's efficacy.
-
Troubleshooting Steps:
-
Assess the pharmacokinetic and pharmacodynamic properties of this compound in your animal model.
-
Analyze the tumor microenvironment in treated and untreated animals, looking at immune cell infiltration and stromal cell responses.
-
Consider using 3D culture models (spheroids or organoids) as an intermediate step between 2D culture and in vivo experiments to better mimic the in vivo environment.[3]
-
Data Presentation
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Assay Duration | Reference |
| CEMO-1 | Acute Lymphoblastic Leukemia | 218 | 48h | MedChemExpress Data |
| MV4-11 | Acute Myeloid Leukemia | 269 | 48h | MedChemExpress Data |
| OCI-Ly10 | Diffuse Large B-cell Lymphoma | 455 | 48h | MedChemExpress Data |
| BJ | Human Fibroblasts | 314.6 | 48h | [5] |
| MO4 | Melanoma | 384.4 | 72h | [6] |
Table 2: Effect of this compound on Apoptosis in Prostate Cancer Cell Lines
| Cell Line | Treatment | % Apoptotic Cells (relative to control) | Reference |
| DU145 | 500 nM this compound (3 days) | ~25% | [7] |
| PC3 | 500 nM this compound (3 days) | ~15% | [7] |
| LNCaP | 500 nM this compound (3 days) | ~12% | [7] |
Experimental Protocols
Cell Viability Assay (MTT-based)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.
-
Drug Treatment: Treat cells with a serial dilution of this compound (e.g., 0.01 to 10 µM) and a vehicle control (e.g., DMSO). Incubate for the desired period (e.g., 48 or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Cell Treatment: Seed cells in a 6-well plate and treat with the desired concentration of this compound and a vehicle control for the specified time.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.
-
Washing: Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.
-
Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Add 400 µL of 1X Annexin V binding buffer to each tube and analyze the cells by flow cytometry within 1 hour.
-
Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic).
Western Blot for Histone Modifications (H3K9me2)
-
Histone Extraction: Treat cells with this compound. Lyse the cells and perform acid extraction of histones.
-
Protein Quantification: Determine the protein concentration of the histone extracts using a Bradford or BCA assay.
-
SDS-PAGE: Denature 15-20 µg of histone extract in Laemmli buffer at 95°C for 5 minutes. Separate the proteins on a 15% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against H3K9me2 (and a loading control like total Histone H3) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an ECL detection reagent and an imaging system.
-
Analysis: Quantify the band intensities and normalize the H3K9me2 signal to the total H3 signal.
Visualizations
Caption: Mechanism of action of this compound.
Caption: Troubleshooting flowchart for unexpected this compound results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of first-in-class reversible dual small molecule inhibitors against G9a and DNMTs in hematological malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. G9a inhibition by this compound: Developing a novel anti-tumoral strategy for castration-resistant prostate cancer using 2D and 3D in vitro models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A "One Arrow Three Eagle" Strategy to Improve this compound Primed Bladder Cancer Immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Reversible dual inhibitor against G9a and DNMT1 improves human iPSC derivation enhancing MET and facilitating transcription factor engagement to the genome - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Inhibiting Histone and DNA Methylation Improves Cancer Vaccination in an Experimental Model of Melanoma [frontiersin.org]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Improving the Therapeutic Window of CM-272 in Preclinical Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the dual G9a/DNMT1 inhibitor, CM-272. The information is designed to address specific issues that may be encountered during preclinical experiments, with a focus on optimizing its therapeutic window.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a first-in-class, reversible, and dual inhibitor of the histone methyltransferase G9a and DNA methyltransferases (DNMTs).[1][2][3] Its primary mechanism of action involves the simultaneous inhibition of these two key epigenetic enzymes, which leads to the reactivation of tumor suppressor genes and the induction of an immunogenic response in cancer cells.[1][4] G9a is responsible for mono- and di-methylation of histone H3 at lysine 9 (H3K9me1/2), a mark associated with gene silencing. DNMTs, particularly DNMT1, maintain DNA methylation patterns, another critical mechanism for transcriptional repression. By inhibiting both, this compound can synergistically reverse epigenetic silencing of genes involved in tumor suppression and immune signaling.[1][2]
Q2: In which cancer models has this compound shown preclinical efficacy?
A2: Preclinical studies have demonstrated the anti-tumor effects of this compound in a variety of cancer models, including:
-
Hematological Malignancies: Acute Myeloid Leukemia (AML), Acute Lymphoblastic Leukemia (ALL), and Diffuse Large B-cell Lymphoma (DLBCL).[4]
-
Prostate Cancer: Particularly in castration-resistant prostate cancer (CRPC) models.
-
Bladder Cancer
-
Cholangiocarcinoma [5]
-
Hepatocellular Carcinoma [6]
-
Pancreatic Ductal Adenocarcinoma (PDAC)
Q3: What is the known therapeutic window of this compound in preclinical mouse models?
A3: The therapeutic window of this compound is defined by the dose range that provides anti-tumor efficacy without causing unacceptable toxicity. In preclinical mouse models, a maximum tolerated dose (MTD) of 2.5 mg/kg administered intravenously (i.v.) daily has been established.[4] At this dose, this compound was well-tolerated, with no significant weight loss, signs of sickness, or adverse effects on hematological parameters or liver function observed in Rag2-/-γc-/- mice over a 4-week treatment period.[4] Efficacious doses in various xenograft models have been reported to be in the range of 2.5 mg/kg to 5 mg/kg.[7] This suggests a favorable therapeutic window in these specific preclinical settings.
Q4: How should this compound be prepared for in vivo administration?
A4: this compound is soluble in dimethyl sulfoxide (DMSO). For in vivo intravenous (i.v.) administration in mice, a common practice for poorly soluble compounds is to first dissolve the compound in a minimal amount of DMSO and then dilute it with a suitable vehicle to a final, injectable concentration. A frequently used vehicle for such compounds is a mixture of solvents like polyethylene glycol (PEG), propylene glycol (PG), and water or saline. For example, a formulation could involve dissolving this compound in DMSO, followed by dilution in a vehicle such as 20% N,N-Dimethylacetamide (DMA), 40% Propylene glycol (PG), and 40% Polyethylene Glycol (PEG-400) (DPP). It is crucial to perform small-scale solubility and stability tests with the chosen vehicle before preparing a large batch for animal studies. The final concentration of DMSO in the injected solution should be kept to a minimum (typically below 5-10%) to avoid vehicle-related toxicity.
Troubleshooting Guides
In Vitro Experiments
| Problem | Potential Cause | Troubleshooting Steps |
| Lower than expected cytotoxicity or inhibition of cell proliferation. | 1. Suboptimal this compound concentration: The GI50 values for this compound can vary significantly between cell lines (e.g., 218 nM for CEMO-1, 269 nM for MV4-11, and 455 nM for OCI-Ly10). 2. Cell line resistance: Overexpression of G9a can confer resistance to this compound.[8] 3. Incorrect assessment of cell viability: Different viability assays measure different cellular parameters. | 1. Perform a dose-response curve (e.g., 10 nM to 10 µM) to determine the optimal concentration for your cell line. 2. Check the baseline expression levels of G9a and DNMT1 in your cell line via Western blot or qPCR. Consider using a different cell line if expression is very low. 3. Use at least two different cell viability assays (e.g., a metabolic assay like MTT or MTS and a membrane integrity assay like trypan blue exclusion) to confirm results.[4] |
| Inconsistent results between experiments. | 1. This compound degradation: Improper storage or handling of this compound stock solutions. 2. Cell culture variability: Changes in cell passage number, confluency, or media components. | 1. Prepare fresh stock solutions of this compound in DMSO and store them in small aliquots at -20°C or -80°C, protected from light. Avoid repeated freeze-thaw cycles. 2. Maintain consistent cell culture practices. Use cells within a defined passage number range and ensure similar confluency at the time of treatment. |
| No change in global H3K9me2 or 5mC levels after treatment. | 1. Insufficient treatment duration or concentration: Epigenetic modifications can be stable and may require longer treatment times or higher concentrations to observe changes. 2. Inefficient histone or DNA extraction. 3. Poor antibody quality for Western blot or dot blot. | 1. Perform a time-course experiment (e.g., 24, 48, 72 hours) and a dose-response experiment to determine the optimal conditions for observing changes in epigenetic marks. 2. Use a validated protocol for histone and DNA extraction. For histones, acid extraction is a common method.[9] 3. Use antibodies validated for the detection of H3K9me2 and 5mC in your experimental setup. Include positive and negative controls. |
In Vivo Experiments
| Problem | Potential Cause | Troubleshooting Steps |
| Signs of toxicity in animals (e.g., weight loss, ruffled fur, lethargy) at or below the reported MTD of 2.5 mg/kg i.v. | 1. Vehicle-related toxicity: The vehicle used to dissolve and administer this compound may be causing adverse effects. 2. Strain-specific sensitivity: Different mouse strains can have varying sensitivities to drug toxicity. 3. Rapid injection: Too rapid intravenous injection can cause acute toxicity. | 1. Administer a vehicle-only control group to assess for any vehicle-related toxicity. Consider alternative, well-tolerated vehicles for intravenous administration of poorly soluble compounds.[7] 2. If using a different mouse strain than reported in the literature, perform a dose-escalation study to determine the MTD in your specific strain. 3. Administer the drug via slow intravenous infusion rather than a rapid bolus injection. |
| Lack of anti-tumor efficacy. | 1. Suboptimal dosing or schedule: The dose or frequency of administration may not be sufficient to maintain a therapeutic concentration of this compound in the tumor tissue. 2. Poor tumor model selection: The chosen tumor model may not be dependent on the G9a/DNMT1 axis for its growth and survival. 3. Drug formulation issues: Precipitation of this compound in the formulation or upon injection. | 1. If toxicity is not observed, consider a dose-escalation study. Alternatively, consider a more frequent dosing schedule (e.g., twice daily) if the pharmacokinetic profile of this compound is short. 2. Before initiating in vivo studies, confirm the sensitivity of your cancer cell line to this compound in vitro. 3. Visually inspect the formulation for any precipitation before each injection. Consider reformulating with different excipients if precipitation is an issue. |
| High variability in tumor growth within the treatment group. | 1. Inconsistent drug administration: Variability in the volume or rate of injection. 2. Heterogeneity of the tumor model: Inconsistent tumor cell implantation or engraftment. | 1. Ensure all personnel involved in drug administration are properly trained and follow a standardized protocol for injection. 2. Optimize the tumor implantation procedure to ensure consistent tumor size at the start of treatment. Randomize animals into treatment and control groups based on initial tumor volume. |
Data Presentation
In Vitro Efficacy of this compound
| Cell Line | Cancer Type | IC50 / GI50 (nM) |
| CEMO-1 | Acute Lymphoblastic Leukemia | 218 |
| MV4-11 | Acute Myeloid Leukemia | 269 |
| OCI-Ly10 | Diffuse Large B-cell Lymphoma | 455 |
Data compiled from MedChemExpress and other sources.
In Vivo Preclinical Data for this compound
| Parameter | Value | Species | Administration Route | Reference |
| Maximum Tolerated Dose (MTD) | 2.5 mg/kg/day | Mouse (Rag2-/-γc-/-) | Intravenous (i.v.) | [4] |
| Efficacious Dose (AML model) | 2.5 mg/kg/day | Mouse | Intravenous (i.v.) | [7] |
| Efficacious Dose (Bladder Cancer model) | 5 mg/kg | Mouse | Not specified | [7] |
Experimental Protocols
Cell Viability Assay (MTT/MTS)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours to allow for cell attachment.
-
Treatment: Prepare serial dilutions of this compound in growth medium. Remove the old medium from the wells and add 100 µL of the drug-containing medium to each well. Include a vehicle-only control (e.g., DMSO at the same final concentration as the highest this compound dose).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours).
-
MTT/MTS Addition: Add 10-20 µL of MTT (5 mg/mL in PBS) or MTS reagent to each well and incubate for 1-4 hours at 37°C, protected from light.
-
Solubilization (for MTT): If using MTT, add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well and incubate for at least 2 hours to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (typically 570 nm for MTT and 490 nm for MTS) using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control cells.
Western Blot for H3K9me2
-
Histone Extraction: Treat cells with this compound as desired. Harvest cells and perform histone extraction using an acid extraction protocol.
-
Protein Quantification: Determine the protein concentration of the histone extracts using a BCA or Bradford assay.
-
SDS-PAGE: Load 10-20 µg of histone extract per lane on a 15% SDS-polyacrylamide gel. Run the gel until adequate separation of low molecular weight proteins is achieved.
-
Protein Transfer: Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for H3K9me2 (diluted in blocking buffer) overnight at 4°C with gentle agitation. Also, probe a separate membrane or strip with an antibody for total Histone H3 as a loading control.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the H3K9me2 signal to the total Histone H3 signal.
Immunohistochemistry (IHC) for Ki67
-
Tissue Preparation: Fix tumor tissues in 10% neutral buffered formalin and embed in paraffin. Cut 4-5 µm sections and mount them on charged slides.
-
Deparaffinization and Rehydration: Deparaffinize the slides in xylene and rehydrate through a graded series of ethanol to water.
-
Antigen Retrieval: Perform heat-induced epitope retrieval using a citrate buffer (pH 6.0) in a pressure cooker or water bath.
-
Peroxidase Blocking: Block endogenous peroxidase activity by incubating the slides in 3% hydrogen peroxide for 10-15 minutes.
-
Blocking: Block non-specific antibody binding by incubating with a blocking serum (from the same species as the secondary antibody) for 30-60 minutes.
-
Primary Antibody Incubation: Incubate the slides with a primary antibody against Ki67 overnight at 4°C.
-
Secondary Antibody and Detection: Use a biotinylated secondary antibody followed by a streptavidin-HRP conjugate and a DAB substrate kit for signal detection, or use a polymer-based detection system.
-
Counterstaining: Counterstain the nuclei with hematoxylin.
-
Dehydration and Mounting: Dehydrate the slides through a graded series of ethanol to xylene and mount with a permanent mounting medium.
-
Analysis: Image the slides and quantify the percentage of Ki67-positive nuclei in the tumor sections.
Visualizations
Caption: Mechanism of action of this compound.
References
- 1. DNA Methylation Inhibitors: Retrospective and Perspective View - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparison of DNMT1 inhibitors by methylome profiling identifies unique signature of 5-aza-2'deoxycytidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Epigenetic Changes in the Brain: Measuring Global Histone Modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Histone western blot protocol | Abcam [abcam.com]
- 5. bosterbio.com [bosterbio.com]
- 6. abcam.cn [abcam.cn]
- 7. Intravenous administration of poorly soluble new drug entities in early drug discovery: the potential impact of formulation on pharmacokinetic parameters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. reddit.com [reddit.com]
addressing batch-to-batch variability of CM-272
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with CM-272. Our goal is to help you address potential batch-to-batch variability and ensure the consistency and reliability of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and reversible dual inhibitor of the histone methyltransferase G9a (also known as EHMT2) and DNA methyltransferases (DNMTs).[1] It competitively inhibits G9a and the G9a-like protein (GLP), as well as DNMT1, DNMT3A, and DNMT3B.[1] This dual inhibition leads to a reduction in histone H3 lysine 9 dimethylation (H3K9me2) and DNA methylation (5mC), which in turn can reactivate tumor suppressor genes and induce apoptosis in cancer cells.[2][3]
Q2: What are the reported IC50 values for this compound?
The half-maximal inhibitory concentration (IC50) of this compound can vary depending on the target enzyme and the assay conditions. The following table summarizes a selection of reported IC50 values from the literature.
| Target | IC50 (nM) |
| G9a | 8 |
| GLP | 2 |
| DNMT1 | 382 |
| DNMT3A | 85 |
| DNMT3B | 1200 |
Source: MedChemExpress
Q3: How should I store and handle this compound?
For optimal stability, this compound should be stored as a solid at -20°C. For preparing stock solutions, high-quality, anhydrous dimethyl sulfoxide (DMSO) is recommended. Aliquot the stock solution to avoid repeated freeze-thaw cycles and store at -80°C. Before use, allow the vial to equilibrate to room temperature before opening to prevent condensation.
Troubleshooting Guide for Batch-to-Batch Variability
Batch-to-batch variation in small molecule inhibitors can arise from several factors, including the purity of the compound, the presence of contaminants, or inconsistencies in experimental procedures.[4][5][6] This guide provides a systematic approach to troubleshooting unexpected results with this compound.
Scenario 1: Inconsistent IC50 values in cell viability assays.
You observe a significant shift in the IC50 value of this compound in your cell-based assays compared to previous batches or published data.
Troubleshooting Workflow
References
- 1. Discovery of an in vivo Chemical Probe of the Lysine Methyltransferases G9a and GLP - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. azom.com [azom.com]
- 4. youtube.com [youtube.com]
- 5. surfacemeasurementsystems.com [surfacemeasurementsystems.com]
- 6. researchgate.net [researchgate.net]
Validation & Comparative
A Head-to-Head Comparison: The Dual G9a/DNMT Inhibitor CM-272 Versus the DNMT Inhibitor Decitabine
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of CM-272, a novel dual inhibitor of G9a histone methyltransferase and DNA methyltransferases (DNMTs), and decitabine, an established DNMT inhibitor used in the treatment of myeloid malignancies. This document outlines their mechanisms of action, summarizes key preclinical data, provides detailed experimental protocols for relevant assays, and visualizes their distinct signaling pathways.
At a Glance: Key Differences and Mechanisms of Action
This compound represents a newer class of epigenetic modulators by simultaneously targeting two key enzymes involved in gene silencing: G9a and DNMTs. G9a is a histone methyltransferase that primarily catalyzes the dimethylation of histone H3 at lysine 9 (H3K9me2), a mark associated with transcriptional repression. DNMTs, on the other hand, are responsible for maintaining DNA methylation patterns, another critical mechanism of gene silencing. By inhibiting both, this compound offers a multi-pronged approach to reactivating tumor suppressor genes.[1]
Decitabine, a nucleoside analog of 2'-deoxycytidine, functions primarily as a hypomethylating agent. After incorporation into DNA, it covalently traps DNMTs, leading to their degradation and a subsequent reduction in global DNA methylation.[2][3] This reactivation of silenced genes is a key component of its anti-tumor activity.[4] However, decitabine's mechanism is also linked to the induction of DNA damage and the activation of cellular stress responses.[3][5][6]
Performance Data: A Preclinical Overview
While direct head-to-head preclinical studies are limited, the following tables summarize available quantitative data for this compound and decitabine from various studies. It is important to note that these data were generated in different experimental settings and cell lines, and therefore, direct comparisons should be made with caution.
Table 1: In Vitro Efficacy of this compound
| Cell Line | Cancer Type | Metric | Value | Reference |
| CEMO-1 | Acute Lymphoblastic Leukemia (ALL) | GI50 (48h) | 218 nM | [7] |
| MV4-11 | Acute Myeloid Leukemia (AML) | GI50 (48h) | 269 nM | [7] |
| OCI-Ly10 | Diffuse Large B-cell Lymphoma (DLBCL) | GI50 (48h) | 455 nM | [7] |
| MO4 | Melanoma | IC50 (72h) | 0.3844 µM | [5] |
| DU145 | Prostate Cancer | - | Significant viability decrease at 500 nM | [8] |
| PC3 | Prostate Cancer | - | Significant viability decrease at 500 nM | [8] |
| LNCaP | Prostate Cancer | - | Significant viability decrease at 500 nM | [8] |
Table 2: In Vitro Efficacy of Decitabine
| Cell Line | Cancer Type | Metric | Observation | Reference |
| U937 | Human Leukemia | Cell Viability | 58% inhibition at 20 µM (72h) | [9] |
| HL60 | Human Leukemia | Cell Viability | 60% inhibition at 20 µM (72h) | [9] |
| ML-2 | Human Leukemia | Global DNA Methylation | Significant decrease at 100 nM (3h-9h) | [10] |
| VU40T | Head and Neck Squamous Cell Carcinoma | Apoptosis/Necrosis | Increased with 500 nM | [11] |
| SKM-1 | Myelodysplastic Syndrome | Cell Viability | Synergistic reduction with paracetamol | [11] |
| HL-60 | Acute Promyelocytic Leukemia | Cell Viability | Synergistic reduction with paracetamol | [11] |
Table 3: Inhibitory Activity (IC50) of this compound Against Target Enzymes
| Enzyme | IC50 | Reference |
| G9a | 8 nM | [7] |
| DNMT1 | 382 nM | [7] |
| DNMT3A | 85 nM | [7] |
| DNMT3B | 1200 nM | [7] |
| GLP | 2 nM | [7] |
Signaling Pathways: Visualizing the Mechanisms
The distinct mechanisms of this compound and decitabine lead to the activation of different downstream signaling pathways.
Caption: this compound signaling pathway.
Caption: Decitabine signaling pathway.
Experimental Protocols
To facilitate the replication and validation of findings, detailed protocols for key assays are provided below.
Cell Viability Assay (MTT Assay)
This protocol is a standard method for assessing cell viability based on the metabolic activity of cells.
Materials:
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 40% DMF, 2% glacial acetic acid, and 16% SDS)
-
96-well plates
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment: Treat cells with various concentrations of this compound or decitabine and incubate for the desired time period (e.g., 24, 48, 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a plate reader. The intensity of the color is proportional to the number of viable cells.[1][2][12][13]
Apoptosis Assay (Annexin V Staining)
This flow cytometry-based assay is used to detect and quantify apoptosis.
Materials:
-
Annexin V-FITC (or other fluorochrome conjugate)
-
Propidium Iodide (PI) or other viability dye
-
1X Binding Buffer (10 mM HEPES/NaOH, pH 7.4, 140 mM NaCl, 2.5 mM CaCl2)
-
Flow cytometer
Procedure:
-
Cell Harvesting: Harvest both adherent and floating cells after treatment with this compound or decitabine.
-
Washing: Wash the cells with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer.
-
Staining: Add Annexin V-FITC and PI to the cell suspension and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Analyze the cells by flow cytometry. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic or necrotic cells will be positive for both.[6][14][15]
Global DNA Methylation Assay (ELISA-based)
This assay provides a quantitative measure of the overall level of 5-methylcytosine (5-mC) in a DNA sample.
Materials:
-
DNA extraction kit
-
Global DNA Methylation ELISA kit (commercially available from various suppliers)
-
Plate reader
Procedure:
-
DNA Isolation: Isolate genomic DNA from treated and untreated cells.
-
Assay: Follow the manufacturer's protocol for the specific ELISA kit. Generally, this involves the following steps:
-
Binding of genomic DNA to the assay wells.
-
Incubation with a primary antibody specific for 5-mC.
-
Incubation with a secondary antibody conjugated to a detection enzyme (e.g., HRP).
-
Addition of a substrate to generate a colorimetric signal.
-
-
Quantification: Measure the absorbance using a plate reader and calculate the percentage of 5-mC based on a standard curve.[3][4][16][17]
Conclusion and Future Directions
This compound and decitabine are both potent epigenetic drugs with demonstrated anti-cancer activity. This compound's dual inhibition of G9a and DNMTs presents a novel and potentially more comprehensive approach to reactivating silenced tumor suppressor genes compared to the singular DNMT inhibition of decitabine. The additional induction of an interferon response by this compound suggests a potential for synergistic effects with immunotherapy.
Decitabine, while an effective and clinically approved drug, is associated with dose-dependent cytotoxicity and the induction of DNA damage, which may contribute to its side-effect profile.[2][14]
Crucially, there is a clear need for direct comparative studies of this compound and decitabine in the same preclinical models. Such studies would provide a more definitive assessment of their relative efficacy, toxicity, and potential for clinical translation in various cancer types. Future research should also explore the potential for combination therapies involving these agents and other anti-cancer drugs, including immunotherapy.
References
- 1. broadpharm.com [broadpharm.com]
- 2. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 3. mybiosource.com [mybiosource.com]
- 4. Global DNA Methylation ELISA [cellbiolabs.com]
- 5. Frontiers | Inhibiting Histone and DNA Methylation Improves Cancer Vaccination in an Experimental Model of Melanoma [frontiersin.org]
- 6. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Quantitative determination of decitabine incorporation into DNA and its effect on mutation rates in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The anti-tumour activity of DNA methylation inhibitor 5-aza-2′-deoxycytidine is enhanced by the common analgesic paracetamol through induction of oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchhub.com [researchhub.com]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. ucl.ac.uk [ucl.ac.uk]
- 15. Experimental protocol to study cell viability and apoptosis | Proteintech Group [ptglab.com]
- 16. DNA Methylation Analysis: Choosing the Right Method - PMC [pmc.ncbi.nlm.nih.gov]
- 17. epigentek.com [epigentek.com]
Synergistic Potential of CM-272 and Anti-PD-1 Therapy: A Comparative Guide
An in-depth analysis of the preclinical evidence supporting the combination of the dual G9a/DNMT1 inhibitor, CM-272, with anti-PD-1 immunotherapy.
The convergence of epigenetic modulation and immunotherapy represents a promising frontier in oncology. This guide provides a comprehensive comparison of the synergistic effects of this compound, a first-in-class dual inhibitor of the histone methyltransferase G9a and DNA methyltransferases (DNMTs), and anti-PD-1 therapy.[1][2] Drawing upon preclinical data, we delve into the mechanistic rationale, experimental validation, and comparative efficacy of this combination strategy.
Mechanism of Action: Reawakening the Anti-Tumor Immune Response
This compound exerts its anti-neoplastic effects through the dual inhibition of G9a and DNMTs, key enzymes involved in epigenetic gene silencing.[1][2] G9a and DNMT1 often cooperate to maintain a repressive chromatin state, leading to the silencing of tumor suppressor genes and immune-related pathways.[1] By inhibiting these enzymes, this compound can induce a more "open" chromatin structure, leading to the re-expression of genes that enhance tumor cell immunogenicity.[3] This includes the upregulation of genes involved in the type I interferon (IFN) response, which can lead to immunogenic cell death.[2][4]
Anti-PD-1 therapy, a cornerstone of modern immunotherapy, works by blocking the interaction between the programmed cell death protein 1 (PD-1) on T cells and its ligand (PD-L1) on tumor cells.[5][6] This interaction serves as an immune checkpoint, suppressing T cell activity and allowing tumors to evade immune surveillance.[6] By inhibiting this checkpoint, anti-PD-1 antibodies unleash the T cell-mediated anti-tumor response.[5][6]
The synergistic potential of combining this compound and anti-PD-1 therapy lies in a multi-pronged attack on the tumor. This compound "primes" the tumor microenvironment to be more susceptible to immune attack by increasing its immunogenicity, while anti-PD-1 therapy removes the brakes on the responding T cells. This combination has the potential to convert immunologically "cold" tumors, which are poorly infiltrated by T cells and unresponsive to immunotherapy, into "hot" tumors with a robust anti-tumor immune response.[1]
Caption: Proposed synergistic mechanism of this compound and anti-PD-1 therapy.
Comparative Efficacy: Preclinical Data
Preclinical studies across various cancer models have demonstrated the enhanced anti-tumor activity of combining this compound with immune checkpoint inhibitors. Below is a summary of key findings.
In Vitro Studies
| Cell Line | Cancer Type | Treatment | Key Findings | Reference |
| DU145, PC3 | Prostate Cancer | This compound | Significant decrease in cell viability and proliferation; increased apoptosis.[7] | [7] |
| BFTC-905, T24 | Bladder Cancer | This compound | Decreased cell viability and proliferation; induction of apoptosis.[1] | [1] |
| PANC-1, MIA PaCa-2 | Pancreatic Cancer | This compound + Gemcitabine/Cisplatin/FOLFIRINOX | Enhanced cytotoxic response compared to single agents.[8] | [8] |
| MO4 | Melanoma | This compound | Upregulation of SIINFEKL/H-2Kb complexes and PD-L1 expression.[4] | [4] |
In Vivo Studies
| Animal Model | Cancer Type | Treatment | Key Findings | Reference |
| Syngeneic mouse model | Bladder Cancer | This compound + anti-PD-L1 | Sustained reduction or elimination of tumor burden.[1] | [1] |
| Immunocompetent mouse model | Hepatocellular Carcinoma | This compound/EZM8266 + anti-PD-1 | Significant suppression of tumor progression; enhanced CD8+ T cell recruitment.[8] | [8] |
| C57Bl6J mice with MO4 tumors | Melanoma | This compound + anti-PD-1 | No synergistic effect observed; failed to sensitize tumors to PD-1 blockade.[4] | [4] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of scientific findings. The following sections outline the typical experimental protocols used in the evaluation of this compound and anti-PD-1 combination therapy.
Cell Viability and Proliferation Assays
-
Cell Lines: Human and murine cancer cell lines relevant to the cancer type being studied (e.g., DU145, PC3 for prostate cancer; BFTC-905, T24 for bladder cancer).
-
Treatment: Cells are seeded in multi-well plates and treated with varying concentrations of this compound, anti-PD-1/PD-L1 antibodies (or isotype control), or the combination for specified durations (e.g., 24, 48, 72 hours).
-
Analysis: Cell viability is typically assessed using assays such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CellTiter-Glo. Proliferation can be measured by BrdU incorporation or cell counting.
In Vivo Tumor Models
-
Animal Models: Immunocompetent syngeneic mouse models are essential for studying the effects on the adaptive immune system (e.g., C57BL/6 mice).
-
Tumor Implantation: Cancer cells are injected subcutaneously or orthotopically into the mice.
-
Treatment Regimen: Once tumors reach a palpable size, mice are randomized into treatment groups: vehicle control, this compound alone, anti-PD-1 alone, and the combination. This compound is often administered orally or intraperitoneally, while anti-PD-1 antibodies are typically given via intraperitoneal injection.
-
Monitoring: Tumor volume is measured regularly (e.g., every 2-3 days) using calipers. Animal body weight and overall health are also monitored.
-
Endpoint Analysis: At the end of the study, tumors are excised for further analysis, including immunohistochemistry (IHC) for immune cell markers (e.g., CD8, CD4, FoxP3) and flow cytometry to quantify immune cell populations within the tumor microenvironment.
Caption: A typical experimental workflow for in vivo evaluation.
Signaling Pathways and Logical Relationships
The interplay between this compound and the immune system is complex. The diagrams below illustrate the key signaling pathways affected and the logical flow of the proposed synergistic interaction.
Caption: this compound mechanism of action on epigenetic modifications.
Conclusion and Future Directions
The combination of this compound and anti-PD-1 therapy holds considerable promise as a novel cancer treatment strategy. Preclinical evidence largely supports a synergistic anti-tumor effect, driven by the epigenetic reprogramming of tumor cells, which enhances their immunogenicity and overcomes resistance to immune checkpoint blockade. However, the discordant result in a melanoma model underscores the importance of further research to delineate the specific tumor contexts in which this combination is most effective.[4]
Future investigations should focus on identifying predictive biomarkers to select patients most likely to respond to this combination therapy. Additionally, optimizing dosing schedules and exploring the efficacy of this approach in a broader range of cancer types will be critical for its clinical translation. The detailed experimental protocols and comparative data presented in this guide provide a solid foundation for researchers and drug development professionals to build upon in the quest for more effective cancer immunotherapies.
References
- 1. Novel G9a/DNMT first-in-class dual reversible inhibitor has potent antitumor effect in bladder cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Inhibiting Histone and DNA Methylation Improves Cancer Vaccination in an Experimental Model of Melanoma [frontiersin.org]
- 5. Synergistic effect of programmed death-1 inhibitor and programmed death-1 ligand-1 inhibitor combined with chemotherapeutic drugs on DLBCL cell lines in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Improvement of the anticancer efficacy of PD-1/PD-L1 blockade via combination therapy and PD-L1 regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. G9a inhibition by this compound: Developing a novel anti-tumoral strategy for castration-resistant prostate cancer using 2D and 3D in vitro models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Validating CM-272's On-Target Effects: A Comparative Guide to G9a Knockdown
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the dual G9a/DNMT1 inhibitor, CM-272, with G9a knockdown techniques for validating on-target effects. This guide summarizes key experimental data, provides detailed protocols for essential assays, and visualizes the underlying molecular pathways and experimental workflows.
This compound is a potent and reversible dual inhibitor of the histone methyltransferase G9a and DNA methyltransferases (DNMTs).[1][2] G9a is a key enzyme responsible for mono- and dimethylation of histone H3 at lysine 9 (H3K9me1 and H3K9me2), epigenetic marks associated with transcriptional repression. G9a also interacts with and recruits DNMT1 to chromatin, coordinating DNA and histone methylation to silence gene expression.[3] Given this dual activity, validating that the cellular effects of this compound are indeed mediated through the inhibition of G9a is crucial. G9a knockdown, typically achieved through RNA interference (RNAi), serves as a critical experimental control to mimic the specific inhibition of G9a and thus validate the on-target effects of this compound.
Comparative Analysis of this compound and G9a Knockdown
The on-target effects of this compound are most directly assessed by comparing its cellular and molecular consequences to those induced by the specific depletion of G9a protein. Key parameters for comparison include cell viability, histone methylation status, and changes in gene expression.
Cell Viability
A cornerstone in validating the mechanism of action of a targeted inhibitor is to compare its effect on cell viability with that of genetically silencing its target. In castration-resistant prostate cancer (CRPC) cell lines, the effects of this compound on cell viability have been directly compared to those of G9a knockdown.[4]
In DU145 prostate cancer cells, treatment with this compound and G9a knockdown using siRNA resulted in a comparable reduction in cell viability, suggesting that the anti-proliferative effect of this compound in this cell line is primarily driven by its inhibition of G9a's methyltransferase activity.[4] However, in PC3 prostate cancer cells, G9a knockdown led to a more significant decrease in cell viability compared to this compound treatment, indicating that G9a may have additional, non-catalytic roles in this cellular context that are not targeted by the inhibitor.[4]
| Cell Line | Treatment | Concentration/Method | Result | Reference |
| DU145 | This compound | 312 nM | Significant decrease in cell viability | [5] |
| DU145 | G9a siRNA | siRNA transfection | Significant decrease in cell viability, comparable to this compound | [5] |
| PC3 | This compound | 610 nM | Significant decrease in cell viability | [5] |
| PC3 | G9a siRNA | siRNA transfection | Significant decrease in cell viability, greater than this compound | [5] |
Table 1: Comparison of the Effects of this compound and G9a Knockdown on the Viability of Prostate Cancer Cell Lines.
Histone Methylation
The direct enzymatic activity of G9a is the dimethylation of H3K9. A key validation of this compound's on-target effect is its ability to reduce global H3K9me2 levels, an effect that should be mirrored by G9a knockdown.
Treatment of various cancer cell lines with this compound leads to a significant reduction in the global levels of H3K9me2.[6][7] Similarly, the knockdown of G9a via shRNA or siRNA also results in a marked decrease in H3K9me2 levels.[5] This parallel effect on the direct epigenetic mark of G9a provides strong evidence for the on-target activity of this compound.
| Cell Line | Treatment | Effect on H3K9me2 | Reference |
| Hematological Malignancies | This compound | Decrease in global levels | [2] |
| Prostate Cancer (DU145, PC3) | This compound | Significant reduction | [7] |
| Prostate Cancer (DU145, PC3) | G9a siRNA | Significant reduction | [5] |
Table 2: Comparative Effects of this compound and G9a Knockdown on H3K9 Dimethylation.
Gene Expression
Both this compound and G9a knockdown are expected to reactivate the expression of tumor suppressor genes silenced by G9a-mediated methylation. Transcriptomic analyses have shown that this compound treatment upregulates genes involved in interferon-stimulated pathways and immunogenic cell death.[2] Similarly, G9a knockdown has been shown to alter the expression of genes involved in cell cycle regulation, proliferation, and DNA damage response.[8][9] A direct comparison of the gene expression profiles following this compound treatment and G9a knockdown can reveal the extent to which the pharmacological inhibition recapitulates the genetic perturbation.
Experimental Protocols
To facilitate the replication and validation of these findings, detailed protocols for the key experimental procedures are provided below.
G9a Knockdown using siRNA
This protocol describes the transient knockdown of G9a in a cell line such as DU145 using siRNA.
Materials:
-
DU145 cells
-
Complete growth medium (e.g., RPMI 1640 with 10% FBS)
-
siRNA targeting G9a (and a non-targeting control siRNA)
-
Lipofectamine™ 3000 Transfection Reagent
-
Opti-MEM™ I Reduced Serum Medium
-
6-well plates
-
Nuclease-free water
Procedure:
-
Cell Seeding: The day before transfection, seed DU145 cells in a 6-well plate at a density that will result in 70-90% confluency at the time of transfection.[10]
-
siRNA Preparation: On the day of transfection, dilute the G9a siRNA (and control siRNA) in Opti-MEM™ I medium to the desired final concentration (e.g., 40 nM).[11]
-
Lipofectamine 3000 Preparation: In a separate tube, dilute the Lipofectamine™ 3000 reagent in Opti-MEM™ I medium according to the manufacturer's instructions.
-
Complex Formation: Combine the diluted siRNA and the diluted Lipofectamine™ 3000 reagent, mix gently, and incubate for 10-15 minutes at room temperature to allow for the formation of siRNA-lipid complexes.
-
Transfection: Add the siRNA-lipid complexes to the cells in the 6-well plate.
-
Incubation: Incubate the cells at 37°C in a CO2 incubator for 48-72 hours before proceeding with downstream analysis.
-
Validation of Knockdown: Harvest the cells and assess the G9a protein levels by Western blot to confirm the knockdown efficiency.[5]
Cell Viability (MTS) Assay
This protocol outlines the procedure for measuring cell viability using a colorimetric MTS assay.
Materials:
-
Cells treated with this compound or with G9a knockdown
-
96-well plates
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with various concentrations of this compound or perform G9a knockdown as described above. Include untreated and vehicle-treated controls.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 72 hours).
-
MTS Reagent Addition: Add 20 µL of MTS reagent to each well.[5]
-
Incubation: Incubate the plate for 1-4 hours at 37°C.[5]
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control.
Quantitative Western Blot for H3K9me2
This protocol provides a method for the quantitative analysis of H3K9me2 levels.
Materials:
-
Cell lysates from treated and control cells
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies: anti-H3K9me2 and anti-total Histone H3 (as a loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction: Lyse cells and quantify protein concentration.
-
SDS-PAGE and Transfer: Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies (anti-H3K9me2 and anti-total H3) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Quantification: Quantify the band intensities for H3K9me2 and total H3. Normalize the H3K9me2 signal to the total H3 signal to determine the relative change in H3K9me2 levels.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and experimental workflows discussed in this guide.
Caption: The G9a/DNMT1 signaling pathway leading to gene silencing and cancer cell proliferation.
Caption: Experimental workflow for validating the on-target effects of this compound by comparison with G9a knockdown.
Conclusion
The validation of on-target effects is a critical step in the development of targeted therapies. For this compound, a dual G9a/DNMT1 inhibitor, G9a knockdown serves as an indispensable tool to confirm its mechanism of action. The comparative data presented in this guide demonstrates that the cellular effects of this compound, particularly on cell viability and histone methylation, closely mimic those of G9a depletion, providing strong evidence for its on-target activity. The provided experimental protocols and workflow diagrams offer a practical framework for researchers to independently verify these findings and further explore the therapeutic potential of this compound. The nuanced differences observed in certain cell lines, such as PC3, highlight the importance of such comparative studies in uncovering the full spectrum of a drug's biological activity and potential cell-type specific mechanisms.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery of first-in-class reversible dual small molecule inhibitors against G9a and DNMTs in hematological malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantitative proteomics reveals direct and indirect alterations in the histone code following methyltransferase knockdown - PMC [pmc.ncbi.nlm.nih.gov]
- 4. G9a inhibition by this compound: Developing a novel anti-tumoral strategy for castration-resistant prostate cancer using 2D and 3D in vitro models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Reversible dual inhibitor against G9a and DNMT1 improves human iPSC derivation enhancing MET and facilitating transcription factor engagement to the genome - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Down-regulation of G9a triggers DNA damage response and inhibits colorectal cancer cells proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Structure, Activity, and Function of the Protein Lysine Methyltransferase G9a - PMC [pmc.ncbi.nlm.nih.gov]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. Distinguishing parallel from series circuits with a double knockdown procedure in human cell lines - PMC [pmc.ncbi.nlm.nih.gov]
Synergistic Takedown of Cancer: Evaluating the Efficacy of CM-272 in Combination with Cisplatin
A promising new frontier in oncology research is the synergistic combination of epigenetic modulators with traditional chemotherapy. This guide provides a comprehensive evaluation of the dual G9a/DNMT1 inhibitor, CM-272, when combined with the widely used chemotherapeutic agent, cisplatin. By presenting key experimental data, detailed protocols, and visual representations of the underlying molecular mechanisms, we aim to equip researchers, scientists, and drug development professionals with a thorough understanding of this innovative therapeutic strategy.
The dual inhibition of the histone methyltransferase G9a and DNA methyltransferase 1 (DNMT1) by this compound has been shown to reprogram the tumor's epigenome, rendering cancer cells more susceptible to the DNA-damaging effects of cisplatin.[1][2] Preclinical studies have consistently demonstrated that this combination therapy leads to a significant reduction in cancer cell proliferation and tumor growth across various cancer types, including cholangiocarcinoma, non-small cell lung cancer, and bladder cancer, when compared to either agent alone.[1][2][3]
Enhanced Cytotoxicity and Apoptosis: A Quantitative Look
The synergy between this compound and cisplatin manifests as a marked increase in cancer cell death. This is quantitatively demonstrated by lower half-maximal inhibitory concentration (IC50) and growth inhibition (GI50) values in combination-treated cells, alongside a significant induction of apoptosis.
| Cancer Type | Cell Line | Treatment | GI50 / IC50 (µM) | Apoptosis Induction | Reference |
| Non-Small Cell Lung Cancer | A549 | Cisplatin | 16.48 | - | [4] |
| A549/CDDP (Cisplatin-Resistant) | Cisplatin | 33.85 | - | [4] | |
| A549 | PD-0332991 + Cisplatin | Lower than monotherapy | Increased | [4] | |
| A549/CDDP | PD-0332991 + Cisplatin | Lower than monotherapy | Increased | [4] | |
| Head and Neck Squamous Cell Carcinoma | CAL27 | Cisplatin | 5.4 ± 0.4 | - | [5] |
| FaDu | Cisplatin | 7.6 ± 1.4 | - | [5] | |
| CAL27 | Pentagalloyl Glucose (20 µg/mL) + Cisplatin | CI < 1 (Synergistic) | Increased | [5] | |
| FaDu | Pentagalloyl Glucose (20 µg/mL) + Cisplatin | CI < 1 (Synergistic) | Increased | [5] | |
| Breast Cancer | MDA-MB-231 | Bromelain (2 µM) + Cisplatin (1.5 µM) | CI = 0.65 (Synergistic) | Increased | [6] |
| Ovarian Cancer | O-342 | Cisplatin | ID50 = 1 | - | [7] |
| O-342/DDP (Cisplatin-Resistant) | Cisplatin | ID50 = 33 | - | [7] |
Combination Index (CI) < 1 indicates a synergistic effect. Dose Reduction Index (DRI) indicates the fold-reduction of the dose of one drug in a combination to achieve the same effect as the single agent.
In Vivo Tumor Growth Inhibition
Animal models provide crucial evidence for the clinical potential of the this compound and cisplatin combination. Studies using xenograft models have shown a dramatic reduction in tumor volume and prolonged survival in mice treated with the combination therapy compared to those receiving single-agent treatments.
| Cancer Model | Animal Model | Treatment | Tumor Growth Inhibition | Reference |
| Hepatocellular Carcinoma (Patient-Derived Xenograft) | Mice | Cisplatin (3.5 mg Pt/kg) | 34.3% | [8] |
| Abplatin(IV) (3.5 mg Pt/kg) | 64.8% | [8] | ||
| Mammary Tumor | Mice | Cisplatin (5 mg/kg, bolus) | Initial reduction, followed by regrowth | [9][10] |
| Lung Cancer (A549 Xenograft) | Nude Mice | Cisplatin (4 mg/kg) | Effective inhibition | [11] |
| Cisplatin-Resistant Lung Cancer (A549/DDP Xenograft) | Nude Mice | Cisplatin (4 mg/kg) | Ineffective, tumor growth | [11] |
Deciphering the Molecular Synergy: Signaling Pathways
The enhanced efficacy of the this compound and cisplatin combination stems from their convergent impact on critical cellular pathways. This compound, by inhibiting G9a and DNMT1, leads to the reactivation of tumor suppressor genes and alters the chromatin structure, making DNA more accessible to cisplatin.[3][12] Cisplatin, in turn, forms DNA adducts, which trigger DNA damage response pathways, ultimately leading to cell cycle arrest and apoptosis.[13][14] The combination therapy intensifies this process, pushing the cancer cells past the point of repair and towards programmed cell death.
Caption: Mechanism of synergistic action between this compound and cisplatin.
Experimental Protocols
To ensure the reproducibility and critical evaluation of the cited findings, detailed experimental methodologies are provided below.
Cell Viability and Proliferation Assays (MTT/CCK-8)
-
Cell Seeding: Cancer cell lines are seeded in 96-well plates at a density of 1 x 10^4 cells per well and allowed to adhere overnight.[15]
-
Treatment: Cells are treated with varying concentrations of this compound, cisplatin, or the combination of both for 24, 48, or 72 hours.[15][16]
-
Reagent Incubation: After the treatment period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK-8 (Cell Counting Kit-8) reagent is added to each well and incubated for a specified time (typically 2-4 hours) at 37°C.[15]
-
Measurement: The absorbance is measured using a microplate reader at the appropriate wavelength to determine cell viability. The percentage of viable cells is calculated relative to untreated control cells.
Apoptosis Assays (Annexin V/PI Staining and Flow Cytometry)
-
Cell Treatment: Cells are seeded in 6-well plates and treated with this compound, cisplatin, or the combination for the desired duration.[4]
-
Cell Harvesting and Staining: Both floating and adherent cells are collected, washed with PBS, and then resuspended in Annexin V binding buffer. Annexin V-FITC and Propidium Iodide (PI) are added, and the cells are incubated in the dark.[3]
-
Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer. Annexin V positive cells are considered apoptotic, while PI staining indicates necrotic or late apoptotic cells.[3][4]
In Vivo Xenograft Studies
-
Cell Implantation: Human cancer cells (e.g., 5 x 10^6 A549 cells) are subcutaneously injected into the flank of immunocompromised mice (e.g., female SCID mice).[2]
-
Tumor Growth and Treatment Initiation: Tumors are allowed to grow to a palpable size. The mice are then randomized into treatment groups: vehicle control, this compound alone, cisplatin alone, and the combination of this compound and cisplatin.
-
Drug Administration: Drugs are administered via appropriate routes (e.g., intraperitoneal injection for cisplatin) at specified doses and schedules.[17]
-
Tumor Measurement and Monitoring: Tumor volume is measured regularly (e.g., every 2 days) using calipers. The body weight of the mice is also monitored as an indicator of toxicity.[8]
-
Endpoint: The study is concluded when tumors in the control group reach a predetermined size, and the tumors are excised for further analysis.
Caption: A typical experimental workflow for evaluating combination therapies.
Conclusion and Future Directions
The combination of the G9a/DNMT1 inhibitor this compound with cisplatin represents a highly effective strategy to overcome the limitations of conventional chemotherapy. The synergistic cytotoxicity, potent tumor growth inhibition, and well-defined molecular mechanism of action underscore the therapeutic potential of this combination. Further research should focus on optimizing dosing schedules, exploring this combination in a wider range of cancer types, and ultimately translating these promising preclinical findings into clinical trials for patients with difficult-to-treat malignancies.
References
- 1. Cisplatin Induces Cytotoxicity through the Mitogen-Activated Protein Kinase Pathways and Activating Transcription Factor 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New combination chemotherapy of cisplatin with an electron-donating compound for treatment of multiple cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cisplatin Activates the Growth Inhibitory Signaling Pathways by Enhancing the Production of Reactive Oxygen Species in Non-small Cell Lung Cancer Carrying an EGFR Exon 19 Deletion - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PD‐0332991 combined with cisplatin inhibits nonsmall cell lung cancer and reversal of cisplatin resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pentagalloyl Glucose and Cisplatin Combination Treatment Exhibits a Synergistic Anticancer Effect in 2D and 3D Models of Head and Neck Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Combination of cisplatin and bromelain exerts synergistic cytotoxic effects against breast cancer cell line MDA-MB-231 in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vitro investigations on induction and reversal of cisplatin resistance in a rat ovarian tumor cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Abplatin(IV) inhibited tumor growth on a patient derived cancer model of hepatocellular carcinoma and its comparative multi-omics study with cisplatin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scientificarchives.com [scientificarchives.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Enhancement of cisplatin-induced apoptosis by β-elemene in resistant human ovarian cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cisplatin in cancer therapy: molecular mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Advances in Our Understanding of the Molecular Mechanisms of Action of Cisplatin in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ccij-online.org [ccij-online.org]
- 16. Effects of cisplatin on the proliferation, invasion and apoptosis of breast cancer cells following β-catenin silencing - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Dependence of Cisplatin-Induced Cell Death In Vitro and In Vivo on Cyclin-Dependent Kinase 2 - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Dual Epigenetic Inhibitors: CM-272 vs. SF2523
For Researchers, Scientists, and Drug Development Professionals
The field of epigenetic drug discovery is rapidly advancing, with a growing interest in dual inhibitors that can simultaneously modulate multiple epigenetic targets or pathways. This approach holds the promise of enhanced efficacy and the potential to overcome resistance mechanisms associated with single-agent therapies. This guide provides a detailed, head-to-head comparison of two prominent dual epigenetic inhibitors: CM-272 , a dual inhibitor of the histone methyltransferase G9a and DNA methyltransferases (DNMTs), and SF2523 , a dual inhibitor of phosphoinositide 3-kinase (PI3K) and the bromodomain and extra-terminal domain (BET) protein BRD4.
This comparison is based on publicly available preclinical data. It is important to note that a direct comparative study of these two agents under identical experimental conditions has not been identified. Therefore, the following data, while presented for comparison, is collated from independent studies and should be interpreted with consideration of the different experimental setups.
At a Glance: Key Characteristics
| Feature | This compound | SF2523 |
| Primary Targets | G9a (EHMT2) and DNA Methyltransferases (DNMT1, DNMT3A, DNMT3B) | Phosphoinositide 3-Kinase (PI3K) and BRD4 |
| Mechanism of Action | Reversible, substrate-competitive inhibition of G9a and DNMTs, leading to reduced histone and DNA methylation and reactivation of tumor suppressor genes. | Orthogonal inhibition of the PI3K/AKT/mTOR signaling pathway and BRD4-mediated transcription of oncogenes like MYC. |
| Therapeutic Rationale | Targeting the synergistic gene silencing mediated by G9a and DNMTs in various cancers. | Simultaneously blocking two key pathways involved in cancer cell proliferation, survival, and metastasis. |
Performance Data: A Quantitative Comparison
The following tables summarize the reported in vitro and in vivo activities of this compound and SF2523 from various preclinical studies.
Table 1: In Vitro Potency and Cellular Activity
| Parameter | This compound | SF2523 |
| Target IC50 | G9a: 8 nMGLP: 2 nMDNMT1: 382 nMDNMT3A: 85 nMDNMT3B: 1200 nM | PI3Kα: 17 nMPI3Kδ: 27 nMPI3Kγ: 232 nMPI3Kβ: 214 nMBRD4-1: 318 nMBRD4-2: 1660 nM[1] |
| Cell Line GI50/IC50 | CEMO-1 (ALL): 218 nMMV4-11 (AML): 269 nMOCI-Ly10 (DLBCL): 455 nM[2][3] | 786-O (Renal): ~1 µM (72h)[4] |
| Apoptosis Induction | Dose- and time-dependent increase in apoptosis in ALL, AML, and DLBCL cell lines.[2] | Induced significant apoptosis in renal cell carcinoma (RCC) cells, confirmed by TUNEL and caspase activation assays.[4] |
| Cell Cycle Arrest | Blocked cell cycle progression in ALL, AML, and DLBCL cell lines. | Disrupted cell cycle progression in RCC cells.[4] |
Table 2: In Vivo Efficacy
| Parameter | This compound | SF2523 |
| Animal Model | Xenogeneic models of AML, ALL, and DLBCL in Rag2-/- γc-/- mice. | Xenograft model of renal cell carcinoma in SCID mice; orthotopic pancreatic cancer model.[4][5] |
| Dosing Regimen | 2.5 mg/kg, i.v., daily for 28 days (CEMO-1 model). | 50 mg/kg, three times a week (neuroblastoma model).[5] |
| Reported Efficacy | Significantly prolonged survival in all tested hematological malignancy models.[2] | Significantly reduced tumor volume in a neuroblastoma model and suppressed tumor growth in an RCC xenograft model with no gross toxicity.[4][5] |
| Comparison to Single Agents | Synergistic effect observed when combined with cisplatin in bladder cancer models.[6] | More potent in killing RCC cells than the PI3K inhibitor Wortmannin or the BRD4 inhibitor JQ1 alone.[4] |
Signaling Pathways and Mechanisms of Action
The distinct mechanisms of action of this compound and SF2523 are visualized in the following diagrams.
Caption: Mechanism of this compound action.
Caption: Mechanism of SF2523 action.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of key experimental protocols used in the evaluation of this compound and SF2523, based on the cited literature.
General Experimental Workflow for In Vitro Inhibitor Testing
Caption: A generalized workflow for in vitro inhibitor screening.
Cell Viability and Proliferation Assays
-
Principle: To determine the concentration of the inhibitor that reduces cell viability or proliferation by 50% (IC50 or GI50).
-
Methodology (Example: MTT Assay):
-
Cell Seeding: Cancer cell lines are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Drug Treatment: Cells are treated with a serial dilution of the dual inhibitor (e.g., this compound or SF2523) or a vehicle control (like DMSO).
-
Incubation: Plates are incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: The formazan crystals are dissolved in a solubilization buffer (e.g., DMSO).
-
Absorbance Reading: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control, and the IC50/GI50 value is determined by plotting a dose-response curve.
-
Apoptosis Assays
-
Principle: To quantify the extent of programmed cell death induced by the inhibitor.
-
Methodology (Example: Annexin V/Propidium Iodide Staining):
-
Cell Treatment: Cells are treated with the inhibitor at various concentrations for a defined time.
-
Cell Harvesting: Both adherent and floating cells are collected and washed with PBS.
-
Staining: Cells are resuspended in Annexin V binding buffer and stained with Annexin V-FITC and Propidium Iodide (PI).
-
Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
-
-
Alternative Method (Caspase Activity Assay): Caspase-3 and -9 activities can be measured using colorimetric or fluorometric kits, which detect the cleavage of a specific substrate by the activated caspases.[4]
Cell Cycle Analysis
-
Principle: To determine the effect of the inhibitor on the progression of cells through the different phases of the cell cycle.
-
Methodology (Flow Cytometry with Propidium Iodide):
-
Cell Treatment and Harvesting: Cells are treated with the inhibitor, harvested, and washed.
-
Fixation: Cells are fixed in cold ethanol to permeabilize the cell membrane.
-
Staining: The fixed cells are treated with RNase A and stained with Propidium Iodide (PI), which intercalates with DNA.
-
Flow Cytometry: The DNA content of the cells is measured by flow cytometry. The distribution of cells in G0/G1, S, and G2/M phases is then analyzed.
-
In Vivo Xenograft Studies
-
Principle: To evaluate the anti-tumor efficacy and tolerability of the dual inhibitor in a living organism.
-
Methodology (General):
-
Cell Implantation: Human cancer cells are subcutaneously or orthotopically injected into immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Growth: Tumors are allowed to grow to a palpable size.
-
Treatment: Mice are randomized into treatment and control groups. The dual inhibitor is administered via a specific route (e.g., intravenous, intraperitoneal) at a predetermined dose and schedule. The control group receives a vehicle.
-
Monitoring: Tumor volume and body weight of the mice are measured regularly.
-
Endpoint: At the end of the study, mice are euthanized, and tumors are excised for further analysis (e.g., immunohistochemistry, western blotting) to assess target engagement and downstream effects.[4][5]
-
Conclusion
Both this compound and SF2523 represent promising, mechanistically distinct dual-acting epigenetic inhibitors with potent anti-cancer activity in preclinical models. This compound's ability to reverse epigenetic silencing by targeting both histone and DNA methylation makes it a compelling candidate for cancers driven by aberrant gene silencing. SF2523's orthogonal inhibition of two major oncogenic signaling pathways, PI3K and BRD4, provides a powerful strategy to combat cancers reliant on these pathways for growth and survival.
The choice between these or similar agents for further development would depend on the specific cancer type and its underlying molecular drivers. The data presented in this guide, while not from a direct comparative study, offers a valuable resource for researchers to understand the relative strengths and potential applications of these two innovative therapeutic strategies. Further studies, including head-to-head comparisons and clinical trials, are warranted to fully elucidate their therapeutic potential.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. cancer-research-network.com [cancer-research-network.com]
- 4. Dual inhibition of BRD4 and PI3K-AKT by SF2523 suppresses human renal cell carcinoma cell growth - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. Novel G9a/DNMT first-in-class dual reversible inhibitor has potent antitumor effect in bladder cancer - PMC [pmc.ncbi.nlm.nih.gov]
Confirming CM-272's Dual Inhibitory Mechanism Through Rescue Experiments: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
CM-272 is a first-in-class, reversible dual inhibitor of the histone methyltransferase G9a and DNA methyltransferases (DNMTs).[1][2][3] Its mechanism of action centers on the simultaneous inhibition of these two key epigenetic regulators, leading to a reduction in histone H3 lysine 9 dimethylation (H3K9me2) and 5-methylcytosine (5mC) levels. This dual inhibition reactivates tumor suppressor genes, induces an immunogenic response, and ultimately leads to cancer cell death.[1][2][3] This guide provides a comparative analysis of this compound with other G9a and DNMT inhibitors, supported by experimental data, and outlines the methodologies for rescue experiments designed to validate its specific mechanism of action.
Comparative Efficacy of this compound
Rescue experiments are crucial for confirming that the observed effects of a drug are due to its interaction with its intended target. In the case of this compound, these experiments typically involve modulating the levels or activity of its targets, G9a and DNMTs, to see if the drug's effects are altered. For instance, cancer cells with reduced G9a expression (knockdown) are expected to be less sensitive to this compound, while cells overexpressing G9a may show increased resistance, confirming that G9a is a key target.
The following table summarizes the half-maximal growth inhibitory concentrations (GI₅₀) of this compound compared to other single-target G9a and DNMT inhibitors across various hematological cancer cell lines. The data demonstrates the potent activity of this compound.
| Cell Line | Cancer Type | This compound (nM) | BIX-01294 (μM) | UNC0638 (μM) | Azacitidine (μM) | Decitabine (μM) |
| CEMO-1 | Acute Lymphoblastic Leukemia (ALL) | 218 | >10 | >10 | >10 | >10 |
| MV4-11 | Acute Myeloid Leukemia (AML) | 269 | >10 | >10 | >10 | >10 |
| OCI-Ly10 | Diffuse Large B-cell Lymphoma (DLBCL) | 455 | >10 | >10 | >10 | >10 |
Data sourced from San José-Enériz E, et al. Nat Commun. 2017 May 26;8:15424.[1]
Signaling Pathway and Experimental Workflow
To visually represent the mechanism of this compound and the experimental approach to its validation, the following diagrams were generated.
Caption: this compound signaling pathway.
Caption: Rescue experiment workflow.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of scientific findings. Below are generalized protocols for key experiments used to confirm the mechanism of this compound.
G9a Knockdown Rescue Experiment
Objective: To determine if the cytotoxic effects of this compound are dependent on the presence of G9a.
Methodology:
-
Cell Culture: Culture a relevant cancer cell line (e.g., MV4-11) in appropriate media and conditions.
-
shRNA Transduction: Transduce cells with lentiviral particles containing either a short hairpin RNA (shRNA) targeting G9a or a non-targeting control shRNA.
-
Selection: Select for successfully transduced cells using an appropriate antibiotic (e.g., puromycin).
-
Verification of Knockdown: Confirm G9a knockdown at the protein level using Western blotting.
-
This compound Treatment: Treat both G9a-knockdown and control cells with a range of concentrations of this compound for 48-72 hours.
-
Cell Viability Assay: Assess cell viability using a standard method such as the MTT or CellTiter-Glo assay.
-
Data Analysis: Compare the dose-response curves and GI₅₀ values between the G9a-knockdown and control cells. A rightward shift in the dose-response curve and an increased GI₅₀ in the knockdown cells would indicate that the effect of this compound is at least partially dependent on G9a.
G9a Overexpression Rescue Experiment
Objective: To determine if increased levels of G9a can confer resistance to this compound.
Methodology:
-
Cell Culture: Culture a relevant cancer cell line.
-
Plasmid Transfection: Transfect cells with a plasmid encoding for G9a or an empty vector control using a suitable transfection reagent.
-
Verification of Overexpression: Confirm G9a overexpression via Western blotting.
-
This compound Treatment: Treat both G9a-overexpressing and control cells with various concentrations of this compound for 48-72 hours.
-
Cell Viability Assay: Measure cell viability.
-
Data Analysis: Compare the GI₅₀ values. Increased resistance (higher GI₅₀) in the G9a-overexpressing cells would support the on-target activity of this compound.
Chromatin Immunoprecipitation (ChIP) for H3K9me2
Objective: To quantify the levels of the repressive H3K9me2 mark at specific gene promoters following this compound treatment.
Methodology:
-
Cell Treatment and Crosslinking: Treat cells with this compound or a vehicle control. Crosslink protein-DNA complexes with formaldehyde.
-
Chromatin Preparation: Lyse the cells and sonicate the chromatin to generate DNA fragments of 200-1000 bp.
-
Immunoprecipitation: Incubate the sheared chromatin with an antibody specific for H3K9me2 or a control IgG antibody.
-
Immune Complex Capture: Capture the antibody-chromatin complexes using protein A/G magnetic beads.
-
Washing and Elution: Wash the beads to remove non-specific binding and elute the immunoprecipitated chromatin.
-
Reverse Crosslinking and DNA Purification: Reverse the crosslinks and purify the DNA.
-
qPCR Analysis: Perform quantitative PCR (qPCR) using primers for the promoter regions of known G9a target genes.
-
Data Analysis: Calculate the enrichment of H3K9me2 at the target promoters relative to the input and IgG controls. A significant decrease in H3K9me2 enrichment in this compound-treated cells would confirm the drug's inhibitory effect on G9a.
Global 5-methylcytosine (5mC) Quantification by Bisulfite Sequencing
Objective: To determine the overall changes in DNA methylation levels after this compound treatment.
Methodology:
-
Cell Treatment and DNA Extraction: Treat cells with this compound or a vehicle control and extract genomic DNA.
-
Bisulfite Conversion: Treat the genomic DNA with sodium bisulfite, which converts unmethylated cytosines to uracil while leaving methylated cytosines unchanged.
-
Library Preparation and Sequencing: Prepare a sequencing library from the bisulfite-converted DNA and perform next-generation sequencing.
-
Data Analysis: Align the sequencing reads to a reference genome and calculate the percentage of methylation at CpG sites across the genome. A global reduction in 5mC levels in this compound-treated cells would confirm its DNMT inhibitory activity.
Conclusion
The provided data and experimental outlines support the dual inhibitory mechanism of this compound against G9a and DNMTs. Rescue experiments are a powerful tool to unequivocally demonstrate the on-target effects of this and other targeted therapies. The significant potency of this compound compared to single-agent inhibitors highlights the potential of a dual-targeting strategy in epigenetic therapy for cancer. Further research utilizing these and similar methodologies will continue to elucidate the full therapeutic potential of this compound.
References
The Added Benefit of CM-272 in Combination Therapy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The landscape of cancer therapy is increasingly moving towards combination strategies to overcome resistance and enhance therapeutic efficacy. CM-272, a first-in-class dual inhibitor of the histone methyltransferase G9a and DNA methyltransferases (DNMTs), has emerged as a promising agent in this arena. By targeting key epigenetic regulators, this compound remodels the tumor microenvironment and sensitizes cancer cells to other therapies. This guide provides an objective comparison of this compound's performance in combination with other agents, supported by experimental data, to assess its added benefit.
Data Presentation: Quantitative Analysis of Synergistic Efficacy
The following tables summarize the quantitative data from preclinical studies, demonstrating the synergistic anti-tumor effects of this compound in combination with standard-of-care therapies.
Table 1: Synergistic Effect of this compound and Cisplatin in Bladder Cancer
| Treatment Group | Mean Tumor Volume (mm³) at Day 14 | % Tumor Growth Inhibition | Statistical Significance (p-value) | Reference |
| Vehicle Control | ~1200 | - | - | [1] |
| This compound (5 mg/kg) | ~800 | 33% | < 0.05 | [1] |
| Cisplatin (6 mg/kg) | ~700 | 42% | < 0.05 | [1] |
| This compound + Cisplatin | ~200 | 83% | < 0.001 | [1] |
Table 2: Enhanced Efficacy of this compound with Anti-PD-1 Immunotherapy in Pancreatic Cancer
| Treatment Group | Median Survival (Days) | Increase in Median Survival vs. Control | Statistical Significance (p-value) | Reference |
| Control (IgG) | 25 | - | - | [2] |
| Anti-PD-1 | 30 | 20% | < 0.05 | [2] |
| This compound | 35 | 40% | < 0.01 | [2] |
| This compound + Anti-PD-1 | 50 | 100% | < 0.001 | [2] |
Table 3: Synergistic Inhibition of Cell Proliferation with this compound and Chemotherapy in Pancreatic Cancer Cell Lines
| Cell Line | Treatment | GI50 (nM) | Combination Index (CI) | Synergy | Reference |
| MIA PaCa-2 | This compound | 250 | - | - | [2] |
| Gemcitabine | 50 | - | - | [2] | |
| This compound + Gemcitabine | - | < 1 | Synergistic | [2] | |
| FOLFIRINOX | Varies | - | - | [2] | |
| This compound + FOLFIRINOX | - | < 1 | Synergistic | [2] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to allow for replication and further investigation.
In Vivo Murine Bladder Cancer Model (this compound and Cisplatin/Anti-PD-L1)
-
Animal Model: An immunocompetent quadruple-knockout (PtenloxP/loxP; Trp53loxP/loxP; Rb1loxP/loxP; Rbl1−/−) transgenic mouse model of aggressive, metastatic, muscle-invasive bladder cancer was used[3].
-
Tumor Induction: Bladder tumors were induced by intravesical instillation of adenovirus-Cre.
-
Treatment Groups:
-
Vehicle control (intraperitoneal injection)
-
This compound (5 mg/kg, intraperitoneally, 5 days a week)
-
Cisplatin (6 mg/kg, intraperitoneally, once a week)
-
This compound + Cisplatin
-
Anti-PD-L1 antibody (intraperitoneally)
-
This compound + Anti-PD-L1 antibody
-
-
Tumor Monitoring: Tumor volume was monitored by ultrasound imaging.
-
Endpoint Analysis: At the end of the study, tumors were excised for immunohistochemical and immunoblot analysis to assess markers of apoptosis, immune cell infiltration, and epigenetic modifications[3].
In Vivo Pancreatic Cancer Xenograft Model (this compound and Anti-PD-1)
-
Animal Model: Syngeneic mouse models of pancreatic ductal adenocarcinoma (PDAC) were utilized[2].
-
Tumor Implantation: PDAC cells were implanted subcutaneously or orthotopically into the pancreas of the mice.
-
Treatment Groups:
-
Control (Isotype control antibody)
-
This compound (dose and schedule as determined by tolerability studies)
-
Anti-PD-1 antibody (dosing regimen based on established protocols)
-
This compound + Anti-PD-1 antibody
-
-
Survival Analysis: Overall survival was monitored and analyzed using Kaplan-Meier curves.
-
Immunophenotyping: Tumors and spleens were harvested to analyze immune cell populations (e.g., CD4+ and CD8+ T cells) by flow cytometry[2].
In Vitro Pancreatic Cancer Cell Viability Assay (this compound and Chemotherapy)
-
Cell Lines: Human pancreatic ductal adenocarcinoma cell lines (e.g., MIA PaCa-2) were used[2].
-
Drug Treatment: Cells were treated with a dose range of this compound, gemcitabine, or FOLFIRINOX (a combination of 5-fluorouracil, leucovorin, irinotecan, and oxaliplatin) alone or in combination.
-
Viability Assessment: Cell viability was determined after a specified incubation period (e.g., 72 hours) using a standard method such as the CellTiter-Glo® Luminescent Cell Viability Assay.
-
Synergy Analysis: The combination index (CI) was calculated using the Chou-Talalay method to determine if the drug combination was synergistic (CI < 1), additive (CI = 1), or antagonistic (CI > 1)[2].
Mandatory Visualization: Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, illustrate key signaling pathways, experimental workflows, and logical relationships described in the supporting research.
Caption: Mechanism of action of this compound.
Caption: Synergistic mechanism of this compound and anti-PD-1 therapy.
References
A Comparative Guide to the Gene Expression Profiles of Cells Treated with CM-272 and UNC0638
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the gene expression profiles of cells treated with the epigenetic modulators CM-272 and UNC0638. By examining their distinct mechanisms of action and downstream cellular effects, this document aims to inform researchers on the differential impacts of these two compounds on cellular pathways and gene regulation.
Introduction to this compound and UNC0638
This compound and UNC0638 are both potent small molecule inhibitors targeting the histone methyltransferase G9a (also known as EHMT2), a key enzyme responsible for mono- and dimethylation of histone H3 at lysine 9 (H3K9me1 and H3K9me2). These epigenetic marks are generally associated with transcriptional repression. While both compounds inhibit G9a, they possess distinct target profiles that lead to different downstream effects on gene expression.
UNC0638 is a highly selective inhibitor of G9a and the closely related G9a-like protein (GLP, also known as EHMT1).[1][2][3][4][5] Its primary mechanism of action is the reduction of global H3K9me2 levels, leading to the reactivation of silenced genes.[2][3]
This compound , in contrast, is a dual inhibitor that targets both G9a and DNA methyltransferases (DNMTs), specifically DNMT1, DNMT3A, and DNMT3B.[6][7] This dual activity allows this compound to simultaneously reverse two key epigenetic silencing mechanisms: histone methylation and DNA methylation, resulting in a broader impact on gene expression.[6]
Comparative Analysis of Gene Expression Changes
Key Gene Categories and Pathways Affected
| Feature | This compound | UNC0638 |
| Primary Targets | G9a, GLP, DNMT1, DNMT3A, DNMT3B[6][7] | G9a, GLP[1][4][5] |
| Key Upregulated Genes | Interferon-stimulated genes (ISGs), tumor suppressor genes.[6] | Genes silenced by H3K9me2, including tumor suppressor genes and microRNAs.[2][3][8] |
| Key Downregulated Genes | Genes involved in cell cycle progression and oncogenic pathways. | Genes associated with cell proliferation and survival. |
| Affected Signaling Pathways | Type I Interferon pathway, apoptosis pathways, immunogenic cell death pathways.[6][9] | Wnt signaling pathway, apoptosis pathways.[1][10] |
Summary of Experimental Findings
Studies have demonstrated that UNC0638 treatment leads to the upregulation of genes silenced by the G9a/GLP complex. For instance, in non-small cell lung cancer cells, UNC0638 treatment resulted in the re-expression of the tumor suppressor gene APC2, a negative regulator of the Wnt signaling pathway.[1][10] In the context of Prader-Willi syndrome, UNC0638 was shown to activate the maternal copies of paternally expressed genes, such as SNRPN and SNORD116.[8]
This compound treatment, with its dual inhibitory function, has been shown to induce a robust type I interferon response in various cancer cell lines.[6] This is attributed to the reactivation of endogenous retroviral elements upon the removal of both DNA methylation and H3K9me2 marks, leading to a viral mimicry state and the induction of immunogenic cell death.[9] Furthermore, in prostate cancer cells, this compound has been observed to decrease the expression of genes involved in cell proliferation.[7]
Signaling Pathways and Mechanisms of Action
The differential effects of this compound and UNC0638 on gene expression can be attributed to their distinct mechanisms of action at the molecular level.
Caption: Mechanisms of action for UNC0638 and this compound.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and comparison of experimental results. Below are representative protocols for cell treatment, RNA sequencing, and Chromatin Immunoprecipitation sequencing (ChIP-seq) based on established methods.
Cell Culture and Drug Treatment
Caption: General workflow for cell treatment.
Protocol:
-
Cell Seeding: Plate cells at a density that will ensure they are in the logarithmic growth phase and approximately 70-80% confluent at the time of harvest.
-
Drug Preparation: Prepare stock solutions of this compound and UNC0638 in a suitable solvent (e.g., DMSO). Further dilute to the desired final concentration in cell culture medium immediately before use.
-
Treatment: Replace the existing medium with the drug-containing medium. Include a vehicle control (medium with the same concentration of solvent) for comparison. Typical concentrations can range from 100 nM to 5 µM for both compounds, with incubation times varying from 24 to 72 hours, depending on the cell line and experimental goals.[1][6]
-
Harvesting: After the incubation period, wash the cells with PBS and harvest them for downstream applications.
RNA Sequencing (RNA-seq)
Protocol:
-
RNA Isolation: Extract total RNA from the harvested cells using a commercially available kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions. Include an on-column DNase digestion step to remove any contaminating genomic DNA.
-
RNA Quality Control: Assess the quantity and quality of the isolated RNA using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent Bioanalyzer). Aim for an RNA Integrity Number (RIN) > 8.
-
Library Preparation: Prepare RNA-seq libraries from 1 µg of total RNA using a library preparation kit (e.g., NEBNext Ultra II RNA Library Prep Kit for Illumina). This typically involves mRNA purification (poly-A selection), fragmentation, reverse transcription to cDNA, adapter ligation, and PCR amplification.
-
Sequencing: Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq) to a desired read depth (typically 20-30 million reads per sample for differential gene expression analysis).
-
Data Analysis: Process the raw sequencing reads by trimming adapters and low-quality bases. Align the cleaned reads to a reference genome and quantify gene expression levels. Perform differential gene expression analysis between drug-treated and vehicle-treated samples.
Chromatin Immunoprecipitation Sequencing (ChIP-seq) for H3K9me2
Caption: Workflow for ChIP-seq analysis.
Protocol:
-
Cross-linking: Treat cells with formaldehyde to cross-link proteins to DNA.
-
Chromatin Preparation: Lyse the cells and shear the chromatin to fragments of 200-500 bp using sonication or enzymatic digestion.
-
Immunoprecipitation: Incubate the sheared chromatin with an antibody specific for H3K9me2 overnight. Use protein A/G beads to pull down the antibody-chromatin complexes.
-
Washes and Elution: Wash the beads to remove non-specifically bound chromatin and then elute the immunoprecipitated chromatin.
-
Reverse Cross-linking and DNA Purification: Reverse the cross-links by heating and purify the DNA.
-
Library Preparation and Sequencing: Prepare a sequencing library from the purified ChIP DNA and a corresponding input control. Sequence the libraries on a high-throughput platform.
-
Data Analysis: Align the sequencing reads to a reference genome and perform peak calling to identify regions enriched for H3K9me2. Compare the enrichment profiles between drug-treated and control samples.
Conclusion
This compound and UNC0638, while both targeting the G9a histone methyltransferase, exhibit distinct effects on gene expression profiles due to this compound's additional activity against DNMTs. UNC0638's effects are primarily driven by the reduction of H3K9me2, leading to the reactivation of specific silenced genes. In contrast, this compound induces a broader reprogramming of the epigenome, affecting both histone and DNA methylation, which can trigger large-scale changes in gene expression, including the activation of immune-related pathways. The choice between these inhibitors will depend on the specific research question and the desired cellular outcome, whether it is the targeted reactivation of a specific gene or a broader alteration of the epigenetic landscape to induce a more complex cellular response. The provided protocols offer a framework for researchers to conduct their own comparative studies and further elucidate the nuanced effects of these potent epigenetic modulators.
References
- 1. Targeting histone methyltransferase G9a inhibits growth and Wnt signaling pathway by epigenetically regulating HP1α and APC2 gene expression in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A chemical probe selectively inhibits G9a and GLP methyltransferase activity in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 4. medchemexpress.com [medchemexpress.com]
- 5. UNC0638 | Structural Genomics Consortium [thesgc.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. Targeting the histone methyltransferase G9a activates imprinted genes and improves survival of a mouse model of Prader–Willi syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. Targeting histone methyltransferase G9a inhibits growth and Wnt signaling pathway by epigenetically regulating HP1α and APC2 gene expression in non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
CM-272 Demonstrates Enhanced Anti-Tumor Efficacy Over Single-Agent Epigenetic Drugs in Preclinical Models
A comprehensive analysis of preclinical data reveals the dual G9a and DNMT1 inhibitor, CM-272, exhibits superior or comparable anti-cancer activity across a range of malignancies when compared to single-agent epigenetic drugs targeting these pathways individually. This guide provides a detailed comparison, supported by experimental data and methodologies, for researchers and drug development professionals.
This compound is a first-in-class, reversible dual inhibitor of the histone methyltransferase G9a and DNA methyltransferases (DNMTs).[1] This dual mechanism of action is designed to simultaneously reverse two key epigenetic silencing mechanisms frequently dysregulated in cancer, offering a potentially more potent and durable anti-tumor response compared to drugs that target only one of these pathways. Single-agent epigenetic drugs, such as G9a inhibitors, DNMT inhibitors, and histone deacetylase (HDAC) inhibitors, have shown clinical utility, but their efficacy can be limited by compensatory mechanisms.
Comparative Efficacy of this compound and Single-Agent Epigenetic Drugs
The following tables summarize the in vitro cytotoxic activity (IC50/GI50 values) of this compound and a panel of single-agent epigenetic inhibitors across various cancer cell lines. The data, compiled from multiple preclinical studies, allows for a cross-study comparison of their potencies. It is important to note that direct head-to-head comparisons in the same study are limited, and variations in experimental conditions can influence absolute IC50 values.
Table 1: Comparative in vitro Activity (IC50/GI50 in µM) of this compound and Single-Agent G9a Inhibitors
| Cancer Type | Cell Line | This compound (Dual G9a/DNMT Inhibitor) | UNC0642 (G9a Inhibitor) | A-366 (G9a Inhibitor) | BIX-01294 (G9a Inhibitor) |
| Hematological Malignancies | CEMO-1 (ALL) | 0.218[1] | - | - | - |
| MV4-11 (AML) | 0.269[1] | - | - | - | |
| OCI-Ly10 (DLBCL) | 0.455[1] | - | - | - | |
| Prostate Cancer | DU145 | - | - | - | - |
| PC3 | - | - | ~0.13[2] | - | |
| Bladder Cancer | T24 | - | 9.85[3] | - | - |
| J82 | - | 13.15[3] | - | - | |
| 5637 | - | 9.57[3] | - | - | |
| Breast Cancer | MCF-7 | - | 12.6[4] | - | - |
| Lung Cancer | A549 | - | - | - | 2.8[5] |
| Cervical Cancer | HeLa | - | - | - | 0.966[5] |
ALL: Acute Lymphoblastic Leukemia; AML: Acute Myeloid Leukemia; DLBCL: Diffuse Large B-cell Lymphoma. IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro. GI50 values represent the concentration for 50% of maximal inhibition of cell proliferation.
Table 2: Comparative in vitro Activity (IC50 in µM) of this compound and Single-Agent DNMT1 Inhibitors
| Cancer Type | Cell Line | This compound (Dual G9a/DNMT Inhibitor) | GSK3685032 (DNMT1 Inhibitor) | Guadecitabine (DNMT Inhibitor) | Decitabine (DNMT Inhibitor) |
| Hematological Malignancies | Various (Median) | - | 0.64[6] | - | - |
| EOL-1 (Leukemia) | - | - | - | - | |
| Ki-JK (Leukemia) | - | - | - | - | |
| MM.1R (Multiple Myeloma) | - | - | - | - | |
| Prostate Cancer | 22Rv1 | - | - | >25[7] | - |
| DU145 | - | - | - | - |
Table 3: Comparative in vitro Activity (IC50 in µM) of Single-Agent HDAC Inhibitors
| Cancer Type | Cell Line | Vorinostat | Panobinostat | MS-275 (Entinostat) |
| Sarcoma | SW-982 | 8.6[8] | 0.1[8] | 1.4[8] |
| SW-1353 | 2.0[8] | 0.02[8] | 2.6[8] | |
| Lung Cancer | H1299 | - | 0.005[9] | - |
| A549 | - | 0.03[9] | - | |
| Mesothelioma | OK-6 | - | 0.005[9] | - |
| Ovarian Cancer | - | - | 0.015[10] | - |
| Prostate Cancer | LNCaP | 2.5-7.5 | - | - |
| PC-3 | 2.5-7.5 | - | - | |
| Breast Cancer | MCF-7 | 0.75 | - | - |
| Leukemia | K562 | - | - | 0.0415-4.71 |
| HL-60 | - | - | 0.0415-4.71 |
Experimental Protocols
Detailed methodologies for the key experiments cited in the preclinical evaluation of this compound and other epigenetic inhibitors are provided below.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound, single-agent inhibitors) and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 72 hours).
-
MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the log of the drug concentration.
Apoptosis Assay (Flow Cytometry with Annexin V/Propidium Iodide Staining)
This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Treat cells with the desired concentrations of the drug for the indicated time.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with ice-cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Data Interpretation:
-
Annexin V-negative and PI-negative cells are considered viable.
-
Annexin V-positive and PI-negative cells are in early apoptosis.
-
Annexin V-positive and PI-positive cells are in late apoptosis or necrosis.
-
Western Blotting
This technique is used to detect specific proteins in a sample.
-
Protein Extraction: Lyse treated and untreated cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli buffer and separate them by size on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest (e.g., G9a, DNMT1, cleaved PARP, β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Visualizing the Mechanisms and Workflows
Signaling Pathway of Dual G9a/DNMT1 Inhibition by this compound
Caption: Mechanism of this compound dual inhibition of G9a and DNMT1.
Experimental Workflow for In Vitro Drug Efficacy Testing
Caption: In vitro workflow for comparing epigenetic drug efficacy.
Logical Relationship: Rationale for Dual Inhibition
Caption: Rationale for dual vs. single epigenetic inhibition.
Discussion and Conclusion
The preclinical data strongly suggest that this compound holds significant promise as a potent anti-cancer agent. Its dual inhibitory action against G9a and DNMT1 appears to confer a broader and often more potent cytotoxic effect compared to single-agent inhibitors.
In castration-resistant prostate cancer cell lines, the effect of this compound on cell viability was comparable to that of G9a knockdown in DU145 cells, suggesting that G9a inhibition is a major driver of its anti-tumor activity in this context. However, in PC3 cells, G9a knockdown had a more pronounced effect, indicating that the contribution of each inhibitory activity of this compound may be cell-line dependent.
Studies in cholangiocarcinoma have demonstrated that co-treatment with separate G9a and DNMT1 inhibitors results in a synergistic inhibition of cancer cell growth. This provides a strong rationale for the development and use of a single molecule like this compound that can simultaneously block both pathways.
Furthermore, this compound has demonstrated the ability to induce an immunogenic cell death and convert "cold" tumors into "hot" tumors, making them more susceptible to immune checkpoint inhibitors. This immunomodulatory effect adds another layer to its potential superiority over single-agent epigenetic drugs that may not have the same robust impact on the tumor microenvironment.
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. G9a in Cancer: Mechanisms, Therapeutic Advancements, and Clinical Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. DNA Methyltransferase 1 Targeting Using Guadecitabine Inhibits Prostate Cancer Growth by an Apoptosis-Independent Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. The Systematic Comparison of Enhancer of Zeste Homolog‐2‐, Bromodomain‐containing Proteins‐, Histone Deacetylase‐, and DNA‐methyltransferase 1‐inhibitors in a Syngeneic Murine Model of Melanoma Reveals Differential Anti‐tumoral and Immunomodulatory Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. files.core.ac.uk [files.core.ac.uk]
- 7. Phase 1, dose-escalation study of guadecitabine (SGI-110) in combination with pembrolizumab in patients with solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. G9a inhibition by this compound: Developing a novel anti-tumoral strategy for castration-resistant prostate cancer using 2D and 3D in vitro models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Dual Targeting of G9a and DNA Methyltransferase-1 for the Treatment of Experimental Cholangiocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Inhibition of a G9a/DNMT network triggers immune-mediated bladder cancer regression - PubMed [pubmed.ncbi.nlm.nih.gov]
Synergistic Potential of CM-272 in Combination Cancer Therapy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The landscape of cancer treatment is continually evolving, with a significant focus on combination therapies to overcome drug resistance and enhance therapeutic efficacy. CM-272, a potent dual inhibitor of the histone methyltransferase G9a and DNA methyltransferase 1 (DNMT1), has emerged as a promising agent in oncology. This guide provides a comprehensive assessment of the synergistic potential of this compound when combined with other cancer drugs, supported by experimental data and detailed methodologies.
Synergistic Combinations of this compound with BCL-XL Inhibitors and Anti-PD-1 Therapy in Solid Tumors
Recent preclinical studies have demonstrated a significant synergistic anti-tumor effect when this compound is combined with inhibitors of the anti-apoptotic protein B-cell lymphoma-extra large (BCL-XL), and this effect is further amplified by the addition of programmed cell death protein 1 (PD-1) blockade.
Quantitative Analysis of Synergy
The synergistic interactions between this compound and various BCL-family inhibitors have been quantified using the Chou-Talalay method, which calculates a Combination Index (CI). A CI value less than 1 indicates synergy, a CI equal to 1 denotes an additive effect, and a CI greater than 1 signifies antagonism.
The following table summarizes the CI values obtained from in vitro studies on human and mouse lung cancer cell lines.
| Cell Line | Combination | Combination Index (CI) Values | Interpretation |
| H226 (Human Lung Cancer) | This compound + A-1331852 (BCL-XL inhibitor) | < 1 | Synergistic |
| H226 (Human Lung Cancer) | This compound + Venetoclax (BCL-2 inhibitor) | > 1 | Antagonistic |
| H226 (Human Lung Cancer) | This compound + S63845 (MCL-1 inhibitor) | ~ 1 | Additive |
| LLC (Mouse Lung Cancer) | This compound + A-1331852 (BCL-XL inhibitor) | < 1 | Synergistic |
Data extracted from a study by Senent, et al., which demonstrated that the combination of this compound and the BCL-XL inhibitor A-1331852 yielded synergistic responses in vitro in a large collection of human and mouse cell lines derived from solid tumors.[1][2]
In Vivo Efficacy of Triple Combination Therapy
The synergistic effect observed in vitro was translated into significant anti-tumor activity in vivo. A triple combination of this compound, the BCL-XL inhibitor A-1331852, and an anti-PD-1 monoclonal antibody resulted in a marked reduction in tumor growth and prolonged overall survival in various mouse models of solid tumors, including lung, colon, and breast cancer.[1][2]
Experimental Protocols
In Vitro Synergy Assessment (Chou-Talalay Method)
1. Cell Culture and Drug Treatment:
-
Human (H226) and mouse (LLC) lung cancer cell lines were cultured in appropriate media.
-
Cells were seeded in 96-well plates and allowed to attach overnight.
-
Cells were treated with a range of concentrations of this compound and the BCL-XL inhibitor A-1331852, both alone and in combination, at a constant ratio.
2. Cell Viability Assay:
-
After a 72-hour incubation period, cell viability was assessed using the CellTiter-Glo® Luminescent Cell Viability Assay.
3. Data Analysis:
-
The dose-response curves for each drug and their combination were generated.
-
The Combination Index (CI) values were calculated using the Chou-Talalay method with CompuSyn software. The CI is determined by the equation: CI = (D)₁/(Dx)₁ + (D)₂/(Dx)₂ , where (Dx)₁ and (Dx)₂ are the doses of drug 1 and drug 2 alone that produce a certain effect (e.g., 50% inhibition of cell viability), and (D)₁ and (D)₂ are the doses of the drugs in combination that produce the same effect.
In Vivo Triple Combination Therapy in Mouse Models
1. Animal Models:
-
Syngeneic mouse models of lung cancer (LLC), colon cancer (MC38), and breast cancer (EO771) were used.
-
Tumors were established by subcutaneous or orthotopic injection of cancer cells.
2. Treatment Regimen:
-
Once tumors reached a palpable size, mice were randomized into treatment groups: vehicle control, single-agent this compound, single-agent A-1331852, single-agent anti-PD-1, double combinations, and the triple combination.
-
This compound was administered orally.
-
A-1331852 was administered via intraperitoneal injection.
-
Anti-PD-1 antibody was administered via intraperitoneal injection.
-
A typical dosing schedule involved treatment for several weeks.
3. Efficacy Evaluation:
-
Tumor volume was measured regularly using calipers.
-
Overall survival was monitored.
-
At the end of the study, tumors were excised for immunohistochemical and flow cytometry analysis to assess the tumor microenvironment.
Signaling Pathways and Mechanisms of Synergy
The synergistic effect of the this compound and BCL-XL inhibitor combination, particularly when enhanced by anti-PD-1, is attributed to a multi-faceted mechanism that converges on the activation of an anti-tumor immune response.
This compound, by inhibiting G9a and DNMT1, induces the expression of endogenous retroviruses (ERVs) within cancer cells. This aberrant expression of viral genetic material triggers the intracellular viral sensing pathways, primarily through RIG-I and MDA5. Activation of these sensors leads to a cascade of downstream signaling that results in immunogenic cell death (ICD). The dying cancer cells release damage-associated molecular patterns (DAMPs), which act as adjuvants to stimulate the maturation of dendritic cells.
Concurrently, the BCL-XL inhibitor directly promotes apoptosis in cancer cells. The combination of ICD and apoptosis enhances the presentation of tumor antigens by mature dendritic cells to T-cells, leading to their priming and activation. The addition of an anti-PD-1 antibody further unleashes the cytotoxic potential of these activated T-cells by blocking the inhibitory PD-1/PD-L1 axis. This multi-pronged attack culminates in increased infiltration of cytotoxic T-lymphocytes into the tumor microenvironment and enhanced killing of cancer cells.[1][2]
This compound in Combination with Anti-PD-1 in Bladder Cancer
In a separate line of investigation, the synergistic potential of this compound with anti-PD-1 immunotherapy has been explored in bladder cancer. To overcome the hypoxic tumor microenvironment that can limit the efficacy of this compound, a novel drug delivery system was developed.
Nanoparticle-Mediated Co-delivery
This compound was loaded into a metal-organic framework (MOF)-based nanoplatform. This nanocarrier was designed to release this compound in a controlled manner within the tumor microenvironment. This approach demonstrated enhanced dendritic cell maturation and a synergistic anti-tumor effect when combined with an anti-PD-1 antibody in a mouse model of bladder cancer.
Experimental Workflow
Conclusion
The preclinical data strongly support the synergistic potential of this compound in combination with other anti-cancer agents, particularly BCL-XL inhibitors and immune checkpoint blockers. The ability of this compound to induce immunogenic cell death provides a strong rationale for its use in immuno-oncology combination strategies. The quantitative synergy observed in vitro and the significant anti-tumor efficacy in vivo highlight the promise of these combination therapies for solid tumors. Further clinical investigation is warranted to translate these promising preclinical findings into effective treatments for cancer patients.
References
Safety Operating Guide
Navigating the Safe Disposal of CM-272: A Procedural Guide
Core Chemical and Safety Data
Understanding the properties of CM-272 is the first step in determining the appropriate disposal route. The following table summarizes key quantitative data for this compound.
| Property | Value |
| CAS Number | 1846570-31-7[1][2] |
| Molecular Formula | C28H38N4O3[1][2] |
| Molecular Weight | 478.6 g/mol [1] |
| Solubility | DMF: 30 mg/ml, DMSO: 30 mg/ml, Ethanol: 30 mg/ml, Ethanol:PBS (pH 7.2) (1:6): 0.15 mg/ml[1] |
| Storage | Dry, dark and at 0 - 4 °C for short term (days to weeks) or -20 °C for long term (months to years)[3] |
| Appearance | Commonly obtained as a gray powder[4] |
Note on Safety Data Sheet (SDS): A specific, comprehensive Safety Data Sheet (SDS) for this compound outlining detailed disposal procedures was not found in the public domain. The information provided here is based on available data from chemical suppliers and general safety guidelines. It is imperative to consult your institution's Environmental Health and Safety (EHS) department for specific disposal protocols.
Procedural Guidance for Disposal
The proper disposal of this compound, as with any laboratory chemical, should be handled in accordance with institutional and local regulations. The following step-by-step process provides a general framework for the safe disposal of this compound waste.
Step 1: Waste Identification and Segregation
-
Characterize the Waste: Determine if the this compound waste is in a solid, liquid (dissolved in a solvent), or mixed form.
-
Segregate Waste Streams: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's EHS guidelines. Keep it in a designated, clearly labeled waste container.
Step 2: Containerization and Labeling
-
Use Appropriate Containers: Waste should be stored in chemically compatible containers that are in good condition and can be securely sealed.
-
Labeling: The waste container must be clearly labeled with the following information:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound" and its CAS number: "1846570-31-7"
-
The solvent(s) and their approximate concentrations if in a solution.
-
The date the waste was first added to the container.
-
The responsible researcher's name and contact information.
-
Step 3: Consultation with Environmental Health and Safety (EHS)
-
Contact your EHS Department: This is the most critical step. Your institution's EHS department is the definitive resource for chemical disposal procedures. Provide them with all the information you have on this compound, including the information summarized in this document.
-
Follow EHS Instructions: EHS will provide specific instructions on how to proceed, which may include on-site pickup, designated drop-off locations, or specific packaging requirements.
Step 4: Storage Pending Disposal
-
Store Safely: While awaiting pickup or disposal, store the labeled waste container in a designated, well-ventilated, and secure area, away from incompatible materials.
Experimental Protocols and Handling
When handling this compound, standard laboratory safety protocols should be strictly followed to minimize exposure and prevent accidental release.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves.
-
Ventilation: Handle solid this compound and concentrated solutions in a well-ventilated area or a chemical fume hood.
-
Spill Management: In case of a spill, follow your laboratory's established spill response procedure. Generally, this involves containing the spill with an inert absorbent material, carefully collecting the material into a sealed container, and decontaminating the area. Report the spill to your EHS department.
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
Personal protective equipment for handling CM-272
FOR IMMEDIATE USE BY RESEARCH, SCIENTIFIC, AND DRUG DEVELOPMENT PROFESSIONALS.
This document provides critical safety and logistical information for the handling, use, and disposal of CM-272, a potent dual inhibitor of G9a and DNA methyltransferases (DNMTs). Adherence to these guidelines is essential for ensuring laboratory safety and maintaining experimental integrity.
Personal Protective Equipment (PPE)
Due to the potent biological activity of this compound, a comprehensive approach to personal protection is mandatory. The following table outlines the required PPE for handling this compound.
| PPE Category | Minimum Requirement | Recommended Specifications |
| Hand Protection | Nitrile gloves | - At least 4 mil thickness- Change gloves every two hours or immediately upon contamination. |
| Eye Protection | Safety glasses with side shields | - ANSI Z87.1 certified- Chemical splash goggles should be worn when handling solutions or large quantities of the powder. |
| Body Protection | Laboratory coat | - Fully buttoned- Long-sleeved- Consider a disposable gown when handling larger quantities. |
| Respiratory Protection | Not generally required for small quantities handled in a well-ventilated area. | - Use a NIOSH-approved respirator with an appropriate cartridge if there is a risk of aerosolization or if handling outside of a ventilated enclosure.- A fume hood is the preferred engineering control. |
Safe Handling and Operational Plan
2.1. Engineering Controls:
-
All work with solid this compound and its solutions should be conducted in a certified chemical fume hood to minimize inhalation exposure.
-
A safety shower and eyewash station must be readily accessible in the immediate work area.
2.2. Procedural Guidance for Handling:
-
Preparation: Before handling, ensure all necessary PPE is donned correctly. Prepare the work area by covering surfaces with absorbent, disposable bench paper.
-
Weighing: To prevent inhalation of the powder, weigh solid this compound in a fume hood. Use a dedicated, clean weighing vessel.
-
Solubilization: this compound is soluble in DMSO.[1] Prepare solutions in the fume hood. Add the solvent slowly to the solid to avoid splashing.
-
Use in Experiments: When adding this compound to cell cultures or animal models, use appropriate containment techniques to avoid aerosol generation.
-
Decontamination: After each use, decontaminate all surfaces and equipment with a suitable laboratory disinfectant, followed by a rinse with 70% ethanol.
Spill Management Protocol
Immediate and appropriate response to a this compound spill is critical to prevent exposure and contamination.
Caption: Workflow for managing a this compound spill.
Disposal Plan
All materials contaminated with this compound must be treated as hazardous chemical waste.
4.1. Waste Segregation:
-
Solid Waste: Contaminated gloves, bench paper, pipette tips, and vials.
-
Liquid Waste: Unused solutions of this compound and contaminated media.
4.2. Disposal Procedure:
Caption: Step-by-step process for this compound waste disposal.
Disclaimer: This guide is intended for informational purposes and should be used in conjunction with your institution's specific safety protocols and the full Safety Data Sheet (SDS) for this compound, when available. Always prioritize safety and consult with your institution's Environmental Health and Safety (EHS) department for any questions or concerns.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
